Product packaging for Onvansertib(Cat. No.:CAS No. 1034616-18-6)

Onvansertib

货号: B609756
CAS 编号: 1034616-18-6
分子量: 532.5 g/mol
InChI 键: QHLVBNKYJGBCQJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Onvansertib is under investigation in clinical trial NCT03303339 (this compound in Combination With Either Low-dose Cytarabine or Decitabine in Adult Patients With Acute Myeloid Leukemia (AML).).
This compound is an orally bioavailable, adenosine triphosphate (ATP) competitive inhibitor of polo-like kinase 1 (PLK1;  PLK-1;  STPK13), with potential antineoplastic activity. Upon administration, this compound selectively binds to and inhibits PLK1, which disrupts mitosis and induces selective G2/M cell-cycle arrest followed by apoptosis in PLK1-overexpressing tumor cells. PLK1, named after the polo gene of Drosophila melanogaster, is a serine/threonine kinase that is crucial for the regulation of mitosis, and plays a key role in tumor cell proliferation. PLK1 expression is upregulated in a variety of tumor cell types and high expression is associated with increased aggressiveness and poor prognosis.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 7 investigational indications.
ATP-competitive polo-like kinase 1 (Plk1) inhibito

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H27F3N8O3 B609756 Onvansertib CAS No. 1034616-18-6

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-(2-hydroxyethyl)-8-[5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)anilino]-4,5-dihydropyrazolo[4,3-h]quinazoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27F3N8O3/c1-33-6-8-34(9-7-33)15-3-5-18(38-24(25,26)27)17(12-15)30-23-29-13-14-2-4-16-20(22(28)37)32-35(10-11-36)21(16)19(14)31-23/h3,5,12-13,36H,2,4,6-11H2,1H3,(H2,28,37)(H,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLVBNKYJGBCQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)OC(F)(F)F)NC3=NC=C4CCC5=C(C4=N3)N(N=C5C(=O)N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27F3N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701025917
Record name Onvansertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034616-18-6
Record name Onvansertib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1034616186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Onvansertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15110
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Onvansertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ONVANSERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67RM91WDHQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Onvansertib: A Technical Guide to PLK1 Inhibition and Mitotic Arrest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Onvansertib (formerly PCM-075 or NMS-1286937) is a highly selective, orally bioavailable, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[1][2][3] PLK1, a serine/threonine kinase, is a critical regulator of mitotic progression, and its overexpression is a common feature in a wide range of human cancers, often correlating with poor prognosis. This compound's mechanism of action centers on the disruption of mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, summarizing preclinical and clinical data, providing detailed experimental protocols for its evaluation, and visualizing key pathways and workflows.

Introduction to this compound and PLK1

Polo-like kinase 1 (PLK1) is a master regulator of the cell cycle, with pivotal roles in centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[2][4][5][6] Its expression and activity are tightly regulated throughout the cell cycle, peaking during the G2 and M phases. In numerous malignancies, PLK1 is overexpressed, contributing to uncontrolled cell proliferation and genomic instability. This makes PLK1 an attractive target for anticancer therapy.

This compound is a third-generation PLK1 inhibitor designed for high selectivity and oral bioavailability.[7][8] Preclinical studies have demonstrated its potent anti-tumor activity across a spectrum of solid and hematologic malignancies, both as a single agent and in combination with other therapies.[1][7][9] Clinical trials are actively evaluating its safety and efficacy in various cancer types, including acute myeloid leukemia (AML) and metastatic colorectal cancer (mCRC).[3][9][10][11]

Mechanism of Action: PLK1 Inhibition and Mitotic Arrest

This compound selectively binds to the ATP-binding pocket of PLK1, inhibiting its kinase activity.[1][3] This inhibition disrupts the downstream signaling cascade orchestrated by PLK1, which is essential for proper mitotic progression. The primary consequence of PLK1 inhibition by this compound is the induction of mitotic arrest at the G2/M phase of the cell cycle.[1][4][12] This arrest is characterized by the accumulation of cells with 4N DNA content. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.[4][12]

Below is a diagram illustrating the PLK1 signaling pathway and the mechanism of this compound-induced mitotic arrest.

PLK1_Pathway AuroraA Aurora A PLK1 PLK1 AuroraA->PLK1 Activates Bora Bora Bora->PLK1 Activates Cdc25C Cdc25C PLK1->Cdc25C Phosphorylates & Activates APC_C APC/C PLK1->APC_C Activates G2M_Arrest G2/M Arrest CyclinB_Cdk1 Cyclin B/CDK1 Cdc25C->CyclinB_Cdk1 Activates Mitosis Mitotic Progression (Spindle Formation, Chromosome Segregation) CyclinB_Cdk1->Mitosis APC_C->Mitosis This compound This compound This compound->PLK1 Inhibits Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: PLK1 signaling pathway and this compound's mechanism of action.

Preclinical Data

This compound has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the low nanomolar range, highlighting its potency.

In Vitro Efficacy
Cell LineCancer TypeIC50 (nM)Reference
A2780Ovarian Cancer42[12][13]
AmL-NS8Acute Myeloid Leukemia36[2]
A549Lung AdenocarcinomaIn the nanomolar range[1][14]
PC-9Lung AdenocarcinomaIn the nanomolar range[1][14]
DLD1 KRAS MUTColorectal Cancer~25[15]
HCT116Colorectal CancerNot specified[15]
Group 3 MedulloblastomaMedulloblastoma4.90 - 6[16]
SHH MedulloblastomaMedulloblastomaup to 27.94[16]
Normal Human Astrocytes (NHA)Normal Brain Cells131.60[16]
ARK-1Uterine Serous Carcinoma22.71[4]
SPEC-2Uterine Serous Carcinoma45.34[4]
MCASMucinous Ovarian CancerIn the nanomolar range[17]
EFO27Mucinous Ovarian CancerIn the nanomolar range[17]
JHOM1Mucinous Ovarian CancerIn the nanomolar range[17]
In Vivo Efficacy

In vivo studies using xenograft models have corroborated the in vitro findings, demonstrating significant tumor growth inhibition with this compound treatment.

Xenograft ModelCancer TypeTreatmentTumor Growth InhibitionReference
A549Lung AdenocarcinomaThis compound (60 mg/kg, p.o.)Significant reduction in tumor growth and weight[1][14]
HCT116 (KRAS-mutant)Colorectal CancerThis compound + IrinotecanSignificantly more profound tumor growth inhibition compared to single agents; 50% of mice showed tumor regression[15]
KRAS-mutant CRCColorectal CancerThis compound + BevacizumabRobust antitumor activity, superior to individual treatments[18]
MedulloblastomaMedulloblastomaThis compound + RadiationMarked tumor regression[16]

Clinical Data

This compound is being evaluated in several clinical trials, both as a monotherapy and in combination with standard-of-care agents. The data from these trials are promising, particularly in hematologic malignancies and solid tumors with specific genetic mutations.

Acute Myeloid Leukemia (AML)

A Phase 1b/2 study (NCT03303339) evaluated this compound in combination with decitabine or low-dose cytarabine (LDAC) in patients with relapsed or refractory AML.[9][19]

Combination TherapyDoseOverall Response Rate (CR/CRi)Key FindingsReference
This compound + Decitabine60 mg/m² (MTD)24% (5/21 evaluable patients)Well-tolerated; decrease in mutant ctDNA associated with clinical response.[9][20]
This compound + DecitabineNot specified20% (9/45 patients)55% of responders had a splicing factor mutation; durable responses observed.[18]
Metastatic Colorectal Cancer (mCRC)

Several trials have investigated this compound in combination with FOLFIRI and bevacizumab for KRAS-mutant mCRC.

Phase 1b/2 Study (NCT03829410) [10][11]

Patient PopulationThis compound Dose (RP2D)Overall Response Rate (ORR)Median Duration of Response (DoR)Median Progression-Free Survival (PFS)Reference
Second-line KRAS-mutant mCRC (n=18, Phase 1b)15 mg/m²44% (Partial Response)9.5 monthsNot specified[10]
Second-line KRAS-mutant mCRC (n=53, Phase 2)15 mg/m²26.4%11.7 months8.4 months[3][11]
- Bevacizumab-naïve (n=13)15 mg/m²76.9%Not Reached14.9 months[3][11]
- Bevacizumab-exposed (n=40)15 mg/m²10.0%Not specified6.6 months[3][11]

Phase 2 Randomized Study (CRDF-004, NCT05593328) [1]

Treatment ArmObjective Response Rate (ORR)
This compound (20 mg) + SOC50% (5/10)
This compound (30 mg) + SOC64% (7/11)
SOC alone (Control)33% (3/9)

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity. The following are generalized protocols for key in vitro and in vivo assays.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP.

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.[1]

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[12][16]

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[12]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[21]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: Calculate the IC50 values by plotting the luminescence signal against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.

  • Cell Treatment: Seed cells and treat with this compound for the desired time (e.g., 48 hours).[1]

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with ice-cold PBS.[1]

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes on ice.[1][22]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[1][22]

    • Incubate for 15-30 minutes at room temperature in the dark.[1]

  • Data Acquisition: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo) to model the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases.[1]

Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound for a specified duration (e.g., 48 hours).[1]

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.[2]

  • Staining:

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[2][15][23]

    • Incubate for 15 minutes at room temperature in the dark.[15][24]

  • Data Acquisition: Analyze the stained cells by flow cytometry within one hour.

  • Analysis: Differentiate cell populations based on their fluorescence:

    • Annexin V-negative / PI-negative: Viable cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^7 A549 cells) into the flank of immunodeficient mice (e.g., nude mice).[1]

  • Tumor Growth: Monitor tumor growth by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: Volume = (length × width²) / 2.[1]

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[25] Administer this compound orally at the desired dose and schedule (e.g., 60 mg/kg, daily).[1] The control group receives the vehicle.

  • Monitoring: Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of this compound.

Visualizing Workflows

Preclinical Evaluation Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a PLK1 inhibitor like this compound.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Decision Cell_Viability Cell Viability Assays (e.g., CellTiter-Glo) Cell_Cycle Cell Cycle Analysis (e.g., PI Staining) Cell_Viability->Cell_Cycle Apoptosis Apoptosis Assays (e.g., Annexin V) Cell_Cycle->Apoptosis Target_Engagement Target Engagement (e.g., Western Blot for p-TCTP) Apoptosis->Target_Engagement Xenograft Xenograft Models Target_Engagement->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity PK_PD Pharmacokinetics/ Pharmacodynamics Toxicity->PK_PD Analysis Data Analysis and Interpretation PK_PD->Analysis Go_NoGo Go/No-Go Decision for Clinical Development Analysis->Go_NoGo Start Compound Screening Start->Cell_Viability

Caption: A generalized preclinical evaluation workflow for this compound.

Conclusion

This compound is a promising, selective PLK1 inhibitor with a well-defined mechanism of action involving the induction of mitotic arrest and apoptosis in cancer cells. Preclinical data have consistently demonstrated its potent anti-tumor activity, and ongoing clinical trials are showing encouraging results in various malignancies, particularly in combination with standard-of-care therapies. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other PLK1 inhibitors. As our understanding of the molecular drivers of cancer deepens, targeted therapies like this compound hold the potential to provide more effective and less toxic treatment options for patients.

References

Onvansertib's Role in Inducing Apoptosis in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Onvansertib (formerly PCM-075) is a highly selective, third-generation, oral inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a pivotal role in cell cycle regulation. Overexpressed in a multitude of human cancers, PLK1 is a key regulator of mitosis. Its inhibition by this compound leads to mitotic arrest, predominantly at the G2/M checkpoint, and subsequent induction of apoptosis in cancer cells. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound induces apoptosis, supported by a compilation of preclinical and clinical data. Detailed experimental protocols for key assays and visualizations of the core signaling pathways are presented to facilitate further research and development in this area.

Introduction: this compound and its Target, PLK1

Polo-like kinase 1 (PLK1) is a master regulator of mitotic progression, involved in centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[1] Its expression is tightly regulated throughout the cell cycle, peaking at the G2/M transition. In numerous malignancies, including acute myeloid leukemia (AML), colorectal cancer, breast cancer, and endometrial cancer, PLK1 is significantly overexpressed, often correlating with poor prognosis.[1][2] This overexpression makes PLK1 an attractive therapeutic target.

This compound is a potent and selective ATP-competitive inhibitor of PLK1.[1] By binding to the kinase domain of PLK1, this compound disrupts its catalytic activity, leading to a cascade of events that culminate in the selective elimination of cancer cells through apoptosis.[3] Preclinical studies have consistently demonstrated this compound's ability to induce G2/M arrest and apoptosis in various cancer cell lines.[1] Furthermore, clinical trials are evaluating its efficacy and safety, both as a monotherapy and in combination with standard-of-care treatments.[4][5]

Mechanism of Action: this compound-Induced Apoptosis

The primary mechanism by which this compound exerts its anti-cancer effects is through the induction of apoptosis following a prolonged mitotic arrest. This process involves a complex interplay of signaling pathways that regulate cell cycle checkpoints and programmed cell death.

Mitotic Arrest at the G2/M Checkpoint

Inhibition of PLK1 by this compound disrupts the formation of a functional mitotic spindle, leading to the activation of the spindle assembly checkpoint (SAC). This results in a prolonged arrest of cells in the G2/M phase of the cell cycle.[1] This arrest prevents the proper segregation of chromosomes, leading to mitotic catastrophe and ultimately, apoptosis.[6]

Modulation of Apoptotic Regulators

This compound-induced apoptosis is mediated by the regulation of key pro- and anti-apoptotic proteins. Preclinical studies have shown that treatment with this compound leads to:

  • Downregulation of Anti-Apoptotic Proteins: A notable decrease in the expression of anti-apoptotic proteins such as Mcl-1 and Bcl-2 has been observed in cancer cells treated with this compound.[2]

  • Upregulation of Pro-Apoptotic Markers: this compound treatment results in an increased expression of pro-apoptotic markers, including cleaved caspase-3 and cleaved poly (ADP-ribose) polymerase (PARP).[2][7] The cleavage of these proteins is a hallmark of apoptosis.

Induction of DNA Damage

The mitotic disruption caused by this compound can also lead to DNA damage.[2] This DNA damage can further activate apoptotic signaling pathways, contributing to the overall cytotoxic effect of the drug.

Signaling Pathways

The induction of apoptosis by this compound is orchestrated through a series of interconnected signaling pathways. The primary pathway is initiated by the inhibition of PLK1, leading to mitotic arrest and the subsequent activation of the intrinsic apoptotic pathway.

Onvansertib_Apoptosis_Pathway cluster_0 This compound Action cluster_1 Cell Cycle Regulation cluster_2 Apoptotic Cascade This compound This compound PLK1 PLK1 This compound->PLK1 Inhibits G2M_Arrest G2/M Arrest This compound->G2M_Arrest Induces PLK1->G2M_Arrest Regulates Bcl2_Family Modulation of Bcl-2 Family Proteins G2M_Arrest->Bcl2_Family Mcl1_Bcl2 ↓ Mcl-1, Bcl-2 Caspase_Activation Caspase Activation Bcl2_Family->Caspase_Activation Cleaved_Caspase3 ↑ Cleaved Caspase-3 PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Cleaved_PARP ↑ Cleaved PARP Apoptosis Apoptosis PARP_Cleavage->Apoptosis

This compound-induced apoptotic signaling pathway.

Quantitative Data on this compound-Induced Apoptosis

The following tables summarize the quantitative data from various preclinical studies demonstrating the apoptotic effects of this compound in different cancer cell lines.

Table 1: Induction of Apoptosis by this compound in Endometrial Cancer Cells

Cell LineThis compound Concentration (nM)Treatment DurationAssayResultReference
KLE2514 hCleaved Caspase-3 ELISASignificant increase[4]
KLE5014 hCleaved Caspase-3 ELISA1.24-fold increase vs. control[4]
EC-0232514 hCleaved Caspase-3 ELISASignificant increase[4]
EC-0235014 hCleaved Caspase-3 ELISA2.07-fold increase vs. control[4]
ARK-1 (Uterine Serous)10 (in combination with 1 nM Paclitaxel)12 hCleaved Caspase-3 ELISA1.79-fold increase[2]
SPEC-2 (Uterine Serous)10 (in combination with 1 nM Paclitaxel)12 hCleaved Caspase-3 ELISA-[2]

Table 2: Induction of Apoptosis by this compound in Lung Adenocarcinoma Cells

Cell LineThis compound ConcentrationTreatment DurationAssayResultReference
A549Increasing concentrations48 hAnnexin V-FITC Flow CytometryDose-dependent increase in apoptotic cells[7]
PC-9Increasing concentrations48 hAnnexin V-FITC Flow CytometryDose-dependent increase in apoptotic cells[7]
A549Not specifiedNot specifiedWestern BlotIncreased Cleaved PARP[7]
PC-9Not specifiedNot specifiedWestern BlotIncreased Cleaved PARP[7]

Table 3: Synergistic Induction of Apoptosis with this compound Combinations

Cancer TypeCell LinesCombination AgentAssayKey FindingReference
HR+ Breast CancerER+ breast cancer cell linesPaclitaxelTUNEL AssayPronounced apoptosis compared to monotherapies[8]
Endometrial CancerKLE, EC-023Paclitaxel (1 nM)Cleaved Caspase-3 ELISA2.01-fold (KLE) and 1.79-fold (EC-023) increase with 25 nM this compound[4]
KRAS-Mutant Colorectal CancerHCT116 XenograftIrinotecanNot specifiedProfound tumor growth inhibition[9]
KRAS-Mutant Colorectal Cancer3 Xenograft ModelsBevacizumabImmunohistochemistryIncreased apoptosis compared to monotherapies[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate this compound-induced apoptosis.

Annexin V-FITC Apoptosis Assay (Flow Cytometry)

This protocol is adapted from a study on lung adenocarcinoma cells.[7]

Objective: To quantify the percentage of apoptotic cells following this compound treatment.

Materials:

  • Cancer cell lines (e.g., A549, PC-9)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for 48 hours.

  • Cell Harvesting: Gently harvest the cells, including any floating cells in the medium.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

AnnexinV_Workflow cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis A Seed and Treat Cells with this compound B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate (15 min, RT, dark) E->F G Flow Cytometry Analysis F->G

Experimental workflow for Annexin V apoptosis assay.
Cleaved Caspase-3 ELISA

This protocol is based on a study in endometrial cancer cells.[4]

Objective: To quantify the activity of cleaved caspase-3 as a marker of apoptosis.

Materials:

  • Cancer cell lines (e.g., KLE, EC-023)

  • This compound

  • Cleaved Caspase-3 ELISA Kit

  • Cell Lysis Buffer

  • Microplate Reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with different concentrations of this compound for 14 hours.

  • Cell Lysis: Lyse the cells according to the ELISA kit manufacturer's instructions to release cellular proteins.

  • ELISA Assay:

    • Add cell lysates to the wells of the ELISA plate pre-coated with a capture antibody for cleaved caspase-3.

    • Incubate to allow binding of the target protein.

    • Wash the wells to remove unbound components.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Wash the wells again.

    • Add the enzyme substrate and incubate to allow for color development.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader. The intensity of the color is proportional to the amount of cleaved caspase-3.

Western Blot for Apoptotic Markers

Objective: To detect the expression levels of key apoptotic proteins.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-Mcl-1, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add a chemiluminescent substrate. Visualize the protein bands using an imaging system. β-actin is typically used as a loading control.

Conclusion and Future Directions

The preclinical and emerging clinical data strongly support the role of this compound as a potent inducer of apoptosis in a wide range of cancer cells. Its mechanism of action, centered on the inhibition of the master mitotic regulator PLK1, provides a clear rationale for its therapeutic application. The ability of this compound to synergize with standard-of-care chemotherapies and other targeted agents highlights its potential to overcome drug resistance and improve patient outcomes.

Future research should continue to explore the intricate molecular details of this compound-induced apoptosis, including the identification of predictive biomarkers to guide patient selection. Further investigation into novel combination strategies and the mechanisms of potential resistance will be crucial for optimizing the clinical application of this promising anti-cancer agent. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for the scientific community to advance the development of this compound and other PLK1 inhibitors for the treatment of cancer.

References

Preclinical In Vitro Studies of Onvansertib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Onvansertib (also known as NMS-P937, PCM-075, or NMS1286937) is an orally bioavailable and highly selective adenosine triphosphate (ATP) competitive inhibitor of Polo-like Kinase 1 (PLK1).[1][2][3][4] PLK1, a serine/threonine kinase, is a critical regulator of multiple stages of mitosis, including mitotic entry, centrosome maturation, and cytokinesis.[2][5][6] Its overexpression is a common feature in a wide array of human cancers and is often associated with aggressive tumor behavior and poor prognosis.[5][6][7] Consequently, PLK1 has emerged as a promising therapeutic target.[6][8] this compound selectively binds to and inhibits PLK1, leading to a disruption of mitosis, G2/M cell-cycle arrest, and subsequent apoptosis in cancer cells.[1][3][8] This document provides a comprehensive overview of the preclinical in vitro studies of this compound, detailing its mechanism of action, anti-proliferative activity across various cancer cell lines, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of PLK1.[2] This inhibition disrupts the normal progression of the cell cycle, primarily causing an arrest at the G2/M phase.[5][8][9][10] This mitotic arrest ultimately triggers cellular stress and programmed cell death (apoptosis).[1][5][6][9] Preclinical studies have shown that this compound's inhibition of PLK1 affects several downstream signaling pathways implicated in cancer cell proliferation and survival. For instance, treatment with this compound has been shown to decrease the activity of the AKT/mTOR pathway and the β-catenin/c-Myc signaling pathway.[5][9][11]

Onvansertib_Mechanism_of_Action cluster_0 This compound Action cluster_1 Cell Cycle Regulation cluster_2 Downstream Pathways cluster_3 Cellular Outcomes This compound This compound PLK1 PLK1 This compound->PLK1 Inhibits (IC50 = 2 nM) G2_Phase G2_Phase AKT_mTOR_Pathway AKT/mTOR Pathway PLK1->AKT_mTOR_Pathway Regulates beta_catenin_cMyc_Pathway β-catenin/c-Myc Pathway PLK1->beta_catenin_cMyc_Pathway Regulates Mitotic_Arrest G2/M Arrest M_Phase M_Phase G2_Phase->M_Phase Mitotic Entry (Blocked) Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Reduced_Proliferation Reduced_Proliferation Apoptosis->Reduced_Proliferation

Caption: this compound inhibits PLK1, leading to G2/M arrest and apoptosis.

Data Presentation: In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity across a broad spectrum of cancer cell lines, often at nanomolar concentrations.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIC50 (nM)Reference
ARK-1Uterine Serous Carcinoma22.71[9]
SPEC-2Uterine Serous Carcinoma45.34[9]
A549Lung AdenocarcinomaIn nanomolar range[5]
PC-9Lung AdenocarcinomaIn nanomolar range[5]
Group 3 MBMedulloblastoma4.90 - 6.0[8]
SHH MBMedulloblastoma27.94[8]
NHANormal Human Astrocytes131.60[8]
A2780Ovarian Cancer42[1]
AmL-NS8Leukemia36[4]
General PanelVarious Solid Tumors & Hematologic Malignancies< 100 nM for 60 of 137 cell lines[4]
Table 2: Effects of this compound on Cell Cycle Distribution

This compound treatment leads to a significant increase in the proportion of cells in the G2 phase of the cell cycle.

Cell LineTreatment Dose (nM)Duration (h)% of Cells in G2 Phase (Control)% of Cells in G2 Phase (Treated)Reference
ARK-1252431.75%42.50%[9]
SPEC-2502421.10%49.52%[9]
KLE502414.5%31.6%[10]
EC-023502416.3%28.7%[10]
Table 3: Effects of this compound on Other Cellular Processes in Uterine Serous Carcinoma Cells
Cellular ProcessCell LineTreatment Dose (nM)% Inhibition/Change vs. ControlReference
Colony FormationARK-12596% decrease[9]
Colony FormationSPEC-25098% decrease[9]
Cellular AdhesionARK-12521.5% decrease[9]
Cellular AdhesionSPEC-25019.1% decrease[9]
Cell MigrationARK-1252.17-fold increase in wound width[9]

Experimental Protocols

Standardized protocols are crucial for the in vitro evaluation of anticancer agents like this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Line Culture & Seeding Drug_Treatment 2. Treatment with This compound (Varying Doses) Cell_Culture->Drug_Treatment Incubation 3. Incubation (24-72 hours) Drug_Treatment->Incubation Viability Cell Viability (MTT / CellTiter-Glo) Incubation->Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Incubation->Cell_Cycle Protein_Analysis Protein Expression (Western Blot) Incubation->Protein_Analysis IC50_Calc IC50 Calculation Viability->IC50_Calc Cycle_Dist Cell Cycle Histograms Cell_Cycle->Cycle_Dist Protein_Quant Protein Band Densitometry Protein_Analysis->Protein_Quant

Caption: General workflow for in vitro evaluation of this compound.
Cell Viability Assay (MTT or CellTiter-Glo)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Principle: Tetrazolium salts (like MTT) are reduced by metabolically active cells to form a colored formazan product, while the CellTiter-Glo assay quantifies ATP, an indicator of metabolically active cells.

  • Protocol Outline:

    • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.[1][5]

    • Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 nM to 500 nM) and a vehicle control (DMSO).[5][9]

    • Incubation: Incubate the plates for a specified period, typically 72 hours, at 37°C in a humidified incubator.[1][6][9]

    • Reagent Addition:

      • For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

      • For CellTiter-Glo: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[1][6]

    • Data Acquisition: Measure the absorbance at 450 nm for the MTT assay using a spectrophotometer or luminescence for the CellTiter-Glo assay using a luminometer.[1][5]

    • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the results on a dose-response curve to determine the IC50 value using a sigmoidal fitting algorithm.[1]

Cell Cycle Analysis

This method quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

  • Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell, allowing for differentiation between cell cycle phases.

  • Protocol Outline:

    • Treatment: Culture cells and treat them with various concentrations of this compound for 24-48 hours.[5][9]

    • Harvesting: Collect the cells by trypsinization and wash them twice with cold phosphate-buffered saline (PBS).[5]

    • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[5]

    • Staining: Wash the fixed cells to remove ethanol and resuspend them in a PI staining solution containing RNase A. Incubate in the dark at room temperature for 10-30 minutes.[5]

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.[5]

    • Analysis: Use cell cycle analysis software (e.g., FlowJo) to generate histograms and quantify the percentage of cells in the G1, S, and G2/M phases.[5]

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific primary antibodies followed by enzyme-linked secondary antibodies.

  • Protocol Outline:

    • Cell Lysis: Treat cells with this compound for a specified duration (e.g., 6-24 hours), then wash with PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[11][12]

    • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Blocking & Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., PLK1, p-AKT, Cyclin B1, β-actin) overnight at 4°C.[5][9][11]

    • Secondary Antibody & Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]

    • Analysis: Quantify the band intensity using densitometry software. Normalize the expression of the target protein to a loading control like β-actin.

Summary of Cellular Effects

The in vitro data collectively demonstrate that this compound is a potent inhibitor of PLK1. Its mechanism of action translates into significant anti-cancer effects across various tumor types.

Logical_Flow This compound This compound PLK1_Inhibition PLK1 Kinase Inhibition This compound->PLK1_Inhibition Causes Mitotic_Arrest Disrupted Mitosis (G2/M Arrest) PLK1_Inhibition->Mitotic_Arrest Leads to Apoptosis Cellular Apoptosis Mitotic_Arrest->Apoptosis Induces

References

Onvansertib's Impact on Cell Cycle Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Onvansertib (PCM-075) is a potent and selective, orally bioavailable inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle.[1][2][3] Overexpressed in a multitude of human cancers, PLK1 is a critical mediator of mitotic progression, and its inhibition represents a promising therapeutic strategy.[1][4][5][6] This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its profound effects on cell cycle progression, DNA damage, and apoptosis. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in the field of oncology and drug development.

Introduction to this compound and PLK1

Polo-like kinase 1 (PLK1) is a master regulator of mitosis, involved in multiple key processes including mitotic entry, centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis.[2][7] Its expression and activity are tightly regulated throughout the cell cycle, peaking during the G2 and M phases.[4][7] In many malignancies, PLK1 is overexpressed and its elevated levels often correlate with a poor prognosis.[1][5][6][8]

This compound is a highly selective, ATP-competitive inhibitor of PLK1.[2][9] By targeting PLK1, this compound disrupts the normal progression of mitosis, leading to cell cycle arrest and subsequent apoptosis in cancer cells.[3][9][10] This targeted approach has demonstrated significant anti-tumor activity in a range of preclinical models and is currently under investigation in multiple clinical trials.[2][11]

Mechanism of Action: this compound's Effect on Cell Cycle Progression

The primary mechanism by which this compound exerts its anti-cancer effects is through the induction of mitotic arrest, specifically at the G2/M phase of the cell cycle.[1][12] This arrest is a direct consequence of PLK1 inhibition and the subsequent disruption of critical mitotic events.

Induction of G2/M Arrest

Numerous studies have demonstrated that treatment with this compound leads to a significant accumulation of cells in the G2/M phase.[1][5][11][12] This is a hallmark of PLK1 inhibition. PLK1 is essential for the activation of the Cyclin B-CDK1 complex, which is the master regulator of entry into mitosis.[1] this compound's inhibition of PLK1 prevents the activation of this complex, thereby blocking cells from proceeding into mitosis.[1]

Key molecular events following this compound treatment include:

  • Increased Cyclin B levels: Cells arrested in G2/M often show an accumulation of Cyclin B.[1]

  • Decreased CDK1 activity: Inhibition of PLK1 leads to the loss of CDK1, a critical kinase for mitotic entry.[1]

  • Disrupted Spindle Assembly: PLK1 is crucial for the maturation of centrosomes and the formation of a functional bipolar spindle.[1][7][8] Inhibition of PLK1 by this compound leads to mitotic defects, including chromosome misalignment.[5]

Downstream Effects: DNA Damage and Apoptosis

Prolonged mitotic arrest induced by this compound ultimately triggers cellular apoptosis.[1][11][13] This programmed cell death is characterized by the activation of caspases and the cleavage of key cellular substrates.

Furthermore, this compound has been shown to induce DNA damage.[1][11] This can be observed through the phosphorylation of H2A.X (γH2AX), a sensitive marker of DNA double-strand breaks.[1][11] The inhibition of PLK1 can also impair the DNA damage response, preventing cells from repairing DNA lesions before entering mitosis, thus leading to mitotic catastrophe.[5]

Key markers of this compound-induced apoptosis and DNA damage include:

  • Increased Cleaved PARP and Caspase-3: These are classic indicators of an active apoptotic cascade.[1]

  • Increased Annexin-V staining: This indicates the externalization of phosphatidylserine, an early apoptotic event.[1]

  • Increased γH2AX levels: This signifies the presence of DNA double-strand breaks.[11]

  • Modulation of Bcl-2 family proteins: this compound treatment has been associated with a decrease in the anti-apoptotic proteins Mcl-1 and Bcl-2, and an increase in the pro-apoptotic protein Bax.[11][12]

Quantitative Data on this compound's Activity

The following tables summarize the quantitative data on this compound's efficacy in various cancer cell lines, as reported in preclinical studies.

Cell LineCancer TypeIC50 (nM)Reference
D425Medulloblastoma (Group 3)Low nanomolar range[1]
D458Medulloblastoma (Group 3)Low nanomolar range[1]
AML cell linesAcute Myeloid LeukemiaNanomolar concentrations[2]
NMS-1286937(Biochemical Assay)36[9]

Table 1: IC50 Values of this compound in Various Cancer Cell Lines.

Cell LineTreatment% of Cells in G2/M Phase (Control)% of Cells in G2/M Phase (this compound)Reference
ARK-125 nM this compound31.75%42.50%[12]
SPEC-250 nM this compound21.10%49.52%[12]

Table 2: Effect of this compound on Cell Cycle Distribution.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and the experimental workflows used to study its effects.

Onvansertib_Mechanism cluster_cell_cycle Cell Cycle Progression cluster_plk1_regulation PLK1 Regulation of Mitosis cluster_onvansertib_action This compound Intervention cluster_downstream_effects Downstream Cellular Effects G2 G2 Phase M M Phase (Mitosis) G2->M Mitotic Entry Apoptosis Apoptosis PLK1 PLK1 CyclinB_CDK1 Cyclin B / CDK1 Complex PLK1->CyclinB_CDK1 Activates Spindle Spindle Assembly PLK1->Spindle Promotes Cytokinesis Cytokinesis PLK1->Cytokinesis Regulates G2M_Arrest G2/M Arrest This compound This compound This compound->PLK1 Inhibits G2M_Arrest->Apoptosis Leads to DNA_Damage DNA Damage G2M_Arrest->DNA_Damage Associated with

Caption: this compound inhibits PLK1, leading to G2/M arrest and apoptosis.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Downstream Analysis cluster_data Data Interpretation CancerCells Cancer Cell Culture Treatment Treat with this compound (various concentrations and time points) CancerCells->Treatment FlowCytometry Flow Cytometry (Cell Cycle Analysis - PI Staining) Treatment->FlowCytometry WesternBlot Western Blot (Protein Expression Analysis) Treatment->WesternBlot ApoptosisAssay Apoptosis Assays (Annexin V, Caspase Activity) Treatment->ApoptosisAssay CellCycleDist Cell Cycle Phase Distribution (%) FlowCytometry->CellCycleDist ProteinLevels Relative Protein Levels (e.g., Cyclin B, Cleaved PARP) WesternBlot->ProteinLevels ApoptoticCells Percentage of Apoptotic Cells ApoptosisAssay->ApoptoticCells

Caption: Workflow for analyzing this compound's effects on cancer cells.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol is designed to assess the distribution of cells in different phases of the cell cycle following this compound treatment using propidium iodide (PI) staining.

Materials:

  • Cancer cell lines of interest

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 500 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for several weeks).

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. Gate the cell population to exclude debris and doublets. The data can be analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14][15][16][17]

Western Blotting for Cell Cycle and Apoptosis Markers

This protocol details the detection of key proteins involved in cell cycle regulation and apoptosis following this compound treatment.

Materials:

  • Treated cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-γH2AX, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in lysis buffer on ice. Scrape the cells and collect the lysate. Centrifuge at high speed to pellet cell debris and collect the supernatant containing the protein extract.[18][19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing steps as in step 7.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The band intensities can be quantified using densitometry software and normalized to a loading control like β-actin.[20][21][22]

Conclusion

This compound represents a promising targeted therapy that effectively disrupts cell cycle progression in cancer cells by inhibiting the master mitotic regulator, PLK1. Its mechanism of action, centered on inducing a robust G2/M arrest and subsequent apoptosis, is well-supported by preclinical data. The experimental protocols provided in this guide offer a framework for researchers to further investigate the cellular and molecular effects of this compound and other PLK1 inhibitors. As our understanding of the intricacies of cell cycle control in cancer continues to evolve, targeted agents like this compound will likely play an increasingly important role in the development of more effective and personalized cancer treatments.

References

Onvansertib's Activity in Hematologic Malignancies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Onvansertib (formerly PCM-075 or NMS-1286937) is an oral, highly selective, third-generation Polo-like kinase 1 (PLK1) inhibitor currently under investigation for the treatment of various solid and hematologic malignancies.[1][2] PLK1, a serine/threonine kinase, is a critical regulator of mitosis, and its overexpression is a common feature in many cancers, including acute myeloid leukemia (AML), where it is associated with poor prognosis.[3][4] this compound's mechanism of action involves the induction of mitotic arrest, leading to apoptosis in cancer cells.[5][6] This technical guide provides a comprehensive overview of the preclinical and clinical activity of this compound in hematologic malignancies, with a focus on its mechanism of action, efficacy data, and relevant experimental protocols.

Mechanism of Action: PLK1 Inhibition

Polo-like kinase 1 (PLK1) is a master regulator of multiple stages of mitosis, including mitotic entry, centrosome maturation, spindle formation, and cytokinesis.[3][4] Its overexpression in cancer cells allows for uncontrolled cell division. This compound is an ATP-competitive inhibitor of PLK1, demonstrating high specificity for PLK1 over other kinases, including other members of the PLK family.[3] By inhibiting PLK1, this compound disrupts the mitotic process, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][5]

Recent research also suggests a role for PLK1 in DNA damage repair. This provides a rationale for combining this compound with DNA-damaging agents, as PLK1 inhibition may prevent cancer cells from repairing the damage induced by chemotherapy, thus enhancing its cytotoxic effects.

Signaling Pathway

The following diagram illustrates the central role of PLK1 in cell cycle progression and the mechanism of action for this compound.

PLK1_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Cyclin B/CDK1 Cyclin B/CDK1 PLK1 PLK1 Cyclin B/CDK1->PLK1 Activates Mitotic_Progression Mitotic Progression (Spindle Assembly, Chromosome Segregation, Cytokinesis) Cell_Cycle_Arrest G2/M Arrest PLK1->Mitotic_Progression Promotes This compound This compound This compound->PLK1 Inhibits Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: this compound's Mechanism of Action via PLK1 Inhibition.

Preclinical Activity

This compound has demonstrated potent in vitro and in vivo antitumor activity in preclinical models of hematologic malignancies, particularly in AML.

In Vitro Activity

This compound has shown significant anti-proliferative effects at nanomolar concentrations in various hematologic cancer cell lines.

Table 1: In Vitro Efficacy of this compound in Hematologic Malignancy Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
MOLM-13Acute Myeloid Leukemia15[3]
MV4-11Acute Myeloid Leukemia20[3]
HL-60Acute Myeloid Leukemia25[3]
KARPAS-299Anaplastic Large Cell Lymphoma<10[7]
SU-DHL-1Anaplastic Large Cell Lymphoma<10[7]

Note: This table represents a selection of available data. IC50 values can vary depending on the assay conditions.

In Vivo Activity

In xenograft models of AML, this compound has demonstrated significant tumor growth inhibition and has been shown to enhance the antitumor activity of cytarabine.[3] In a disseminated AML model, the combination of this compound and cytarabine led to a significant increase in the survival of the animals.[8]

Clinical Activity in Hematologic Malignancies

The clinical development of this compound in hematologic malignancies has primarily focused on Acute Myeloid Leukemia (AML), particularly in the relapsed or refractory setting.

Acute Myeloid Leukemia (AML)

A Phase Ib/II clinical trial (NCT03303339) has evaluated this compound in combination with either low-dose cytarabine (LDAC) or decitabine in patients with relapsed or refractory AML.[9][10][11]

Table 2: Summary of Clinical Efficacy of this compound in Relapsed/Refractory AML (Decitabine Combination Arm)

EndpointResultReference
Phase Ib
Maximum Tolerated Dose (MTD)60 mg/m²[9][10]
Objective Response Rate (ORR) (CR/CRi)24% (5/21 evaluable patients)[9][10]
Phase Ib/II (Updated Analysis)
Complete Remission/Complete Remission with incomplete hematologic recovery (CR/CRi)20% (9/45 patients)[2][12]
Notable Finding55% of responders had a mutation in a splicing factor.[2][12]
Durable ResponsesFour patients remained on treatment with response durations of 9, 10, 17, and 20 months, respectively.[12]

CR = Complete Remission; CRi = Complete Remission with incomplete hematologic recovery.

The combination of this compound and decitabine was generally well-tolerated, with the most common grade 3/4 adverse events being related to myelosuppression, which is expected with this class of agents.[9] A key finding from these studies was the correlation between a decrease in mutant circulating tumor DNA (ctDNA) during the first cycle of therapy and clinical response.[9]

Other Hematologic Malignancies

Preclinical studies have suggested potential synergy of this compound with other agents in lymphomas.[13] However, clinical data on the activity of this compound in other hematologic malignancies such as Acute Lymphoblastic Leukemia (ALL), Chronic Myeloid Leukemia (CML), and Multiple Myeloma (MM) are limited at this time. Further investigation in these areas is warranted.

Experimental Protocols

This section provides an overview of key experimental methodologies used to evaluate the activity of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the anti-proliferative effects of this compound on cancer cell lines.

Cell_Viability_Workflow Seed_Cells Seed cells in 96-well plates Add_this compound Add varying concentrations of this compound Seed_Cells->Add_this compound Incubate Incubate for 72 hours Add_this compound->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 1-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Figure 2: Workflow for a Cell Viability (MTT) Assay.

Protocol:

  • Seed hematologic malignancy cell lines in 96-well plates at an appropriate density.

  • After 24 hours, treat the cells with a range of concentrations of this compound.

  • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours.

  • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.[14]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

Apoptosis_Assay_Workflow Treat_Cells Treat cells with this compound Harvest_Cells Harvest and wash cells Treat_Cells->Harvest_Cells Resuspend Resuspend in Annexin V binding buffer Harvest_Cells->Resuspend Stain Stain with FITC-Annexin V and Propidium Iodide (PI) Resuspend->Stain Incubate_Stain Incubate in the dark Stain->Incubate_Stain Analyze Analyze by flow cytometry Incubate_Stain->Analyze

Figure 3: Workflow for an Apoptosis Assay.

Protocol:

  • Treat cells with the desired concentrations of this compound for a specified time (e.g., 48 hours).

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[8][15][16]

In Vivo Xenograft Model

This model is used to evaluate the in vivo efficacy of this compound.

Protocol:

  • Subcutaneously implant a suspension of human hematologic malignancy cells (e.g., AML cell lines) into immunodeficient mice (e.g., NOD/SCID or NSG mice).

  • Once tumors are established and reach a palpable size, randomize the mice into treatment and control groups.

  • Administer this compound orally at a predetermined dose and schedule. A control group should receive a vehicle control.

  • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).[8][17]

Future Directions

The promising clinical activity of this compound in combination with decitabine for relapsed/refractory AML has paved the way for further investigation. The identification of splicing factor mutations as a potential predictive biomarker warrants further exploration to enable patient stratification.[2][12]

Future research should also focus on:

  • Evaluating this compound in other hematologic malignancies where PLK1 is overexpressed.

  • Investigating novel combination strategies with other targeted agents or immunotherapies.

  • Elucidating mechanisms of resistance to this compound to develop strategies to overcome them.

Conclusion

This compound is a promising, orally bioavailable PLK1 inhibitor with demonstrated preclinical and clinical activity in hematologic malignancies, most notably in AML. Its targeted mechanism of action and manageable safety profile, particularly in combination with hypomethylating agents, make it a valuable candidate for further development. Continued research is crucial to fully realize the therapeutic potential of this compound across a broader spectrum of hematologic cancers.

References

The Role of PLK1 Overexpression in Acute Myeloid Leukemia and the Therapeutic Potential of Onvansertib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key driver of AML pathogenesis is the overexpression of Polo-like Kinase 1 (PLK1), a serine/threonine kinase that plays a critical role in cell cycle regulation. This technical guide provides an in-depth overview of the role of PLK1 overexpression in AML and explores the therapeutic potential of Onvansertib, a selective PLK1 inhibitor. We will delve into the molecular pathways involving PLK1, present quantitative data on its overexpression and the efficacy of this compound, detail relevant experimental protocols, and visualize key concepts through signaling pathway and workflow diagrams.

Introduction: PLK1 - A Master Regulator of Mitosis Hijacked in AML

Polo-like Kinase 1 (PLK1) is a critical orchestrator of cell division, with pivotal roles in centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis.[1][2] Its expression is tightly regulated in normal cells, peaking during the G2 and M phases of the cell cycle.[1] However, in many cancers, including AML, PLK1 is frequently overexpressed, contributing to uncontrolled cell proliferation and genomic instability.[3][4]

Studies have demonstrated that PLK1 is highly expressed in leukemic cell lines and is overexpressed in a majority of AML patient samples when compared to normal hematopoietic progenitors.[3][4] This overexpression is not merely a reflection of high proliferation rates but appears to be a fundamental aspect of leukemogenesis.[1] The dependence of AML cells on elevated PLK1 levels for their proliferation and survival makes it an attractive therapeutic target.[3] Inhibition of PLK1 has been shown to preferentially block the proliferation of leukemic cells while having a lesser effect on normal hematopoietic progenitors.[3]

This compound: A Selective PLK1 Inhibitor

This compound (formerly PCM-075 or NMS-1286937) is an orally bioavailable, highly selective, and ATP-competitive inhibitor of PLK1.[2][5] Its mechanism of action involves the disruption of mitotic processes, leading to a G2/M cell-cycle arrest and subsequent apoptosis in cancer cells that overexpress PLK1.[2][5] this compound has demonstrated potent anti-tumor activity in preclinical models of both solid and hematologic malignancies, including AML.[2]

Quantitative Data

PLK1 Overexpression in AML

The overexpression of PLK1 in AML is a well-documented phenomenon. Quantitative analysis of both mRNA and protein levels reveals a significant upregulation in patient samples compared to healthy controls.

ParameterAML PatientsHealthy Donors/Normal Bone Marrow (NBM)Reference
PLK1 Protein Expression 73.3% (11/15) of pediatric AML samples showed high expression0% (0/12) of NBM samples showed high expression[6]
PLK1 mRNA Expression (Relative Quantification) Significantly higher in pediatric AML samples (mean ± SD: 82.95 ± 110.28)Significantly lower in NBM/ITP control samples (mean ± SD: 6.36 ± 6.35)[6]
PLK1 Expression in Adult AML Found to be overexpressed in the majority of patient blast cellsLow expression in bone marrow and peripheral blood mononuclear cells, and in normal CD34-positive progenitor cells[1]
This compound In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines, including those of hematologic origin.

Cell LineCancer TypeIC50 (nM)Reference
A2780Ovarian Carcinoma42[7]
Group 3 MedulloblastomaMedulloblastoma4.90 - 6[8]
SHH MedulloblastomaMedulloblastomaup to 27.94[8]
Hematologic Tumor Cell Lines (Various)Leukemia/LymphomaSee referenced figure for specific values[9]
This compound Clinical Trial Data (Phase Ib, NCT03303339)

A Phase Ib clinical trial investigated this compound in combination with decitabine or low-dose cytarabine (LDAC) in patients with relapsed or refractory (R/R) AML.[2]

Dose Escalation and Maximum Tolerated Dose (MTD):

Combination ArmThis compound Dose Levels Investigated (mg/m²)MTD Established (mg/m²)Reference
This compound + Decitabine12, 18, 27, 40, 60, 9060[2]
This compound + LDAC12, 18, 27, 40, 60Not specified in the same detail[2]

Clinical Response in the this compound + Decitabine Arm:

Response MetricValuePatient PopulationReference
Complete Remission (CR) or CR with incomplete hematologic recovery (CRi) 24% (5 of 21 evaluable patients)R/R AML patients treated with this compound + Decitabine[2]
CR/CRi (Updated Analysis) 20% (9 of 45 patients)R/R AML patients (Phase 1b and 2)[10]
Responders with Splicing Factor Mutations 55% of responders had a mutation in a splicing factorR/R AML patients who achieved CR/CRi[10]

Characteristics of CR/CRi Patients (n=6 from an early analysis): [11]

  • Median Age: 72 years (range: 51-76)

  • Prior Treatments: 4 had relapsed/were refractory to intensive chemotherapy; 2 were treatment-naïve for AML but had received hypomethylating agents for MDS.

  • Cytogenetic Risk: Intermediate (n=4), Adverse (n=2)

  • Key Mutations: NRAS, SRSF2, FLT3-ITD, SF3B1, DNMT3A, IDH2

Experimental Protocols

Western Blotting for PLK1 Expression in AML Cells

This protocol outlines the detection of PLK1 protein levels in AML cell lysates.

1. Cell Lysate Preparation:

  • Wash cultured AML cells (e.g., 1-5 x 10⁶ cells) with ice-cold Phosphate-Buffered Saline (PBS).
  • Lyse the cells in ice-cold RIPA buffer (or similar lysis buffer) supplemented with a protease and phosphatase inhibitor cocktail.
  • Incubate on ice for 30 minutes with periodic vortexing.
  • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.
  • Collect the supernatant containing the protein extract.
  • Determine the protein concentration using a BCA or Bradford protein assay.[12]

2. SDS-PAGE and Protein Transfer:

  • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5-10 minutes.
  • Separate the proteins on a 4-12% SDS-polyacrylamide gel.
  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[12]

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific for PLK1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
  • Wash the membrane three times for 10 minutes each with TBST.
  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
  • Wash the membrane again three times for 10 minutes each with TBST.

4. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
  • Visualize the protein bands using a chemiluminescence imaging system.
  • Normalize PLK1 band intensity to a loading control protein (e.g., GAPDH or β-actin).

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is for quantifying apoptosis in AML cells following treatment with this compound.

1. Cell Treatment and Harvesting:

  • Seed AML cells at a density of 2 x 10⁵ cells/well in a 6-well plate.
  • Treat the cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 24, 48, or 72 hours).
  • Harvest the cells, including any floating cells in the medium, by centrifugation.[13]

2. Staining:

  • Wash the cells once with cold PBS.
  • Resuspend the cell pellet in 1X Annexin V binding buffer.
  • Add fluorochrome-conjugated Annexin V (e.g., FITC or APC) and a viability dye such as Propidium Iodide (PI) or 7-AAD to the cell suspension.[14]
  • Incubate the cells for 15-20 minutes at room temperature in the dark.

3. Flow Cytometry Analysis:

  • Analyze the stained cells on a flow cytometer.
  • Excite the fluorochromes with the appropriate lasers and collect the emission signals.
  • Gate on the cell population of interest, excluding debris.
  • Differentiate cell populations based on their staining profile:
  • Viable cells: Annexin V-negative and PI-negative.
  • Early apoptotic cells: Annexin V-positive and PI-negative.
  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[14]

Visualizations

PLK1 Signaling in AML

PLK1_Signaling_in_AML cluster_G2_M G2/M Transition & Mitosis cluster_Proliferation Cell Proliferation & Survival cluster_Therapy Therapeutic Intervention PLK1 PLK1 Cdk1_CyclinB Cdk1/Cyclin B PLK1->Cdk1_CyclinB Activates Centrosome_Maturation Centrosome Maturation PLK1->Centrosome_Maturation Spindle_Assembly Bipolar Spindle Assembly PLK1->Spindle_Assembly APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) PLK1->APC_C Activates Cytokinesis Cytokinesis PLK1->Cytokinesis AML_Proliferation AML Cell Proliferation PLK1->AML_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PLK1->Apoptosis_Inhibition Mitotic_Arrest Mitotic Arrest (G2/M) This compound This compound This compound->PLK1 Inhibits Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: PLK1 signaling pathway in AML and the mechanism of this compound.

Experimental Workflow for this compound Efficacy Testing

Onvansertib_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start AML Cell Lines treatment Treat with this compound (Dose-Response) start->treatment proliferation_assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) treatment->proliferation_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) treatment->cell_cycle_assay ic50 Determine IC50 proliferation_assay->ic50 apoptosis_quant Quantify Apoptosis apoptosis_assay->apoptosis_quant cell_cycle_quant Quantify G2/M Arrest cell_cycle_assay->cell_cycle_quant xenograft Establish AML Xenograft Model in Mice invivo_treatment Treat with this compound vs. Vehicle xenograft->invivo_treatment tumor_measurement Monitor Tumor Volume invivo_treatment->tumor_measurement survival_analysis Kaplan-Meier Survival Analysis invivo_treatment->survival_analysis outcome Assess Therapeutic Efficacy tumor_measurement->outcome survival_analysis->outcome

Caption: Experimental workflow for evaluating the efficacy of this compound.

The Logic of PLK1-Targeted Therapy in AML

Therapeutic_Logic AML_Cell AML Cell PLK1_Overexpression PLK1 Overexpression AML_Cell->PLK1_Overexpression Characterized by Increased_Proliferation Increased Proliferation & Survival PLK1_Overexpression->Increased_Proliferation Leads to This compound This compound PLK1_Inhibition PLK1 Inhibition This compound->PLK1_Inhibition Causes Mitotic_Catastrophe Mitotic Catastrophe PLK1_Inhibition->Mitotic_Catastrophe Induces Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis Therapeutic_Effect Therapeutic Effect Apoptosis->Therapeutic_Effect

Caption: The therapeutic rationale for targeting PLK1 in AML with this compound.

Conclusion

The overexpression of PLK1 is a significant contributor to the pathogenesis of AML, presenting a clear therapeutic vulnerability. This compound, as a selective PLK1 inhibitor, has demonstrated promising preclinical and clinical activity, inducing cell cycle arrest and apoptosis in AML cells. The data from the Phase Ib trial, particularly the responses observed in combination with decitabine in a heavily pre-treated patient population, underscore the potential of this therapeutic strategy. Further investigation, including ongoing Phase II trials, will be crucial in fully defining the role of this compound in the treatment landscape of AML. The use of biomarkers, such as the phosphorylation status of the PLK1 substrate TCTP and circulating tumor DNA, may aid in identifying patients most likely to benefit from this targeted therapy. This technical guide provides a foundational understanding for researchers and clinicians working to advance novel therapies for this challenging disease.

References

Onvansertib's Impact on Tumor Cell Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Onvansertib (also known as NMS-P937 or PCM-075) is an orally bioavailable and highly selective adenosine triphosphate (ATP)-competitive inhibitor of Polo-like kinase 1 (PLK1).[1][2] PLK1, a serine/threonine kinase, is a critical regulator of cell cycle progression, particularly during mitosis.[3][4][5][6] Its overexpression is a common feature in numerous malignancies and is often associated with increased aggressiveness and poor prognosis.[1][3][7] this compound's mechanism of action centers on the disruption of mitotic processes, leading to G2/M cell-cycle arrest and subsequent apoptosis in cancer cells.[1][4] This technical guide provides an in-depth overview of this compound's effects on tumor cell proliferation, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining relevant experimental protocols.

Core Mechanism of Action: PLK1 Inhibition

This compound selectively binds to and inhibits the kinase activity of PLK1.[1] PLK1 plays a pivotal role in multiple stages of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[4][5][8] By inhibiting PLK1, this compound disrupts these fundamental processes, leading to mitotic arrest, chromosomal abnormalities, and ultimately, apoptotic cell death.[3][4][8] Preclinical studies have demonstrated that this compound's inhibition of PLK1 is particularly effective in tumor cells that overexpress this kinase.[1]

Signaling Pathways

This compound's inhibition of PLK1 impacts several downstream signaling pathways implicated in tumorigenesis. A key pathway involves the PLK1/FBXW7/MYC signaling circuit, where PLK1 inhibition leads to the stabilization of the tumor suppressor FBXW7, which in turn promotes the degradation of the oncoprotein c-MYC.[5][9] Additionally, there is evidence of crosstalk between PLK1 and the PI3K/Akt/mTOR pathway.[6][10]

PLK1_Inhibition_Pathway cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis Induction cluster_myc_pathway MYC Degradation Pathway PLK1 PLK1 Mitosis Mitotic Progression (Centrosome Maturation, Spindle Assembly, Cytokinesis) PLK1->Mitosis FBXW7 FBXW7 (Tumor Suppressor) PLK1->FBXW7 inhibits G2M_Arrest G2/M Arrest Mitosis->G2M_Arrest disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis cMYC c-MYC (Oncogenic Transcription Factor) Tumor_Proliferation Tumor Cell Proliferation cMYC->Tumor_Proliferation FBXW7->cMYC promotes degradation This compound This compound This compound->PLK1 inhibits Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with this compound (various concentrations) seed_cells->treat_cells incubate Incubate (e.g., 72 hours) treat_cells->incubate add_reagent Add CCK-8 or CellTiter-Glo® incubate->add_reagent read_plate Measure Absorbance/ Luminescence add_reagent->read_plate analyze_data Calculate % Viability and IC50 read_plate->analyze_data end End analyze_data->end Apoptosis_Analysis_Workflow cluster_flow Flow Cytometry cluster_wb Western Blot start_flow Treat cells with This compound harvest_flow Harvest cells start_flow->harvest_flow stain_annexin Stain with Annexin V/PI harvest_flow->stain_annexin analyze_flow Analyze by Flow Cytometry stain_annexin->analyze_flow start_wb Treat cells with This compound lyse_cells Lyse cells and extract protein start_wb->lyse_cells sds_page SDS-PAGE and membrane transfer lyse_cells->sds_page immunoblot Immunoblot for cleaved Caspase-3, etc. sds_page->immunoblot detect Detect protein bands immunoblot->detect Title Apoptosis Detection Methods

References

Onvansertib: A Novel Therapeutic Strategy for KRAS/NRAS-Mutated Metastatic Colorectal Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The landscape of metastatic colorectal cancer (mCRC) treatment has been significantly challenged by the presence of KRAS and NRAS mutations, which are found in approximately 50% of cases and confer resistance to standard EGFR-targeted therapies.[1][2] The emergence of onvansertib, a first-in-class, oral, and highly selective Polo-like Kinase 1 (PLK1) inhibitor, offers a promising new therapeutic avenue for this patient population.[3] This document provides a comprehensive overview of this compound's mechanism of action, preclinical evidence, and clinical trial data in the context of KRAS/NRAS-mutated mCRC.

Mechanism of Action: Targeting PLK1 in RAS-Mutated Tumors

This compound is an adenosine triphosphate (ATP) competitive inhibitor of the serine/threonine polo-like-kinase 1 (PLK1) enzyme.[3] PLK1 is a master regulator of the cell cycle, playing a crucial role in mitotic entry, spindle formation, and cytokinesis.[4][5][6] Overexpression of PLK1 is observed in colorectal cancer and is associated with a poorer prognosis.[4][5][7]

The therapeutic rationale for using a PLK1 inhibitor in RAS-mutated cancers is rooted in the concept of synthetic lethality . Preclinical studies have identified PLK1 as a synthetic lethal target in KRAS-mutant CRC cells.[4][5][6] This means that while inhibition of PLK1 or the presence of a KRAS mutation alone is not lethal to the cell, the combination of both events leads to cell death, specifically through cell cycle arrest and apoptosis.[4][5] Preclinical data has shown that KRAS-mutated CRC cells exhibit higher sensitivity to this compound compared to their KRAS wild-type counterparts.[2][4][8]

Furthermore, this compound has demonstrated synergistic activity with chemotherapy agents like irinotecan.[6][7][8] It is also suggested that this compound can inhibit the hypoxia pathway, which may contribute to its robust antitumor activity when combined with anti-angiogenic therapies like bevacizumab.[9]

KRAS_PLK1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS_GDP RAS-GDP (Inactive) RTK->RAS_GDP Growth Factor Signal RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP KRAS/NRAS Mutation RAF RAF RAS_GTP->RAF PI3K PI3K RAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Unchecked Cellular Proliferation ERK->Proliferation PI3K->Proliferation PLK1 PLK1 Cell_Cycle Cell Cycle Progression (Mitosis) PLK1->Cell_Cycle This compound This compound This compound->PLK1 Inhibition Apoptosis Apoptosis Cell_Cycle->Apoptosis If PLK1 is inhibited in KRAS mutant cell

Caption: KRAS signaling pathway and this compound's mechanism of action.

Preclinical Evidence

In preclinical models, this compound has shown significant promise:

  • Superior Activity in KRAS-mutant Cells: this compound displayed greater activity in KRAS-mutant isogenic colorectal cancer cells compared to their wild-type counterparts.[2][8][10]

  • In Vivo Antitumor Activity: In a KRAS-mutant xenograft model, this compound demonstrated potent antitumor activity when used in combination with irinotecan.[2][8][10]

  • Synergy with Chemotherapy: Preclinical studies have consistently shown that PLK1 inhibitors, including this compound, enhance the efficacy of DNA damaging agents like irinotecan.[7][8]

Clinical Development and Efficacy

This compound has been evaluated in several clinical trials in combination with standard-of-care (SOC) chemotherapy for patients with KRAS/NRAS-mutated mCRC.

This study evaluated the safety and preliminary efficacy of this compound with FOLFIRI and bevacizumab in patients with KRAS-mutant mCRC who had prior exposure to oxaliplatin.[2][10]

Quantitative Data Summary: Phase Ib Study

Endpoint Result
Number of Patients 18
Recommended Phase 2 Dose (RP2D) 15 mg/m²
Partial Response (PR) Rate 44%[2][8][10]
Median Duration of Response (mDOR) 9.5 months[2][8][10]

| Median Progression-Free Survival (mPFS) | 9.4 months[11] |

Note: Historical mPFS for second-line mCRC is approximately 4.5-5.7 months.[11]

Experimental Protocol: Phase Ib Study

  • Patient Population: Patients with KRAS-mutant mCRC who had disease progression following oxaliplatin/fluoropyrimidine-based therapy.[1][10]

  • Treatment Regimen:

    • This compound was administered orally at doses of 12, 15, and 18 mg/m² on days 1-5 and 15-19 of a 28-day cycle.[2][10]

    • FOLFIRI and bevacizumab were administered on days 1 and 15 of the cycle.[2][10]

  • Primary Objective: To determine the maximum tolerated dose and RP2D of this compound in this combination.[4]

  • Endpoints: Safety, efficacy (including Objective Response Rate - ORR), and changes in circulating tumor DNA (ctDNA).[2][10] A key finding was that early decreases in KRAS mutant allelic frequency in ctDNA after the first cycle were predictive of subsequent tumor shrinkage.[10][11]

This single-arm study further evaluated the efficacy and tolerability of this compound at the RP2D with FOLFIRI and bevacizumab.[9][12]

Quantitative Data Summary: Phase II Second-Line Study

Endpoint All Patients (N=53) Bevacizumab-Naïve (n=13) Prior Bevacizumab (n=40)
Confirmed ORR 26.4%[9][12][13] 76.9%[9][13] 10.0%[9][13]
Median DOR 11.7 months[9][12] Not Reached -
Median PFS 8.4 months[13] 14.9 months[9][12][13] 6.6 months[9][12]

| Disease Control Rate | 92.5%[13] | - | - |

A post-hoc analysis revealed significantly greater clinical benefit in patients who had not previously been treated with bevacizumab.[9][13] This finding led to the early termination of the study and a shift in focus to the first-line setting.[13][14]

Experimental Protocol: Phase II Second-Line Study

  • Patient Population: Patients with KRAS-mutated mCRC previously treated with oxaliplatin and fluorouracil, with or without bevacizumab.[9][12]

  • Treatment Regimen:

    • This compound: 15 mg/m² orally once daily on days 1-5 and 15-19 of a 28-day cycle.[9][12][13]

    • FOLFIRI and Bevacizumab: Standard dosing on days 1 and 15.[9][12][13]

  • Primary Endpoint: Objective Response Rate (ORR).[9][12][13]

  • Secondary Endpoints: Progression-Free Survival (PFS), Duration of Response (DOR), and tolerability.[9][12]

This ongoing trial evaluates this compound plus SOC (FOLFIRI or FOLFOX with bevacizumab) versus SOC alone in the first-line treatment of patients with KRAS or NRAS-mutated mCRC.[1][15]

Quantitative Data Summary: CRDF-004 Phase II First-Line Study (Interim Data)

Treatment Arm ORR (Confirmed, BICR)
SOC Alone (n=37) 30%[16]
This compound 20 mg + SOC (n=36) 42%[16]
This compound 30 mg + SOC (n=37) 49%[16]

| this compound (all doses) | 57% (n=12/21) in an earlier data cut[1] |

Early data also shows a dose-dependent effect and a trend favoring the 30mg dose of this compound for Progression-Free Survival.[1]

CRDF_004_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (1:1:1) cluster_treatment Treatment Arms (28-day cycles) cluster_assessment Assessment & Endpoints P1 Patient with 1L KRAS/NRAS-mutated mCRC P2 Inclusion/Exclusion Criteria Met (e.g., ECOG 0-1, no prior systemic tx) P1->P2 R Randomization P2->R ArmA Arm A: This compound 20mg (d1-5, 15-19) + SOC (FOLFIRI/FOLFOX + Bev) R->ArmA ArmB Arm B: This compound 30mg (d1-5, 15-19) + SOC (FOLFIRI/FOLFOX + Bev) R->ArmB ArmC Arm C (Control): SOC Alone (FOLFIRI/FOLFOX + Bev) R->ArmC A1 Tumor Scans (e.g., every 8 weeks) ArmA->A1 ArmB->A1 ArmC->A1 A2 Primary Endpoint: Objective Response Rate (ORR) per RECIST v1.1 A1->A2 A3 Secondary Endpoints: PFS, DOR, Safety A1->A3

Caption: Workflow for the CRDF-004 Phase II Clinical Trial.

Experimental Protocol: CRDF-004 Phase II First-Line Study

  • Patient Population: Patients with previously untreated, unresectable KRAS or NRAS-mutated mCRC.[15][16] Patients with concomitant BRAF V600 mutations or MSI-high status were excluded.[1][16]

  • Treatment Regimen: Patients were randomized 1:1:1 to one of three arms:[15][16]

    • This compound 20mg + SOC (FOLFIRI/FOLFOX + bevacizumab)

    • This compound 30mg + SOC (FOLFIRI/FOLFOX + bevacizumab)

    • SOC alone

  • Primary Endpoint: Objective Response Rate (ORR).[15]

  • Secondary Endpoints: Progression-Free Survival (PFS), Duration of Response (DOR), and safety.[15]

Safety and Tolerability

Across clinical trials, this compound in combination with FOLFIRI/bevacizumab has been generally well-tolerated.[1][11] The adverse event (AE) profile is consistent with that of the chemotherapy backbone, suggesting that this compound does not add significant toxicity.[1] The most common treatment-emergent Grade 3 or higher AE associated with this compound is neutropenia, which is considered manageable.[1][2][10][16]

Conclusion and Future Directions

This compound has demonstrated significant potential as a targeted therapy for KRAS/NRAS-mutated mCRC. The strong preclinical rationale based on synthetic lethality is supported by encouraging clinical data, particularly in the first-line setting. The CRDF-004 trial results, showing a dose-dependent improvement in objective response rates when this compound is added to standard-of-care, are especially promising.[1]

The marked difference in efficacy observed between bevacizumab-naïve and previously treated patients in second-line therapy has rightfully shifted the development focus to the first-line setting, where the full potential of this compound in combination with anti-angiogenic therapy may be realized.[9][13][14] Ongoing analysis of data from the CRDF-004 trial will be critical in defining the role of this novel PLK1 inhibitor in the treatment paradigm for a patient population with a long-standing unmet medical need.

References

Rationale for Combining Onvansertib with FOLFIRI and Bevacizumab: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the scientific rationale and preclinical and clinical evidence supporting the combination of Onvansertib, a first-in-class, third-generation Polo-like kinase 1 (PLK1) inhibitor, with the standard-of-care chemotherapy regimen FOLFIRI (folinic acid, fluorouracil, and irinotecan) and the anti-angiogenic agent bevacizumab for the treatment of metastatic colorectal cancer (mCRC), particularly in patients with KRAS mutations. This combination therapy leverages a multi-pronged attack on tumor cell proliferation, survival, and angiogenesis. This compound induces synthetic lethality in KRAS-mutant cancer cells and potentiates the cytotoxic effects of FOLFIRI by inhibiting DNA damage repair. Bevacizumab complements this by normalizing the tumor vasculature, thereby potentially enhancing the delivery and efficacy of co-administered therapies, and exhibiting synergistic anti-angiogenic effects with this compound through the hypoxia pathway. This guide will provide a detailed overview of the mechanisms of action, a summary of key quantitative data from clinical and preclinical studies, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction: The Unmet Need in KRAS-Mutant Metastatic Colorectal Cancer

Colorectal cancer is a leading cause of cancer-related mortality worldwide. A significant subset of patients, approximately 45%, harbor mutations in the KRAS oncogene, which are associated with a more aggressive disease phenotype and resistance to certain targeted therapies, such as EGFR inhibitors.[1] For patients with KRAS-mutant mCRC that has progressed on first-line oxaliplatin-based chemotherapy, the subsequent treatment options, often including FOLFIRI with or without bevacizumab, offer limited efficacy, with objective response rates (ORR) typically in the range of 5-13%.[1][2] This highlights a critical unmet medical need for novel therapeutic strategies that can improve outcomes in this patient population. The combination of this compound with FOLFIRI and bevacizumab has emerged as a promising approach to address this challenge.

Mechanisms of Action

This compound: A Selective PLK1 Inhibitor

This compound is an orally bioavailable, highly selective, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[3][4] PLK1 is a serine/threonine kinase that plays a crucial role in multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[3][5] Overexpression of PLK1 is common in various cancers, including colorectal cancer, and is often correlated with poor prognosis.[3]

By inhibiting PLK1, this compound disrupts mitotic progression, leading to G2/M cell-cycle arrest and subsequent apoptosis in cancer cells.[3][5] Notably, preclinical studies have demonstrated that KRAS-mutant colorectal cancer cells exhibit a higher sensitivity to PLK1 inhibition than their KRAS wild-type counterparts, a concept known as synthetic lethality.[6][7] Furthermore, PLK1 is involved in the DNA damage response.[8] By inhibiting PLK1, this compound can impair the cancer cells' ability to repair DNA damage induced by chemotherapeutic agents like irinotecan and 5-fluorouracil (5-FU), thus enhancing their cytotoxic effects.[8]

FOLFIRI: A Standard Chemotherapy Regimen

FOLFIRI is a combination chemotherapy regimen consisting of:

  • Irinotecan: A topoisomerase I inhibitor. Irinotecan and its active metabolite, SN-38, prevent the re-ligation of single-strand DNA breaks created by topoisomerase I, leading to the accumulation of DNA damage and apoptosis.[2][7]

  • 5-Fluorouracil (5-FU): A pyrimidine analog that inhibits thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA. This leads to the depletion of thymidine triphosphate, disrupting DNA synthesis and repair.[7]

  • Folinic Acid (Leucovorin): Enhances the activity of 5-FU by stabilizing its binding to thymidylate synthase.[7][9]

Bevacizumab: An Anti-Angiogenic Agent

Bevacizumab is a humanized monoclonal antibody that targets and neutralizes vascular endothelial growth factor A (VEGF-A).[10] VEGF-A is a key driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10][11] By binding to VEGF-A, bevacizumab prevents its interaction with its receptors (VEGFRs) on endothelial cells, thereby inhibiting downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[11][12] This leads to the pruning of existing tumor blood vessels and the inhibition of new vessel growth, resulting in a reduction of blood supply to the tumor.[12]

The Rationale for Combination Therapy

The combination of this compound, FOLFIRI, and bevacizumab is based on a strong preclinical and clinical rationale centered on synergistic mechanisms of action:

  • Synergistic Cytotoxicity: this compound's inhibition of PLK1 is synthetically lethal in KRAS-mutant CRC cells and potentiates the DNA-damaging effects of FOLFIRI.[2][6] Preclinical studies have shown a synergistic anti-tumor effect when this compound is combined with irinotecan.[2]

  • Dual Anti-Angiogenic Effect: this compound has been shown to inhibit the hypoxia pathway by reducing the expression of hypoxia-inducible factor 1-alpha (HIF-1α).[13] This, combined with the direct anti-VEGF action of bevacizumab, creates a dual blockade of angiogenesis. Preclinical xenograft models have demonstrated that the combination of this compound and bevacizumab leads to a greater reduction in tumor vascularization compared to either agent alone.[13]

  • Overcoming Chemoresistance: PLK1 is implicated in DNA damage repair pathways that can contribute to resistance to chemotherapies like irinotecan.[14] By inhibiting PLK1, this compound may overcome intrinsic or acquired resistance to FOLFIRI.[14]

Quantitative Data from Preclinical and Clinical Studies

The efficacy and safety of the this compound, FOLFIRI, and bevacizumab combination have been evaluated in both preclinical models and clinical trials.

Preclinical Data
Experiment Type Model Key Findings Reference
In Vitro Cell ViabilityIsogenic KRAS-mutant and wild-type DLD1 CRC cellsThis compound demonstrated superior activity in KRAS-mutant cells compared to wild-type cells.[7]
In Vitro SynergySCLC cell linesThis compound showed synergistic effects when combined with paclitaxel.[5]
In Vivo XenograftKRAS-mutant HCT116 CRC xenograft model in BALB/c nude miceThe combination of this compound and irinotecan resulted in potent anti-tumor activity.[15]
In Vivo XenograftKRAS-mutant CRC xenograft modelsThe combination of this compound and bevacizumab significantly reduced tumor growth and vascularization.[13]
Clinical Trial Data (NCT03829410)

A Phase 1b/2 clinical trial (NCT03829410) evaluated the safety and efficacy of this compound in combination with FOLFIRI and bevacizumab in patients with KRAS-mutant mCRC who had progressed after first-line oxaliplatin-based therapy.[6][16]

Parameter Phase 1b (n=18) Phase 2 (n=53) Reference
Recommended Phase 2 Dose (RP2D) of this compound15 mg/m²-[17]
Objective Response Rate (ORR)44%26.4%[1][17]
Median Duration of Response (DOR)9.5 months11.7 months[1][17]
Median Progression-Free Survival (PFS)-8.4 months[18]
Most Common Grade 3/4 Adverse EventNeutropeniaNeutropenia[17]

A post-hoc analysis of the Phase 2 data revealed a significant difference in efficacy based on prior bevacizumab exposure:

Subgroup ORR Median PFS Reference
Bevacizumab-naïve (n=13)76.9%14.9 months[18]
Previously treated with bevacizumab (n=40)10.0%6.6 months[18]

Experimental Protocols

In Vitro Cell Viability Assay
  • Cell Lines: Isogenic KRAS-mutant and KRAS wild-type DLD1 colorectal cancer cells.

  • Treatment: Cells were treated with varying concentrations of this compound for 72 hours.

  • Assay: Cell viability was assessed relative to a DMSO control.

  • Analysis: Data were analyzed to determine the differential sensitivity of KRAS-mutant versus wild-type cells to this compound.[15]

In Vitro Mitotic Arrest Assay
  • Cell Lines: KRAS-mutant and KRAS wild-type DLD1 cells.

  • Treatment: Cells were treated with 100 nmol/L this compound or DMSO for 24 hours.

  • Assay: The percentage of mitotic cells was determined by flow cytometry using staining for phospho-histone H3 (Ser28), a marker of mitosis.

  • Analysis: The percentage of mitotic cells in the this compound-treated group was compared to the control group for both cell lines.[15]

In Vivo Xenograft Study (this compound and Irinotecan)
  • Animal Model: BALB/c nude mice were inoculated with HCT116 (KRAS-mutant) colorectal cancer cells.

  • Treatment Groups: Mice were randomized to receive vehicle, this compound, irinotecan, or the combination of this compound and irinotecan for 42 days.

  • Endpoints: Tumor volumes and body weights were measured twice weekly.

  • Analysis: Tumor volumes at day 42 were compared between the treatment groups using a one-way ANOVA with Tukey multiple comparison tests.[15]

Clinical Trial Protocol (NCT03829410 - Phase 1b/2)
  • Patient Population: Adult patients with histologically confirmed metastatic and unresectable KRAS-mutant colorectal cancer who had failed or were intolerant to first-line fluoropyrimidine and oxaliplatin-based therapy, with or without bevacizumab.[16]

  • Treatment Regimen (Phase 2):

    • This compound: 15 mg/m² administered orally on days 1-5 and 15-19 of a 28-day cycle.[1]

    • FOLFIRI: Standard dosing administered on days 1 and 15 of each cycle.[1]

    • Bevacizumab: 5 mg/kg administered on days 1 and 15 of each cycle.[2]

  • Primary Endpoint: Objective Response Rate (ORR) according to RECIST v1.1.[6]

  • Secondary Endpoints: Progression-Free Survival (PFS), Duration of Response (DOR), and safety.[1]

  • Exploratory Endpoint: Quantitation of KRAS circulating tumor DNA (ctDNA).[6]

Signaling Pathways and Experimental Workflows

Signaling Pathways

Onvansertib_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor KRAS_mut Mutant KRAS (Constitutively Active) Growth_Factor_Receptor->KRAS_mut RAF RAF KRAS_mut->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PLK1 PLK1 Centrosome_Maturation Centrosome Maturation PLK1->Centrosome_Maturation Spindle_Assembly Spindle Assembly PLK1->Spindle_Assembly Cytokinesis Cytokinesis PLK1->Cytokinesis DNA_Damage_Repair DNA Damage Repair PLK1->DNA_Damage_Repair Mitosis Mitosis G2M_Arrest G2/M Arrest PLK1->G2M_Arrest Inhibition leads to This compound This compound This compound->PLK1 Inhibition Centrosome_Maturation->Mitosis Spindle_Assembly->Mitosis Cytokinesis->Mitosis Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: this compound inhibits PLK1, leading to mitotic disruption and apoptosis, particularly in KRAS-mutant cells.

FOLFIRI_Bevacizumab_Mechanism cluster_extracellular Extracellular Space cluster_endothelial Endothelial Cell cluster_tumor Tumor Cell VEGF_A VEGF-A VEGFR VEGFR VEGF_A->VEGFR Binding Bevacizumab Bevacizumab Bevacizumab->VEGF_A Neutralization Angiogenesis_Signaling Angiogenesis Signaling Cascade VEGFR->Angiogenesis_Signaling Angiogenesis Angiogenesis Angiogenesis_Signaling->Angiogenesis Topoisomerase_I Topoisomerase I DNA_Replication DNA Replication & Repair Topoisomerase_I->DNA_Replication Irinotecan Irinotecan (SN-38) Irinotecan->Topoisomerase_I Inhibition DNA_Damage DNA Damage Irinotecan->DNA_Damage causes Apoptosis_Tumor Apoptosis DNA_Damage->Apoptosis_Tumor Thymidylate_Synthase Thymidylate Synthase DNA_Synthesis DNA Synthesis Thymidylate_Synthase->DNA_Synthesis 5FU 5-FU 5FU->DNA_Damage causes 5FU->Thymidylate_Synthase Inhibition

Caption: FOLFIRI induces DNA damage, while bevacizumab inhibits angiogenesis by targeting VEGF-A.

Combined_Therapy_Synergy This compound This compound PLK1_Inhibition PLK1 Inhibition This compound->PLK1_Inhibition FOLFIRI FOLFIRI DNA_Damage DNA Damage FOLFIRI->DNA_Damage Bevacizumab Bevacizumab VEGF_Inhibition VEGF Inhibition Bevacizumab->VEGF_Inhibition Mitotic_Arrest Mitotic Arrest (Synthetic Lethality in KRAS-mutant cells) PLK1_Inhibition->Mitotic_Arrest Inhibition_of_DNA_Repair Inhibition of DNA Repair PLK1_Inhibition->Inhibition_of_DNA_Repair HIF1a_Downregulation HIF-1α Downregulation PLK1_Inhibition->HIF1a_Downregulation Tumor_Cell_Apoptosis Tumor Cell Apoptosis DNA_Damage->Tumor_Cell_Apoptosis Anti_Angiogenesis Anti-Angiogenesis VEGF_Inhibition->Anti_Angiogenesis Mitotic_Arrest->Tumor_Cell_Apoptosis Inhibition_of_DNA_Repair->Tumor_Cell_Apoptosis Potentiates FOLFIRI Reduced_Tumor_Growth Reduced Tumor Growth & Progression Anti_Angiogenesis->Reduced_Tumor_Growth HIF1a_Downregulation->Anti_Angiogenesis Synergy Tumor_Cell_Apoptosis->Reduced_Tumor_Growth

Caption: Synergistic mechanisms of this compound, FOLFIRI, and bevacizumab leading to enhanced anti-tumor activity.

Experimental Workflow

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development In_Vitro In Vitro Studies (CRC Cell Lines) Synergy_Assessment Synergy Assessment (this compound + Irinotecan/Bevacizumab) In_Vitro->Synergy_Assessment In_Vivo In Vivo Studies (Xenograft Models) In_Vivo->Synergy_Assessment Phase_1b Phase 1b Trial (Dose Escalation & Safety) Synergy_Assessment->Phase_1b Rationale for Clinical Trial Phase_2 Phase 2 Trial (Efficacy & Safety at RP2D) Phase_1b->Phase_2 Establish RP2D Biomarker_Analysis Biomarker Analysis (ctDNA, etc.) Phase_2->Biomarker_Analysis

Caption: A streamlined workflow for the preclinical to clinical development of the combination therapy.

Conclusion and Future Directions

The combination of this compound with FOLFIRI and bevacizumab represents a rationally designed therapeutic strategy for patients with KRAS-mutant mCRC. By simultaneously targeting key pathways involved in cell division, DNA damage repair, and angiogenesis, this regimen has demonstrated promising efficacy in clinical trials, particularly in patients who are bevacizumab-naïve. The significant improvement in ORR and PFS in this subgroup suggests a potential new standard of care for these patients.

Future research should focus on validating these findings in larger, randomized controlled trials. Further investigation into the mechanisms of resistance to this combination therapy is also warranted. The use of circulating tumor DNA as a predictive biomarker of response holds great promise for patient selection and monitoring treatment efficacy. The continued exploration of this and other PLK1 inhibitor-based combinations may lead to significant advancements in the treatment of KRAS-mutant and other difficult-to-treat cancers.

References

Onvansertib's Anti-Angiogenic Activity in Solid Tumors: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

San Diego, CA – November 20, 2025 – This technical guide provides an in-depth analysis of the anti-angiogenic properties of onvansertib, a first-in-class, oral, and highly selective Polo-like kinase 1 (PLK1) inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and preclinical and clinical evidence supporting this compound's role in modulating the tumor microenvironment.

Executive Summary

This compound, by inhibiting its primary target PLK1, has demonstrated a significant anti-angiogenic effect in various tumor models. The core mechanism of this activity is the suppression of the hypoxia-inducible factor 1-alpha (HIF-1α) pathway, a critical regulator of angiogenesis. Preclinical studies have shown that this compound, both as a monotherapy and in combination with the anti-VEGF agent bevacizumab, leads to a marked reduction in tumor vascularization. Clinical data from studies in KRAS-mutant metastatic colorectal cancer (mCRC) further support a synergistic interaction between this compound and anti-angiogenic therapies, particularly in patients naïve to bevacizumab. This guide will detail the underlying signaling pathways, present quantitative data from key experiments, and outline the methodologies used to generate these findings.

Core Mechanism: Inhibition of the PLK1/HIF-1α/VEGF Axis

Polo-like kinase 1 is a serine/threonine kinase that plays a crucial role in cell cycle progression.[1] In the context of angiogenesis, PLK1 has been identified as a key modulator of the cellular response to hypoxia.[2][3] Under hypoxic conditions, a common feature of the tumor microenvironment, cancer cells stabilize HIF-1α. This transcription factor then drives the expression of a multitude of pro-angiogenic genes, most notably Vascular Endothelial Growth Factor (VEGF).[4][5]

This compound's anti-angiogenic effect stems from its ability to disrupt this pathway. By inhibiting PLK1, this compound prevents the stabilization and activation of HIF-1α, even in a hypoxic environment.[2][4] This leads to a downstream reduction in the transcription of VEGF and other pro-angiogenic factors, thereby inhibiting the formation of new blood vessels that tumors rely on for growth and metastasis.[4][6]

Onvansertib_Angiogenesis_Pathway cluster_tumor_cell Tumor Cell Under Hypoxia PLK1 PLK1 HIF1a HIF-1α (Stabilization) PLK1->HIF1a Promotes VEGF VEGF (Gene Expression) HIF1a->VEGF Induces Angiogenesis Angiogenesis VEGF->Angiogenesis Stimulates This compound This compound This compound->PLK1 Inhibits

Figure 1: this compound's Mechanism of Angiogenesis Inhibition.

Preclinical Evidence of Anti-Angiogenic Activity

The anti-angiogenic effects of this compound have been demonstrated in several preclinical models, most notably in KRAS-mutant colorectal cancer xenografts.

In Vivo Xenograft Studies

In a study utilizing three different KRAS-mutant colorectal cancer xenograft models (LoVo, SW620, and HCT116), the combination of this compound and bevacizumab resulted in a greater decrease in tumor vascularization compared to either agent alone.[2][4] This synergistic effect highlights the dual-pathway blockade of angiogenesis, with this compound targeting the HIF-1α pathway and bevacizumab directly neutralizing VEGF.

Table 1: Summary of Quantitative Data from Preclinical Xenograft Studies

Xenograft ModelTreatment GroupOutcome MeasureResultCitation
SW620 (KRAS-mutant CRC)This compoundCD31+ Vessel CountReduced tumor vascularization[4]
SW620 (KRAS-mutant CRC)BevacizumabCD31+ Vessel CountReduced tumor vascularization[4]
SW620 (KRAS-mutant CRC)This compound + BevacizumabCD31+ Vessel CountGreater decrease in tumor vascularization than monotherapy[2][4]
LoVo (KRAS-mutant CRC)This compound + BevacizumabTumor GrowthPotent antitumor activity[4]
HCT116 (KRAS-mutant CRC)This compound + BevacizumabTumor GrowthPotent antitumor activity[4]
CAL33 (HNSCC)This compoundAngiogenesis Markers (αSMA, CD31, VEGFA mRNA)Reduced expression[7]
In Vitro Hypoxia Studies

In vitro experiments using KRAS-mutant colorectal cancer cell lines under hypoxic conditions have confirmed that this compound leads to a dose-dependent reduction in HIF-1α protein expression.[2] Furthermore, treatment with this compound under low oxygen levels resulted in decreased mRNA expression of HIF-1α's downstream targets.[8]

Clinical Corroboration: The Phase 1b/2 NCT03829410 Study

A phase 1b/2 clinical trial (NCT03829410) evaluated this compound in combination with FOLFIRI and bevacizumab for the second-line treatment of patients with KRAS-mutant metastatic colorectal cancer.[2][9] A key finding from this study was the significantly greater clinical benefit observed in patients who were bevacizumab-naïve compared to those who had been previously exposed to bevacizumab.[6][8]

Table 2: Clinical Efficacy in Bevacizumab-Naïve vs. Bevacizumab-Exposed Patients (NCT03829410)

Patient GroupObjective Response Rate (ORR)Median Progression-Free Survival (mPFS)Citation
Bevacizumab-Naïve (n=15)73.3%14.9 months[6][8]
Bevacizumab-Exposed (n=51)15.7%7.8 months[6][8]

These clinical results suggest that prior exposure to anti-VEGF therapy may induce resistance mechanisms that can be more effectively overcome by the addition of this compound in a first-line setting. This has provided the rationale for subsequent studies of this compound in bevacizumab-naïve populations.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vivo Xenograft Model Protocol

Xenograft_Workflow cluster_workflow Preclinical Xenograft Experimental Workflow start Implantation of KRAS-mutant CRC cells (LoVo, SW620, HCT116) into nude mice treatment Treatment Initiation (30-33 days) start->treatment onv_arm This compound (45 mg/kg, oral, QD) treatment->onv_arm bev_arm Bevacizumab (1-5 mg/kg, IP, BIW) treatment->bev_arm combo_arm This compound + Bevacizumab treatment->combo_arm vehicle_arm Vehicle Control treatment->vehicle_arm eos End-of-Study Analysis onv_arm->eos bev_arm->eos combo_arm->eos vehicle_arm->eos tumor_volume Tumor Volume Measurement (One-way ANOVA) eos->tumor_volume ihc Immunohistochemistry (CD31 Staining) eos->ihc vessel_quant Vessel Quantification (5 fields/tumor, One-way ANOVA) ihc->vessel_quant

Figure 2: Workflow for In Vivo Xenograft Experiments.
  • Cell Lines: KRAS-mutant colorectal cancer cell lines LoVo, SW620, and HCT116 were used.[4]

  • Animal Model: Nude mice.

  • Treatment Regimen:

    • This compound: 45 mg/kg, administered orally, once daily (QD).[4]

    • Bevacizumab: 1 mg/kg for LoVo models and 5 mg/kg for SW620 and HCT116 models, administered via intraperitoneal (IP) injection, twice weekly (BIW).[4]

    • Duration: 30-33 days.[4]

  • Endpoint Analysis:

    • Tumor volumes were measured throughout the study and compared at the end-of-study point using a One-way ANOVA.[4]

    • Tumors were harvested, fixed, and stained with an anti-CD31 antibody for immunohistochemistry (IHC).[4]

    • CD31-positive vessels were manually counted in 5 fields per tumor, and the means were compared by One-way ANOVA.[4]

In Vitro Hypoxia and Protein/RNA Analysis Protocol
  • Cell Lines: KRAS-mutant colorectal cancer cell lines.

  • Experimental Setup:

    • Cells were treated with this compound or siPLK1 for 20 hours under normoxic conditions (20% O2).[4]

    • Subsequently, cells were exposed to hypoxic conditions (e.g., <5% O2) for 4 hours.[4]

  • Protein Analysis (Western Blot for HIF-1α):

    • Cells were lysed, and protein concentration was determined.

    • Nuclear extracts are recommended for HIF-1α analysis due to its translocation.[10]

    • Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked and then incubated with a primary antibody against HIF-1α.

    • A horseradish peroxidase (HRP)-conjugated secondary antibody was used for detection.

    • HIF-1α protein levels were normalized to a loading control (e.g., β-actin) and the normoxic control sample.[4]

  • RNA Analysis (RT-qPCR for VEGF):

    • Total RNA was extracted from the treated cells.

    • Reverse transcription was performed to synthesize cDNA.

    • Quantitative PCR was carried out using primers specific for VEGF and a housekeeping gene (e.g., RPLP0) for normalization.[4]

    • Gene expression data was normalized to the control sample.[4]

Conclusion

The available preclinical and clinical data provide strong evidence for the anti-angiogenic activity of this compound. By targeting the PLK1/HIF-1α/VEGF signaling axis, this compound effectively reduces tumor vascularization. The synergistic effect observed with bevacizumab, particularly in bevacizumab-naïve settings, suggests a promising therapeutic strategy for a range of solid tumors, including KRAS-mutant metastatic colorectal cancer. Further investigation into this mechanism may unlock new combination therapies and improve patient outcomes.

References

Methodological & Application

Onvansertib: Application Notes and Protocols for Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the clinical investigation of onvansertib, a selective PLK1 inhibitor. The information is compiled from various clinical trials to guide researchers and professionals in the development and application of this therapeutic agent.

Mechanism of Action

This compound is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis.[1][2] PLK1 is overexpressed in a variety of human cancers and is associated with poor prognosis.[3] By inhibiting PLK1, this compound disrupts multiple stages of mitosis, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[4][5] Preclinical and clinical studies have suggested that this compound may have synergistic effects when combined with chemotherapy and other targeted agents.[2]

Signaling Pathway

The primary target of this compound is the PLK1 signaling pathway, which is integral to cell division. A simplified representation of this pathway and the point of intervention by this compound is depicted below.

Onvansertib_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression Growth_Factors Growth Factors Receptors Receptors Growth_Factors->Receptors Upstream_Signaling Upstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptors->Upstream_Signaling Cyclin_CDK Cyclin/CDK Complexes Upstream_Signaling->Cyclin_CDK G2_M_Checkpoint G2/M Checkpoint Cyclin_CDK->G2_M_Checkpoint PLK1 PLK1 G2_M_Checkpoint->PLK1 activates Mitosis Mitosis (Spindle Assembly, Cytokinesis) PLK1->Mitosis promotes Apoptosis Apoptosis PLK1->Apoptosis inhibition leads to Cell_Division Cell Division Mitosis->Cell_Division This compound This compound This compound->PLK1 inhibits

Caption: this compound inhibits PLK1, a key regulator of mitosis.

Dosage and Administration in Clinical Trials

The dosage and administration of this compound have been evaluated in various clinical trials, both as a monotherapy and in combination with other anti-cancer agents. The following tables summarize the dosing regimens across different studies and cancer types.

Table 1: this compound in Metastatic Colorectal Cancer (mCRC)
Clinical Trial IDPhaseCombination TherapyThis compound DosageAdministration Schedule
NCT03829410Ib/IIFOLFIRI + Bevacizumab12, 15, 18 mg/m² (dose escalation); 15 mg/m² (RP2D)Orally, Days 1-5 and 15-19 of a 28-day cycle
NCT05593328IIFOLFIRI + Bevacizumab20 mg or 30 mgOrally, Days 1-5 and 15-19 of a 28-day cycle
CRDF-004IIFOLFIRI/FOLFOX + Bevacizumab20 mg or 30 mgOrally, daily
Table 2: this compound in Hematological Malignancies
Clinical Trial IDPhaseCancer TypeCombination TherapyThis compound DosageAdministration Schedule
NCT03303339IbAcute Myeloid Leukemia (AML)Low-dose Cytarabine (LDAC) or Decitabine12-90 mg/m² (dose escalation); 60 mg/m² (MTD with Decitabine)Orally, Days 1-5 of a 28-day cycle
-IChronic Myelomonocytic Leukemia (CMML)-Not specifiedOrally, Days 1-21 of a 28-day cycle

Experimental Protocols

The following sections outline the general methodologies employed in clinical trials of this compound.

Patient Selection Criteria

Inclusion and exclusion criteria are critical for ensuring patient safety and the integrity of trial results. Common criteria across this compound trials include:

  • Inclusion Criteria:

    • Confirmed diagnosis of the target malignancy (e.g., mCRC with KRAS mutation, relapsed/refractory AML).[6][7]

    • Measurable disease as per RECIST v1.1 for solid tumors.[6]

    • Adequate organ function (hematological, renal, and hepatic).

    • Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.

  • Exclusion Criteria:

    • Prior treatment with a PLK1 inhibitor.

    • Known symptomatic brain metastases.

    • Significant cardiovascular disease.[6]

    • Concurrent use of strong CYP3A4 inhibitors or inducers.[8]

Pharmacokinetic (PK) Analysis

The pharmacokinetic profile of this compound is assessed to understand its absorption, distribution, metabolism, and excretion.

  • Blood Sampling: Plasma samples are typically collected at pre-specified time points before and after this compound administration.

  • Bioanalytical Method: this compound concentrations in plasma are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

  • Parameters Measured: Key PK parameters include Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life. The half-life of this compound has been reported to be between 20 and 30 hours.

Pharmacodynamic (PD) Analysis

Pharmacodynamic assessments are conducted to evaluate the biological effects of this compound on its target.

  • Target Engagement: Inhibition of PLK1 activity is assessed by measuring the phosphorylation of its downstream substrates. A common biomarker is the phosphorylation of TCTP (Translationally Controlled Tumor Protein).[9]

  • Method: Capillary Western Blot analysis of peripheral blood mononuclear cells or tumor biopsies can be used to quantify the levels of phosphorylated TCTP (pTCTP) relative to total TCTP.[9]

  • Circulating Tumor DNA (ctDNA): Changes in the mutant allele frequency of cancer-related genes in ctDNA are monitored as a potential indicator of treatment response.[10]

Efficacy and Safety Assessment
  • Efficacy: The primary endpoint in solid tumor trials is often the Objective Response Rate (ORR), with secondary endpoints including Progression-Free Survival (PFS), Duration of Response (DOR), and Overall Survival (OS).[2] For hematological malignancies, endpoints include Complete Remission (CR) and CR with incomplete hematologic recovery (CRi).

  • Safety: Adverse events (AEs) are monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE). Dose-Limiting Toxicities (DLTs) are evaluated to determine the Maximum Tolerated Dose (MTD).[3]

Clinical Trial Workflow

The following diagram illustrates a generalized workflow for a clinical trial involving this compound.

Onvansertib_Clinical_Trial_Workflow cluster_screening Patient Screening cluster_treatment Treatment Phase cluster_evaluation Evaluation & Follow-up Informed_Consent Informed Consent Eligibility_Assessment Eligibility Assessment (Inclusion/Exclusion Criteria) Informed_Consent->Eligibility_Assessment Baseline_Assessment Baseline Assessment (Imaging, Bloodwork) Eligibility_Assessment->Baseline_Assessment Onvansertib_Admin This compound Administration (with/without combination therapy) Baseline_Assessment->Onvansertib_Admin Monitoring Safety & Tolerability Monitoring (AEs, Vitals) Onvansertib_Admin->Monitoring PK_PD_Analysis PK/PD Sample Analysis Onvansertib_Admin->PK_PD_Analysis Response_Assessment Tumor Response Assessment (RECIST 1.1) Monitoring->Response_Assessment Response_Assessment->PK_PD_Analysis Follow_Up Long-term Follow-up (PFS, OS) PK_PD_Analysis->Follow_Up

Caption: A typical workflow for an this compound clinical trial.

Conclusion

This compound continues to be investigated in various clinical settings, demonstrating a manageable safety profile and promising efficacy, particularly in combination with standard-of-care therapies. The data and protocols summarized in these application notes are intended to serve as a valuable resource for the scientific community to facilitate further research and development of this targeted anti-cancer agent. Researchers should always refer to the specific and most current clinical trial protocols for detailed and up-to-date information.

References

Onvansertib in Acute Myeloid Leukemia (AML) In Vivo Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Onvansertib (also known as NMS-P937 or PCM-075) is a potent and selective oral inhibitor of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle.[1][2][3] Overexpression of PLK1 is common in various hematologic malignancies, including Acute Myeloid Leukemia (AML), and is often associated with poor prognosis.[2] Preclinical studies utilizing in vivo xenograft models of AML have demonstrated the potent anti-tumor activity of this compound, both as a single agent and in combination with standard-of-care chemotherapies.[1][3][4] These studies have been instrumental in providing the rationale for its clinical development, including Phase Ib/II trials in patients with relapsed or refractory AML.[1][4][5] This document provides detailed application notes and protocols based on published preclinical data for the use of this compound in AML xenograft models.

This compound: Mechanism of Action in AML

This compound is an ATP-competitive inhibitor of PLK1.[1][3] PLK1 is a serine/threonine kinase that plays a critical role in multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[2] By inhibiting PLK1, this compound disrupts the cell cycle, leading to mitotic arrest and subsequent apoptosis in cancer cells.[2] The selectivity of this compound for PLK1 over other kinases minimizes off-target effects, offering a potentially favorable therapeutic window.[1]

Onvansertib_Mechanism_of_Action This compound Mechanism of Action in AML cluster_CellCycle Cell Cycle Progression cluster_Onvansertib_Action Therapeutic Intervention cluster_Outcome Cellular Outcome G2_Phase G2_Phase Mitosis Mitosis G2_Phase->Mitosis PLK1 Activation Cytokinesis Cytokinesis Mitosis->Cytokinesis PLK1 Activity This compound This compound PLK1 PLK1 This compound->PLK1 Inhibition Mitotic_Arrest Mitotic_Arrest PLK1->Mitotic_Arrest Blockade of Mitotic Entry Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: this compound inhibits PLK1, leading to mitotic arrest and apoptosis in AML cells.

In Vivo Efficacy of this compound in AML Xenograft Models

Preclinical studies have demonstrated the significant anti-leukemic activity of this compound in various AML xenograft models. These studies typically involve the engraftment of human AML cell lines or patient-derived blasts into immunodeficient mice.

Subcutaneous Xenograft Models

In a subcutaneous xenograft model using the MOLM-13 human AML cell line, oral administration of this compound resulted in a dose-dependent inhibition of tumor growth.

Treatment GroupDosageScheduleTumor Growth Inhibition (%)Reference
This compound30 mg/kgqd58[6]
This compound60 mg/kgqd85[6]
Disseminated Xenograft Models

In a disseminated model of AML using the MOLM-13 cell line, this compound, both as a single agent and in combination with cytarabine, significantly prolonged the survival of treated mice.

Treatment GroupDosageScheduleMedian Survival (days)Increase in Lifespan (%)Reference
Vehicle--21-[6]
This compound75 mg/kgqd, 5 days/week2833[6]
Cytarabine75 mg/kgqd, days 1-52519[6]
This compound + Cytarabine75 mg/kg eachSee protocol3567[6]

Experimental Protocols

Establishment of AML Xenograft Models

The successful establishment of AML xenograft models is critical for evaluating the in vivo efficacy of therapeutic agents. Both cell line-derived and patient-derived xenograft (PDX) models are commonly used.

AML_Xenograft_Workflow General Workflow for AML Xenograft Studies AML_Cells Human AML Cells (Cell Line or Patient-Derived) Engraftment Cell Implantation (Subcutaneous or Intravenous) AML_Cells->Engraftment Immunodeficient_Mice Immunodeficient Mice (e.g., NSG, NOD/SCID) Immunodeficient_Mice->Engraftment Tumor_Development Tumor Growth or Leukemic Engraftment Engraftment->Tumor_Development Treatment_Initiation Initiate Treatment with This compound +/- Combination Agent Tumor_Development->Treatment_Initiation Monitoring Monitor Tumor Volume, Body Weight, and Survival Treatment_Initiation->Monitoring Endpoint_Analysis Endpoint Analysis: Tumor/Tissue Collection, Biomarker Analysis Monitoring->Endpoint_Analysis

Caption: Workflow for establishing and evaluating this compound in AML xenograft models.

Protocol for Subcutaneous AML Xenograft Model:

  • Cell Culture: Culture human AML cells (e.g., MOLM-13) in appropriate media and conditions to ensure logarithmic growth.

  • Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or NSG mice), typically 6-8 weeks old.

  • Cell Preparation: Harvest and resuspend AML cells in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 1-10 x 10^6 cells per 100-200 µL.

  • Implantation: Subcutaneously inject the cell suspension into the flank of the mice.

  • Tumor Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width^2)/2).

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize mice into treatment and control groups.

Protocol for Disseminated AML Xenograft Model:

  • Cell Preparation: Prepare a single-cell suspension of human AML cells as described above.

  • Implantation: Inject 1-5 x 10^6 cells intravenously via the tail vein.

  • Engraftment Monitoring: Monitor for signs of leukemia development, such as weight loss, hind-limb paralysis, and lethargy. Engraftment can be confirmed by flow cytometric analysis of peripheral blood for human CD45+ cells.

  • Treatment Initiation: Begin treatment upon confirmation of engraftment or at a predetermined time point post-injection.

This compound Administration

This compound is orally bioavailable and can be administered to mice via oral gavage.

  • Formulation: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Dosing: Administer the this compound suspension by oral gavage at the desired dose and schedule. The volume of administration should be based on the mouse's body weight.

  • Control Group: Administer the vehicle alone to the control group.

Combination Therapy

For combination studies with agents like cytarabine:

  • Cytarabine Administration: Cytarabine is typically administered via intraperitoneal (IP) injection.

  • Dosing Schedule: The dosing schedule for both this compound and the combination agent should be carefully planned to assess for synergistic or additive effects. For example, in the study by Valsasina et al. (2012), this compound was administered daily for 5 days a week, while cytarabine was given for the first 5 consecutive days of treatment.[6]

Pharmacodynamic and Biomarker Analysis

To confirm the mechanism of action of this compound in vivo, pharmacodynamic (PD) and biomarker analyses can be performed on tumor and tissue samples collected at the end of the study.

Potential Analyses:

  • Immunohistochemistry (IHC): Assess for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) in tumor tissues.

  • Western Blot: Analyze protein expression levels of PLK1 and downstream signaling molecules in tumor lysates.

  • Flow Cytometry: Analyze cell cycle distribution in cells isolated from tumors or bone marrow.

Conclusion

The use of this compound in AML xenograft models has provided robust preclinical evidence of its anti-leukemic activity and has been foundational for its clinical investigation. The protocols and data presented here offer a comprehensive guide for researchers and drug development professionals seeking to further explore the therapeutic potential of this compound in AML. Adherence to detailed and consistent experimental procedures is paramount for generating reproducible and translatable results.

References

A Deep Dive into the Phase 1b Study of Onvansertib for Relapsed/Refractory Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

These comprehensive application notes detail the study design, experimental protocols, and key findings from the Phase 1b clinical trial (NCT03303339) of onvansertib, a first-in-class, third-generation Polo-like Kinase 1 (PLK1) inhibitor, in patients with relapsed or refractory acute myeloid leukemia (R/R AML). This document is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the trial's methodology and outcomes.

Introduction

Acute Myeloid Leukemia (AML) is a cancer of the blood and bone marrow characterized by the rapid growth of abnormal white blood cells. For patients with relapsed or refractory AML, treatment options are limited, and prognosis is often poor.[1] Polo-like kinase 1 (PLK1) is a key regulator of the cell cycle and is overexpressed in AML, making it a promising therapeutic target.[2] this compound is a highly selective, oral inhibitor of PLK1 that has demonstrated potent anti-tumor activity in preclinical AML models.[3]

The Phase 1b study (NCT03303339) was a multicenter, open-label trial designed to evaluate the safety, tolerability, and preliminary anti-leukemic activity of this compound in combination with either low-dose cytarabine (LDAC) or decitabine in patients with R/R AML.[1][4][5]

Study Design and Objectives

The study consisted of two arms, with patients receiving this compound in combination with either LDAC (Arm A) or decitabine (Arm B).[1] The trial employed a 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound in each combination.[6]

Primary Objectives:

  • To determine the dose-limiting toxicities (DLTs) and MTD or RP2D of this compound in combination with LDAC or decitabine in patients with R/R AML.[1][6]

Secondary Objectives:

  • To characterize the safety and tolerability of the combination therapies.[7]

  • To assess the preliminary anti-leukemic activity of the combinations.[7]

  • To evaluate the pharmacokinetics (PK) of this compound.[7]

Exploratory Objectives:

  • To identify potential predictive biomarkers of response.[6]

  • To assess target engagement of this compound in circulating leukemic cells.[6]

G cluster_enrollment Patient Enrollment cluster_dose_escalation Dose Escalation (3+3 Design) cluster_evaluation Evaluation Screening Screening Eligibility Confirmed Eligibility Confirmed Informed Consent Informed Consent Arm A Arm A: This compound + LDAC Informed Consent->Arm A Arm B Arm B: This compound + Decitabine Informed Consent->Arm B Cohort 1 Dose Level 1 (12 mg/m²) Cohort 2 Dose Level 2 (18 mg/m²) Safety Assessment Safety & Tolerability (DLT Evaluation) Cohort 1->Safety Assessment Cohort 3 Dose Level 3 (27 mg/m²) Cohort 4 Dose Level 4 (40 mg/m²) Cohort 5 Dose Level 5 (60 mg/m²) Cohort 6 Dose Level 6 (90 mg/m²) Efficacy Assessment Anti-leukemic Activity (CR/CRi) Safety Assessment->Efficacy Assessment Biomarker Analysis PK, ctDNA, pTCTP Efficacy Assessment->Biomarker Analysis

Figure 1: Overall Study Workflow

Quantitative Data Summary

A total of 40 patients were enrolled in the Phase 1b study, with 17 in the this compound + LDAC arm and 23 in the this compound + decitabine arm.[1][7]

Patient Demographics and Baseline Characteristics
CharacteristicThis compound + LDAC (n=17)This compound + Decitabine (n=23)Total (N=40)
Median Age (years) [range] 73 [33-88]68 [40-81]68 [33-88]
**Sex (Male, %) **11 (65%)17 (74%)28 (70%)
ECOG Performance Status
    0-113 (76%)18 (78%)31 (78%)
    24 (24%)5 (22%)9 (22%)
Cytogenetic Risk (ELN 2017)
    Favorable1 (6%)0 (0%)1 (2%)
    Intermediate5 (29%)8 (35%)13 (32%)
    Adverse11 (65%)15 (65%)26 (65%)
Prior Lines of Therapy
    18 (47%)12 (52%)20 (50%)
    2-39 (53%)6 (26%)15 (38%)

Data sourced from Zeidan et al., Clinical Cancer Research, 2020.[1]

Efficacy: Overall Response Rates

The combination of this compound with decitabine demonstrated more promising anti-leukemic activity.

ResponseThis compound + LDAC (n=17)This compound + Decitabine (n=21 evaluable)
Overall Response Rate (ORR) 11% (2/17)33% (7/21)
Complete Remission (CR/CRi) 6% (1/17)24% (5/21)
Partial Remission (PR) 6% (1/17)5% (1/21)
Morphologic Leukemia-Free State (MLFS) 0% (0/17)5% (1/21)

Data compiled from Zeidan et al., Clinical Cancer Research, 2020 and associated presentations.[1][8] In a later update, it was reported that nine of 45 patients (20%) in the combined Phase 1b/2 decitabine arm achieved a CR/CRi.[9]

Safety: Treatment-Emergent Adverse Events (TEAEs)

The most common Grade 3 or higher TEAEs were hematologic and generally expected in this patient population.

Adverse Event (Grade ≥3)This compound + LDAC (n=17)This compound + Decitabine (n=23)
Febrile Neutropenia 39%39%
Thrombocytopenia 29%48%
Neutropenia 24%39%
Anemia 24%35%
Pneumonia 12%13%
Rash 0%9%
Stomatitis/Mucositis 0%9%

Data sourced from study publications and presentations.[1][10] Dose-limiting toxicities of Grade 3 mucositis and Grade 4 rash were observed at the 90 mg/m² dose level in the decitabine arm, establishing the MTD at 60 mg/m².[10]

Experimental Protocols

Patient Eligibility Criteria

Inclusion Criteria: [4][5]

  • Age ≥ 18 years.

  • Histologically confirmed AML with >20% blasts.

  • Phase 1b: Relapsed or refractory AML with no more than three prior lines of therapy.

  • ECOG performance status of 0-2.

  • Adequate organ function.

Exclusion Criteria: [4][5]

  • Treatment-related AML or acute promyelocytic leukemia (APL).

  • Active central nervous system leukemia.

  • Significant cardiovascular disease.

  • Prior treatment with a PLK1 inhibitor.

Treatment Administration

This compound: Administered orally on days 1-5 of a 28-day cycle.[1] Dose escalation proceeded through cohorts of 12, 18, 27, 40, 60, and 90 mg/m².[6]

Low-Dose Cytarabine (LDAC): 20 mg/m² administered subcutaneously on days 1-10 of a 28-day cycle.[1]

Decitabine: 20 mg/m² administered intravenously on days 1-5 of a 28-day cycle.[1]

Efficacy and Safety Assessments
  • Response Assessment: Evaluated according to the modified International Working Group (IWG) 2003 criteria for AML.[11] Bone marrow aspirates and biopsies were performed at screening, at the end of each cycle, and as clinically indicated.

  • Safety Monitoring: Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) version 4.03. Dose-limiting toxicities were assessed during the first cycle of treatment.

Biomarker Analysis
  • Target Engagement (pTCTP/TCTP): Blood samples were collected on day 1 at pre-dose and 3 hours post-dose. The phosphorylation of the PLK1 substrate, translationally controlled tumor protein (TCTP), was assessed in isolated peripheral mononuclear cells by capillary Western blot. A ≥35% decrease in the ratio of phosphorylated TCTP (pTCTP) to total TCTP was considered positive for target engagement.[11][12]

  • Circulating Tumor DNA (ctDNA): Serial plasma samples were collected to monitor changes in mutant allele fractions of AML-related genes. This analysis was performed to evaluate its potential as a predictive biomarker of response.[1]

Visualizations

This compound Mechanism of Action: PLK1 Inhibition

G cluster_pathway PLK1 Signaling Pathway in Mitosis PLK1 PLK1 M_Phase M Phase (Mitosis) PLK1->M_Phase Promotes Mitotic_Arrest G2/M Arrest G2_Phase G2 Phase G2_Phase->M_Phase Mitotic Entry Cytokinesis Cytokinesis M_Phase->Cytokinesis Spindle Assembly Chromosome Segregation Cell_Proliferation Leukemic Cell Proliferation Cytokinesis->Cell_Proliferation This compound This compound This compound->PLK1 Inhibits Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Figure 2: this compound's Inhibition of the PLK1 Pathway
Dose Escalation Scheme

G cluster_dose This compound Dose Escalation Cohorts (3+3 Design) cluster_dlt DLT Assessment c1 Cohort 1 12 mg/m² c2 Cohort 2 18 mg/m² c1->c2 dlt_neg No DLTs: Escalate to next dose c1->dlt_neg c3 Cohort 3 27 mg/m² c2->c3 c4 Cohort 4 40 mg/m² c3->c4 c5 Cohort 5 60 mg/m² (MTD) c4->c5 c6 Cohort 6 90 mg/m² c5->c6 mtd_det MTD Determined c6->mtd_det dlt_pos DLT Observed: Expand cohort (3+3)

Figure 3: Dose Escalation Logic

Conclusion

The Phase 1b study of this compound in combination with decitabine demonstrated a manageable safety profile and encouraging anti-leukemic activity in patients with R/R AML.[1] The established MTD for this compound in this combination was 60 mg/m².[10] Exploratory biomarker analyses suggested that early changes in ctDNA and evidence of PLK1 target engagement may be associated with clinical response.[1] These findings support the further investigation of this compound in this patient population, and a Phase 2 trial is ongoing.[9]

References

Assessing Onvansertib Efficacy Using Circulating Tumor DNA (ctDNA): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing circulating tumor DNA (ctDNA) as a biomarker to assess the efficacy of Onvansertib, a selective PLK1 inhibitor. The information is based on findings from clinical trials and preclinical studies.

Introduction to this compound and ctDNA

This compound (also known as PCM-075 or NMS-1286937) is an oral, highly selective, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[1] PLK1 is a master regulator of the cell cycle, particularly mitosis, and its overexpression is observed in various hematologic malignancies and solid tumors, including acute myeloid leukemia (AML) and KRAS-mutant metastatic colorectal cancer (mCRC).[1][2][3] Inhibition of PLK1 by this compound leads to G2/M phase cell-cycle arrest and subsequent apoptosis in cancer cells.[1]

Circulating tumor DNA (ctDNA) is fragmented DNA released into the bloodstream by tumor cells.[4] It carries tumor-specific mutations and can be used as a non-invasive liquid biopsy to monitor treatment response, detect minimal residual disease, and assess tumor heterogeneity.[4][5] Early changes in ctDNA levels have been shown to be predictive of treatment efficacy for various therapies, including this compound.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from clinical trials assessing this compound efficacy in conjunction with ctDNA analysis.

Table 1: this compound in Combination with Decitabine for Relapsed or Refractory Acute Myeloid Leukemia (R/R AML)

Clinical Trial IDPatient PopulationThis compound Dose (MTD)Clinical OutcomectDNA CorrelationReference
NCT03303339R/R AML60 mg/m² (with decitabine)24% (5 of 21) of evaluable patients achieved complete remission (CR) or CR with incomplete hematologic recovery (CRi).A decrease in mutant ctDNA during the first cycle of therapy was associated with clinical response.[1][7]

Table 2: this compound in Combination with FOLFIRI and Bevacizumab for KRAS-Mutant Metastatic Colorectal Cancer (mCRC)

Clinical Trial IDPatient PopulationThis compound Dose (RP2D)Clinical OutcomectDNA CorrelationReference
NCT03829410Second-line KRAS-mutant mCRC15 mg/m²44% of patients had a partial response (PR), with a median duration of response of 9.5 months.Early ctDNA dynamics were predictive of treatment efficacy. Patients achieving PR had a significantly greater decrease in KRAS mutant allele frequency (MAF) compared to those with stable disease (SD) or progressive disease (PD).[6][8]
NCT03829410 (sub-analysis)Second-line KRAS-mutant mCRCNot specified5 patients had a decrease in KRAS mutant ctDNA to non-detectable levels in cycle 1 and subsequent tumor regression at 8 weeks. 2 patients had detectable KRAS mutant ctDNA at the end of cycle 1 and showed tumor growth at 8 weeks.Changes in KRAS mutant ctDNA during cycle 1 were highly predictive of tumor regression.[9][10]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

Onvansertib_Mechanism cluster_cell_cycle Cell Cycle Progression G2_Phase G2 Phase M_Phase Mitosis (M Phase) G2_Phase->M_Phase PLK1 (Master Regulator) Apoptosis Apoptosis M_Phase->Apoptosis This compound This compound PLK1 PLK1 This compound->PLK1 Inhibits PLK1->G2_Phase G2/M Arrest

Caption: this compound inhibits PLK1, leading to G2/M cell cycle arrest and apoptosis.

ctDNA Analysis Workflow for Monitoring this compound Efficacy

ctDNA_Workflow cluster_patient Patient Treatment cluster_sampling Sample Collection cluster_analysis ctDNA Analysis cluster_interpretation Data Interpretation Patient Patient with Cancer (e.g., AML, mCRC) Treatment This compound (+ Combination Therapy) Patient->Treatment Baseline Baseline Blood Sample (Before Treatment) On_Treatment On-Treatment Blood Sample (e.g., End of Cycle 1) Plasma_Isolation Plasma Isolation Baseline->Plasma_Isolation On_Treatment->Plasma_Isolation ctDNA_Extraction ctDNA Extraction Plasma_Isolation->ctDNA_Extraction Quantification ctDNA Quantification (e.g., ddPCR, NGS) ctDNA_Extraction->Quantification Comparison Compare ctDNA Levels (Baseline vs. On-Treatment) Quantification->Comparison Response Predicts Clinical Response Comparison->Response Decrease in ctDNA No_Response Predicts Lack of Response Comparison->No_Response Stable/Increase in ctDNA

Caption: Workflow for ctDNA-based monitoring of this compound treatment response.

Experimental Protocols

Blood Sample Collection and Processing

This protocol outlines the steps for collecting and processing peripheral blood for ctDNA analysis. Adherence to standardized procedures is crucial to minimize pre-analytical variability.[11][12]

Materials:

  • Blood collection tubes (e.g., EDTA or specialized ctDNA collection tubes)

  • Centrifuge with a swinging bucket rotor

  • Pipettes and sterile, nuclease-free pipette tips

  • Nuclease-free microcentrifuge tubes for plasma storage

  • Personal protective equipment (PPE)

Protocol:

  • Blood Collection:

    • Collect 10 mL of peripheral blood into an EDTA or a specialized ctDNA collection tube.[13]

    • For optimal performance, ensure the tube is filled to the specified volume.[13]

    • Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.

    • Process the blood sample within 2-4 hours of collection if using standard EDTA tubes to prevent contamination with genomic DNA from white blood cells. If using specialized ctDNA tubes, follow the manufacturer's instructions for storage and transport.

  • Plasma Separation:

    • Centrifuge the blood collection tubes at 1,600 x g for 10 minutes at room temperature in a swinging bucket rotor.

    • Carefully aspirate the upper plasma layer, leaving approximately 0.5 cm of plasma above the buffy coat to avoid contamination with white blood cells.

    • Transfer the collected plasma to a new nuclease-free tube.

    • Perform a second centrifugation step at 16,000 x g for 10 minutes at 4°C to remove any remaining cellular debris.

    • Carefully transfer the supernatant (plasma) to new nuclease-free microcentrifuge tubes for storage. Aliquot the plasma to avoid multiple freeze-thaw cycles.

    • Store the plasma at -80°C until ctDNA extraction.

ctDNA Extraction

This protocol describes the extraction of ctDNA from plasma. Commercially available kits are recommended for their efficiency and reproducibility.

Materials:

  • QIAamp Circulating Nucleic Acid Kit (Qiagen) or a similar kit designed for cfDNA extraction

  • Microcentrifuge

  • Heating block or water bath

  • Nuclease-free water or elution buffer

Protocol (based on a typical commercial kit):

  • Thaw the frozen plasma samples on ice.

  • Follow the manufacturer's instructions for the ctDNA extraction kit. A typical workflow includes:

    • Lysis of the plasma sample to release nucleic acids.

    • Binding of the cfDNA to a silica membrane spin column.

    • Washing the column to remove inhibitors and contaminants.

    • Eluting the purified ctDNA in a small volume of nuclease-free water or elution buffer.

  • Quantify the extracted ctDNA using a fluorometric method (e.g., Qubit dsDNA HS Assay Kit) to determine the concentration.

  • Store the extracted ctDNA at -20°C or -80°C for long-term storage.

ctDNA Analysis by Droplet Digital PCR (ddPCR)

ddPCR is a highly sensitive method for detecting and quantifying specific mutations in ctDNA, such as KRAS mutations in mCRC patients.[6]

Materials:

  • ddPCR system (e.g., Bio-Rad QX200)

  • ddPCR supermix for probes

  • Specific primers and probes for the target mutation (e.g., KRAS G12/G13 mutations) and the corresponding wild-type allele

  • Purified ctDNA

  • Nuclease-free water

Protocol:

  • Reaction Setup:

    • Prepare a ddPCR reaction mix containing the ddPCR supermix, primers, probes (one for the mutant allele and one for the wild-type allele, labeled with different fluorophores), and the extracted ctDNA.

    • Include positive controls (known mutant and wild-type DNA) and no-template controls (NTC) in each run.

  • Droplet Generation:

    • Load the reaction mix into a droplet generator cartridge.

    • Generate droplets according to the manufacturer's protocol. This partitions the sample into thousands of individual PCR reactions.

  • PCR Amplification:

    • Transfer the droplets to a 96-well PCR plate.

    • Seal the plate and perform thermal cycling using a standard thermal cycler. The cycling conditions should be optimized for the specific primers and probes used.

  • Droplet Reading and Analysis:

    • After PCR, read the droplets on the ddPCR reader, which will count the number of positive (fluorescent) and negative droplets for both the mutant and wild-type alleles.

    • The software will calculate the concentration of the mutant and wild-type DNA in the original sample.

    • The mutant allele frequency (MAF) can be calculated as: MAF (%) = [mutant copies / (mutant copies + wild-type copies)] x 100.

ctDNA Analysis by Next-Generation Sequencing (NGS)

NGS allows for the simultaneous analysis of multiple genes and can be used for broader genomic profiling of ctDNA.

Materials:

  • NGS platform (e.g., Illumina MiSeq or NovaSeq)

  • Library preparation kit (e.g., a targeted panel covering relevant cancer genes)

  • Purified ctDNA

  • Reagents for library quantification and quality control

Protocol:

  • Library Preparation:

    • Prepare sequencing libraries from the extracted ctDNA using a targeted gene panel. This typically involves end-repair, A-tailing, adapter ligation, and PCR amplification.

    • Incorporate unique molecular identifiers (UMIs) during library preparation to enable error correction and improve the accuracy of variant calling at low allele frequencies.

  • Library Quantification and Quality Control:

    • Quantify the prepared libraries and assess their quality using methods such as qPCR and capillary electrophoresis (e.g., Agilent Bioanalyzer).

  • Sequencing:

    • Pool the libraries and sequence them on an NGS platform according to the manufacturer's instructions.

  • Bioinformatic Analysis:

    • Process the raw sequencing data, including demultiplexing, adapter trimming, and alignment to a reference genome.

    • Perform variant calling to identify single nucleotide variants (SNVs), insertions/deletions (indels), and other alterations. The use of UMIs in the analysis pipeline can help distinguish true low-frequency variants from sequencing errors.

    • Annotate the identified variants and filter them based on quality scores and population frequency databases.

    • Calculate the MAF for each detected mutation.

Data Interpretation and Application

  • Baseline ctDNA: The presence and MAF of tumor-specific mutations at baseline can confirm the molecular profile of the tumor and serve as a starting point for monitoring.

  • On-treatment ctDNA Dynamics: A significant decrease in the MAF or clearance of detectable mutant ctDNA after the first cycle of this compound treatment is a strong predictor of positive clinical response, such as tumor regression.[6][9]

  • Monitoring for Resistance: A rise in ctDNA levels or the emergence of new mutations during treatment may indicate acquired resistance to this compound and could precede clinical or radiological progression.

By integrating ctDNA analysis into the clinical development and application of this compound, researchers and clinicians can gain real-time insights into treatment efficacy, enabling more informed and personalized therapeutic strategies.

References

Onvansertib in Second-Line Metastatic Cololorectal Cancer: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of Onvansertib treatment protocols for second-line metastatic colorectal cancer (mCRC), with a focus on patients harboring KRAS mutations. This information is based on findings from clinical trials evaluating this compound in combination with standard-of-care chemotherapy.

Introduction to this compound

This compound is an oral, highly selective inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a critical role in the regulation of the cell cycle and mitosis.[1] Overexpression of PLK1 is observed in colorectal cancer (CRC) and is associated with a poor prognosis.[1] Preclinical studies have shown that KRAS-mutant CRC cells exhibit increased sensitivity to this compound.[2][3] The inhibition of PLK1 has been identified as a synthetic lethal target in KRAS-mutant CRC cells, leading to cell cycle arrest and apoptosis.[1] The combination of this compound with chemotherapy, such as FOLFIRI (irinotecan, 5-fluorouracil, and leucovorin), and bevacizumab, a VEGF inhibitor, has shown promise in a second-line setting for patients with KRAS-mutated mCRC.[1]

Mechanism of Action: this compound in KRAS-Mutated mCRC

This compound's primary mechanism of action is the inhibition of PLK1. In KRAS-mutated mCRC, this inhibition has a synthetic lethal effect, meaning that while neither the KRAS mutation nor the PLK1 inhibition alone is lethal to the cell, their combination is. This is due to the cancer cells' increased reliance on PLK1 for survival and proliferation in the presence of a KRAS mutation. By inhibiting PLK1, this compound disrupts mitotic progression, leading to cell cycle arrest and ultimately apoptosis in these cancer cells.[1] Preclinical data has demonstrated that this compound has superior activity in KRAS-mutant colorectal cancer cells compared to KRAS wild-type cells.[4]

cluster_0 KRAS-Mutated Colorectal Cancer Cell cluster_1 Therapeutic Intervention KRAS Mutated KRAS (Constitutively Active) Proliferation Uncontrolled Cell Proliferation & Survival KRAS->Proliferation Drives PLK1 PLK1 (Polo-like kinase 1) Proliferation->PLK1 Increased reliance on Mitosis Mitotic Progression PLK1->Mitosis Regulates Apoptosis Apoptosis PLK1->Apoptosis Inhibition leads to This compound This compound This compound->PLK1 Inhibits Chemotherapy FOLFIRI Chemotherapy->Proliferation Induces DNA damage & Inhibits Bevacizumab Bevacizumab Angiogenesis Angiogenesis Bevacizumab->Angiogenesis Inhibits

Diagram 1: this compound's Mechanism of Action in KRAS-Mutated mCRC.

Clinical Trial Protocols and Efficacy

This compound has been evaluated in combination with FOLFIRI and bevacizumab in Phase Ib and Phase II clinical trials for second-line treatment of patients with KRAS-mutated mCRC who have progressed after first-line oxaliplatin-based chemotherapy.[4][5]

Patient Population

Key inclusion criteria for these trials typically include:

  • Histologically confirmed metastatic and unresectable colorectal cancer.[2][6]

  • Presence of a KRAS mutation.[2][6]

  • Progression of disease after a first-line treatment regimen containing oxaliplatin and a fluoropyrimidine.[2][6]

  • ECOG performance status of 0 or 1.[6]

  • Adequate organ function.[6]

Treatment Regimen

The treatment protocol in the Phase Ib/II studies involved a 28-day cycle:[2]

  • This compound: Administered orally at a recommended Phase 2 dose (RP2D) of 15 mg/m² once daily on days 1-5 and 15-19.[4][5] Dose escalation cohorts in the Phase Ib study also evaluated 12 mg/m² and 18 mg/m².[4]

  • FOLFIRI:

    • Irinotecan: 180 mg/m² intravenously.[6]

    • Leucovorin: 400 mg/m² intravenously.[6]

    • 5-Fluorouracil (5-FU): 400 mg/m² intravenous bolus, followed by a 2400 mg/m² continuous intravenous infusion over 46 hours.[6]

  • Bevacizumab: 5 mg/kg intravenously.[2]

FOLFIRI and bevacizumab are administered on days 1 and 15 of each 28-day cycle.[2]

cluster_0 Patient Screening and Enrollment cluster_1 Treatment Cycle (28 Days) cluster_2 Days 1-5 cluster_3 Day 1 cluster_4 Days 15-19 cluster_5 Day 15 cluster_6 Assessments and Follow-up Screening Screening for Eligibility: - mCRC with KRAS mutation - Prior oxaliplatin-based therapy - ECOG PS 0-1 Enrollment Patient Enrollment Screening->Enrollment Onvansertib_D1_5 This compound (oral) Enrollment->Onvansertib_D1_5 FOLFIRI_D1 FOLFIRI (IV) Enrollment->FOLFIRI_D1 Bevacizumab_D1 Bevacizumab (IV) Enrollment->Bevacizumab_D1 Onvansertib_D15_19 This compound (oral) FOLFIRI_D15 FOLFIRI (IV) Bevacizumab_D15 Bevacizumab (IV) Tumor_Assessment Tumor Assessment (e.g., RECIST 1.1) Safety_Monitoring Safety and Tolerability Monitoring Tumor_Assessment->Safety_Monitoring Follow_up Follow-up for PFS and OS Safety_Monitoring->Follow_up

Diagram 2: Experimental Workflow for this compound Combination Therapy.
Efficacy Data

The combination of this compound with FOLFIRI and bevacizumab has demonstrated promising efficacy in clinical trials.

Efficacy EndpointPhase Ib/II Trial Data
Overall Response Rate (ORR)
All Patients26.4% (95% CI, 15.3%-40.3%)[5][6]
Bevacizumab-naïve Patients76.9%[6]
Prior Bevacizumab Exposure10.0%[6]
Median Duration of Response (DOR) 11.7 months (95% CI, 9.4-not reached)[5][6]
Median Progression-Free Survival (PFS)
All Patients8.4 months (95% CI, 6.0-14.8)[6]
Bevacizumab-naïve Patients14.9 months[6]
Prior Bevacizumab Exposure6.6 months[6]
Disease Control Rate (DCR) 92.5%[6]

Data from a multicenter, open-label, single-arm Phase 2 trial.[6] A Phase Ib study with 18 patients showed a partial response in 44% of patients.[4]

Safety and Tolerability

The combination of this compound with FOLFIRI and bevacizumab has been generally well-tolerated.[7] The adverse events observed were consistent with those expected from the FOLFIRI and bevacizumab regimen.[8] The most common Grade 3 or 4 treatment-related adverse event was neutropenia.[4]

Future Directions

The promising results, particularly in bevacizumab-naïve patients, have prompted further investigation of this combination in the first-line setting for KRAS-mutated mCRC.[9] Ongoing and future studies will continue to evaluate the efficacy and safety of this compound and further define its role in the treatment landscape of colorectal cancer.

References

Application Notes and Protocols for Monitoring Onvansertib Treatment Response with RECIST v1.1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for monitoring the treatment response to Onvansertib, a selective Polo-like kinase 1 (PLK1) inhibitor, using the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1). Adherence to these standardized criteria is crucial for ensuring the accuracy and consistency of efficacy evaluation in both preclinical and clinical research settings.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor that selectively targets Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a critical role in cell cycle progression, particularly during mitosis.[1] By inhibiting PLK1, this compound disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[2][3] Preclinical and clinical studies have shown that this compound's mechanism of action involves the modulation of several downstream signaling pathways, including the PI3K/AKT/mTOR, MAPK, and β-catenin/c-Myc pathways.[2][4] this compound is currently under investigation as a monotherapy and in combination with standard-of-care chemotherapies for various solid tumors, including KRAS-mutant metastatic colorectal cancer (mCRC) and triple-negative breast cancer.[4][5]

RECIST v1.1: The Standard for Tumor Response Evaluation

RECIST v1.1 provides a standardized methodology for quantifying tumor burden and assessing treatment response in solid tumors.[6][7] It is the gold standard in clinical trials for providing an objective and reproducible assessment of therapeutic efficacy.[6] The criteria are based on unidimensional measurements of tumor lesions identified on imaging scans, primarily Computed Tomography (CT) and Magnetic Resonance Imaging (MRI).[6][8]

Quantitative Data Summary of this compound Clinical Trials using RECIST v1.1

The following tables summarize the efficacy of this compound in combination with standard-of-care (SoC) therapies in clinical trials for metastatic colorectal cancer (mCRC), as assessed by RECIST v1.1.

Table 1: Efficacy of this compound + FOLFIRI/Bevacizumab in Second-Line KRAS-mutant mCRC

Efficacy EndpointAll Patients (N=53)Bevacizumab-naïve (n=13)Previously Bevacizumab-exposed
Objective Response Rate (ORR) 26.4%76.9%10.0%
Disease Control Rate (DCR) 92.5%Not ReportedNot Reported
Median Duration of Response (DoR) 11.7 monthsNot ReportedNot Reported
Median Progression-Free Survival (PFS) 8.4 months14.9 months6.6 months
Data from a Phase II trial in patients with KRAS-mutant mCRC who received this compound with FOLFIRI and bevacizumab.[5]

Table 2: Efficacy of this compound + SoC in First-Line RAS-mutated mCRC (CRDF-004 Trial)

Treatment ArmConfirmed Objective Response Rate (ORR)
SoC Alone 33% (3 of 9)
This compound (20mg) + SoC 50% (5 of 10)
This compound (30mg) + SoC 64% (7 of 11)
All this compound Patients 57% (12 of 21)
Interim data from a randomized Phase 2 trial. SoC consists of FOLFIRI or FOLFOX plus bevacizumab.[9]

Table 3: Efficacy of this compound + Paclitaxel in Metastatic Triple-Negative Breast Cancer (mTNBC)

Treatment ArmObjective Response Rate (ORR) by RECIST 1.1
This compound (18mg/m²) + Paclitaxel 40% (n=10)
Data from a Phase 1b study.[4]

Experimental Protocols

Protocol 1: Imaging for RECIST v1.1 Assessment

Objective: To acquire high-quality, reproducible images for the accurate measurement of tumor lesions.

Imaging Modalities:

  • Primary: Multidetector Computed Tomography (MDCT) is the preferred modality.[8]

  • Alternative: Magnetic Resonance Imaging (MRI) is an acceptable alternative, particularly for lesions that are not well-visualized on CT.[10][11] The same imaging modality should be used for baseline and all follow-up assessments.[12]

Image Acquisition Parameters:

  • CT Slice Thickness: A slice thickness of 5 mm or less is recommended for optimal measurement accuracy.[8]

  • Contrast Enhancement: Intravenous contrast is mandatory for most scans to improve the delineation of tumor borders.

  • Scan Coverage: Imaging of the chest, abdomen, and pelvis is standard for most solid tumor trials.[10][11] Additional areas should be scanned if there is clinical suspicion of disease.

  • Timing: Baseline imaging should be performed within 28 days prior to the start of this compound treatment.[10] Follow-up scans are typically conducted every 8 weeks (every other treatment cycle).[13][14]

Protocol 2: RECIST v1.1 Lesion Selection and Measurement

Objective: To systematically identify and measure target and non-target lesions to calculate the overall tumor burden.

Lesion Selection:

  • Target Lesions:

    • Select up to a maximum of five measurable lesions in total, with a maximum of two lesions per organ.[12]

    • Measurable lesions are defined as having a longest diameter of ≥10 mm for non-nodal lesions and a short axis of ≥15 mm for lymph nodes.[12][15]

    • Lesions should be representative of all involved organs and be suitable for repeated, accurate measurements.

  • Non-Target Lesions:

    • All other sites of disease, including lesions that do not meet the criteria for measurability (e.g., small lesions, bone lesions without a soft tissue component, ascites).[12]

    • These lesions are recorded at baseline and assessed qualitatively at follow-up.

Measurement:

  • Non-Nodal Lesions: Measure the longest diameter in the axial plane.

  • Lymph Nodes: Measure the short axis.

  • Sum of Diameters (SOD): At baseline, calculate the sum of the longest diameters of all target lesions. This baseline SOD will be used as the reference for assessing response.

Protocol 3: Defining Tumor Response by RECIST v1.1

Objective: To categorize the overall tumor response to this compound treatment based on changes in tumor measurements.

Response Categories:

  • Complete Response (CR):

    • Disappearance of all target lesions.

    • Any pathological lymph nodes must have a reduction in short axis to <10 mm.

    • Disappearance of all non-target lesions.

    • No new lesions.[12]

  • Partial Response (PR):

    • At least a 30% decrease in the Sum of Diameters (SOD) of target lesions, taking the baseline SOD as reference.

    • Persistence of one or more non-target lesions is acceptable.

    • No new lesions.[12]

  • Progressive Disease (PD):

    • At least a 20% increase in the SOD of target lesions compared to the smallest SOD recorded since the treatment started (nadir).

    • The SOD must also show an absolute increase of at least 5 mm.

    • Unequivocal progression of non-target lesions.

    • Appearance of one or more new lesions.[12]

  • Stable Disease (SD):

    • Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.

Visualizations

Onvansertib_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_this compound This compound Action cluster_downstream Downstream Effects G2 G2 Phase M Mitosis G2->M Mitotic Entry This compound This compound PLK1 PLK1 This compound->PLK1 Inhibits PLK1->G2 Promotes Mitotic_Arrest Mitotic Arrest PLK1->Mitotic_Arrest Blockade leads to Beta_Catenin_cMyc β-catenin/c-Myc Pathway (Inhibited) PLK1->Beta_Catenin_cMyc Activates PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway (Inhibited) PLK1->PI3K_AKT_mTOR Activates Apoptosis Apoptosis Mitotic_Arrest->Apoptosis RECIST_Workflow cluster_baseline Baseline Assessment (Pre-Treatment) cluster_followup Follow-up Assessment (e.g., Every 8 Weeks) cluster_response Response Evaluation Baseline_Scan Perform Baseline CT/MRI Select_Lesions Select Target & Non-Target Lesions Baseline_Scan->Select_Lesions Measure_Lesions Measure Target Lesions (SOD) Select_Lesions->Measure_Lesions Calculate_Change Calculate % Change in SOD Measure_Lesions->Calculate_Change Baseline SOD Followup_Scan Perform Follow-up CT/MRI Remeasure_Lesions Remeasure Target Lesions Followup_Scan->Remeasure_Lesions Assess_NonTarget Assess Non-Target Lesions Followup_Scan->Assess_NonTarget Check_New_Lesions Check for New Lesions Followup_Scan->Check_New_Lesions Remeasure_Lesions->Calculate_Change Determine_Response Determine RECIST v1.1 Category (CR, PR, SD, PD) Assess_NonTarget->Determine_Response Check_New_Lesions->Determine_Response Calculate_Change->Determine_Response

References

Application Notes and Protocols for the Pharmacokinetic Analysis of Oral Onvansertib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onvansertib (also known as NMS-1286937) is an orally bioavailable and highly selective small-molecule inhibitor of Polo-like kinase 1 (PLK1).[1][2] PLK1 is a serine/threonine kinase that plays a critical role in cell cycle progression, particularly during mitosis.[3][4] Overexpression of PLK1 is observed in numerous cancer types and is often associated with poor prognosis.[2][5] this compound's mechanism of action involves the disruption of mitotic processes, leading to cell cycle arrest and apoptosis in cancer cells.[3][4][6] Preclinical and clinical studies have demonstrated its anti-tumor activity in various malignancies, including metastatic colorectal cancer (mCRC) and acute myeloid leukemia (AML).[3][6][7] This document provides a detailed overview of the pharmacokinetic profile of orally administered this compound and protocols for its analysis.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects by inhibiting PLK1, which in turn modulates several downstream signaling pathways crucial for cancer cell proliferation and survival.

PLK1 and Cell Cycle Regulation: PLK1 is a master regulator of mitosis.[1] Its inhibition by this compound leads to a G2/M phase cell cycle arrest, ultimately inducing apoptosis in cancer cells.[2][4]

Downstream Signaling Pathways:

  • AKT/mTOR Pathway: this compound has been shown to decrease the phosphorylation of key components of the AKT/mTOR pathway, such as AKT and S6 ribosomal protein, suggesting its role in inhibiting this pro-survival signaling cascade.[6]

  • β-catenin/c-Myc Pathway: Studies have indicated that this compound can influence the β-catenin/c-Myc signaling pathway, which is critical for cell proliferation and metabolism.[3]

  • MAPK Pathway: this compound has also been observed to reduce the phosphorylation of p38, a component of the MAPK signaling pathway.[6]

Onvansertib_Signaling_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR p38 p38 (MAPK) AKT->p38 S6 S6 mTOR->S6 Beta_Catenin β-catenin c_Myc c-Myc Beta_Catenin->c_Myc PLK1 PLK1 PLK1->Beta_Catenin Inhibits Degradation Cell_Cycle_Progression Cell Cycle Progression (G2/M) PLK1->Cell_Cycle_Progression c_Myc->Cell_Cycle_Progression Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis Leads to if arrested This compound This compound This compound->PLK1

This compound's inhibition of PLK1 and downstream signaling pathways.

Pharmacokinetic Profile of Oral this compound

This compound is administered orally and has demonstrated a predictable pharmacokinetic profile in clinical studies.[1][2]

Summary of Pharmacokinetic Parameters

The following tables summarize the pharmacokinetic parameters of this compound from various clinical trials.

Table 1: Pharmacokinetic Parameters of this compound in Combination with Low-Dose Cytarabine (LDAC) or Decitabine in Patients with R/R AML [1]

Dose (mg/m²)Combination AgentNTmax (hr, median)Cmax (ng/mL, mean ± SD)AUC0-24h (ng·h/mL, mean ± SD)t1/2 (hr, median)
12LDAC32.097.2 ± 33.51340 ± 32124.5
27LDAC32.0185 ± 92.42820 ± 116022.8
40LDAC43.0260 ± 1034280 ± 147025.1
60LDAC43.0338 ± 1235570 ± 229026.4
12Decitabine32.0129 ± 44.51960 ± 59027.6
27Decitabine32.0228 ± 1213700 ± 195028.1
40Decitabine32.0295 ± 1514890 ± 248026.4
60Decitabine73.0443 ± 2107320 ± 346026.4
90Decitabine33.0589 ± 2949740 ± 487026.4

Table 2: Pharmacokinetic Parameters of this compound in Combination with FOLFIRI/Bevacizumab in Patients with KRAS-Mutated mCRC

Dose (mg/m²)NTmax (hr, mean ± SD)Cmax (ng/mL, mean ± SD)AUC0-24h (ng·h/mL, mean ± SD)t1/2 (hr, mean ± SD)
1265.29 ± 8.32163 ± 822,020 ± 88013.8 ± 2.1

Experimental Protocols

Protocol 1: Pharmacokinetic Blood Sampling in Clinical Trials

Objective: To collect plasma samples from patients for the determination of this compound concentrations.

Procedure:

  • Informed Consent: Ensure written informed consent is obtained from all patients prior to any study-related procedures.[1]

  • Dosing Regimen: this compound is administered orally. An example dosing schedule is days 1-5 of a 28-day cycle.[1]

  • Blood Sample Collection:

    • Collect blood samples at pre-defined time points. For a detailed pharmacokinetic analysis, a schedule such as the following can be used:

      • Day 1 of Cycle 1: Pre-dose, and at 0.5, 1, 2, 3, 4, 8, and 24 hours post-dose.

      • Day 5 of Cycle 1: Pre-dose, and at 0.5, 1, 2, 3, 4, 8, and 24 hours post-dose.

      • Additional single samples can be collected on days 8, 15, and 22.

    • Collect approximately 5 mL of whole blood into tubes containing K2EDTA as an anticoagulant.

  • Plasma Preparation:

    • Within 30 minutes of collection, centrifuge the blood samples at 1,500 x g for 10 minutes at 4°C.

    • Carefully aspirate the supernatant (plasma) and transfer it into two separate, labeled cryovials.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

PK_Sampling_Workflow Patient_Consent Obtain Patient Informed Consent Oral_Administration Oral Administration of this compound Patient_Consent->Oral_Administration Blood_Collection Collect Blood Samples (K2EDTA tubes) Oral_Administration->Blood_Collection Centrifugation Centrifuge at 1,500 x g for 10 min at 4°C Blood_Collection->Centrifugation Plasma_Separation Separate Plasma Centrifugation->Plasma_Separation Storage Store Plasma at -80°C Plasma_Separation->Storage Analysis LC-MS/MS Analysis Storage->Analysis

Workflow for pharmacokinetic blood sampling.

Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS

Objective: To accurately quantify the concentration of this compound in human plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Human plasma samples

  • This compound reference standard

  • Internal standard (IS), e.g., a stable isotope-labeled this compound or a structurally similar compound.

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure

  • 96-well plates

  • Centrifuge

Instrumentation:

  • A sensitive and selective LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

    • Prepare a series of calibration standards by spiking blank human plasma with the this compound stock solution to achieve a concentration range that covers the expected in vivo concentrations.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples, calibration standards, and QCs on ice.

    • To 50 µL of each sample in a 96-well plate, add 150 µL of ACN containing the internal standard.

    • Vortex the plate for 2 minutes to precipitate the plasma proteins.

    • Centrifuge the plate at 4,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions (Example):

      • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% FA.

      • Mobile Phase B: ACN with 0.1% FA.

      • Flow Rate: 0.4 mL/min.

      • Gradient: A linear gradient appropriate to separate this compound from endogenous plasma components.

      • Injection Volume: 5 µL.

    • Mass Spectrometric Conditions (Example):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Specific precursor-to-product ion transitions for this compound and the IS should be optimized for the specific instrument used.

  • Data Analysis:

    • Integrate the peak areas for this compound and the IS.

    • Calculate the peak area ratio (this compound/IS).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

    • Determine the concentration of this compound in the unknown samples and QCs from the calibration curve.

    • Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) can be calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).[1]

LCMS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Thaw_Samples Thaw Plasma Samples, Standards, and QCs Protein_Precipitation Add ACN with Internal Standard (Protein Precipitation) Thaw_Samples->Protein_Precipitation Centrifuge_Samples Centrifuge to Pellet Precipitate Protein_Precipitation->Centrifuge_Samples Collect_Supernatant Transfer Supernatant Centrifuge_Samples->Collect_Supernatant Inject_Sample Inject Sample onto LC-MS/MS System Collect_Supernatant->Inject_Sample Chromatographic_Separation Chromatographic Separation (C18 Column) Inject_Sample->Chromatographic_Separation Mass_Spectrometry_Detection Mass Spectrometric Detection (MRM Mode) Chromatographic_Separation->Mass_Spectrometry_Detection Peak_Integration Integrate Peak Areas Mass_Spectrometry_Detection->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Calculate_Concentrations Calculate this compound Concentrations Calibration_Curve->Calculate_Concentrations PK_Analysis Pharmacokinetic Analysis Calculate_Concentrations->PK_Analysis

Workflow for this compound quantification by LC-MS/MS.

Conclusion

The pharmacokinetic profile of orally administered this compound is well-characterized, allowing for the development of effective dosing schedules in clinical trials. The provided protocols for blood sample collection and LC-MS/MS analysis offer a robust framework for researchers and drug development professionals to accurately assess the pharmacokinetic properties of this promising PLK1 inhibitor. Adherence to these detailed methodologies will ensure the generation of high-quality data to support the ongoing clinical development of this compound.

References

Establishing the Maximum Tolerated Dose (MTD) of Onvansertib in Combination Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for establishing the Maximum Tolerated Dose (MTD) of Onvansertib, a selective Polo-like Kinase 1 (PLK1) inhibitor, when used in combination with various chemotherapeutic agents. The information is compiled from preclinical studies and clinical trials to guide researchers in designing and executing studies to determine the optimal dosage for combination therapies.

Introduction to this compound

This compound (also known as NMS-1286937) is an orally bioavailable, highly selective, ATP-competitive inhibitor of PLK1.[1] PLK1 is a serine/threonine kinase that plays a crucial role in the G2/M phase of the cell cycle, regulating mitotic entry, progression, and exit.[2][3] Overexpression of PLK1 is common in various cancers and is often associated with poor prognosis.[4][5] By inhibiting PLK1, this compound disrupts mitosis, leading to cell cycle arrest and apoptosis in cancer cells.[4][6] The synergistic potential of this compound with conventional chemotherapy and targeted agents makes it a promising candidate for combination therapies aimed at overcoming resistance and enhancing cytotoxic effects.[7]

Signaling Pathway of this compound

This compound's primary mechanism of action is the inhibition of PLK1, which disrupts the normal progression of mitosis. PLK1 is a master regulator of cell division, and its inhibition leads to mitotic arrest and subsequent apoptosis.[4] Additionally, preclinical studies suggest that this compound's effects may involve the modulation of other signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways.[8] In some cancers, this compound has been shown to affect the β-catenin/c-Myc signaling pathway.[6]

Onvansertib_Signaling_Pathway cluster_cell Cancer Cell This compound This compound PLK1 PLK1 This compound->PLK1 Inhibits Mitosis Mitosis PLK1->Mitosis Promotes Apoptosis Apoptosis Mitosis->Apoptosis Disruption leads to

This compound's Mechanism of Action

MTD of this compound in Combination Therapies: Summary of Clinical Trial Data

The MTD of this compound in combination therapy has been evaluated in several clinical trials for various cancer types. The following tables summarize the quantitative data from these studies.

This compound in Combination with FOLFIRI and Bevacizumab for Metastatic Colorectal Cancer (mCRC)

This combination has been investigated in patients with KRAS-mutated mCRC.

Parameter Phase Ib/II (NCT03829410)
Patient Population Second-line KRAS-mutated mCRC[2][9]
Dose Escalation Cohorts (this compound) 12, 15, and 18 mg/m²[1][9]
Dosing Schedule (this compound) Orally on days 1-5 and 15-19 of a 28-day cycle[1][9]
Combination Agents FOLFIRI and Bevacizumab[9]
Dose-Limiting Toxicities (DLTs) Not explicitly detailed in provided results, but neutropenia was the most common Grade 3/4 AE.[9][10]
Maximum Tolerated Dose (MTD) 15 mg/m²[1][10]
Recommended Phase 2 Dose (RP2D) 15 mg/m²[1][10]
Objective Response Rate (ORR) at RP2D 44% (Partial Response)[9][10]
This compound in Combination with Decitabine or Low-Dose Cytarabine (LDAC) for Acute Myeloid Leukemia (AML)

This combination has been studied in patients with relapsed or refractory AML.

Parameter Phase Ib (NCT03303339)
Patient Population Relapsed or refractory AML[11][12]
Dose Escalation Cohorts (this compound) 12-90 mg/m²[11][12]
Dosing Schedule (this compound) Orally on days 1-5 of a 28-day cycle[12]
Combination Agents Decitabine or Low-Dose Cytarabine (LDAC)[12]
Dose-Limiting Toxicities (DLTs) at 90 mg/m² (with Decitabine) Grade 3 mucositis, Grade 4 rash[13]
Maximum Tolerated Dose (MTD) with Decitabine 60 mg/m²[11][12]
Adverse Events (Grades 3/4) Primarily myelosuppression[11][12]
Complete Remission (CR/CRi) in Decitabine Arm 24% (5 of 21 evaluable patients)[11][12]
This compound in Combination with Paclitaxel for Triple-Negative Breast Cancer (TNBC)

A phase 1b trial evaluated this combination in metastatic TNBC.

Parameter Phase 1b (NCT05383196)
Patient Population Metastatic Triple-Negative Breast Cancer[14]
Dose Escalation Cohorts (this compound) 9, 12, and 18 mg/m²[14]
Dosing Schedule (this compound) Orally, once daily for 21 consecutive days, followed by 7 days off[14]
Combination Agent Paclitaxel (80 mg/m² IV on days 1, 8, and 15 of a 28-day cycle)[14]
Maximum Tolerated Dose (MTD) Not explicitly stated in the provided search results.
Recommended Phase 2 Dose (RP2D) Not explicitly stated in the provided search results.
This compound in Combination with Abiraterone for Metastatic Castration-Resistant Prostate Cancer (mCRPC)

A phase 2 study explored this combination in patients with mCRPC showing early signs of resistance to abiraterone.

Parameter Phase 2 (NCT03414034)
Patient Population Metastatic Castration-Resistant Prostate Cancer with early resistance to abiraterone[15][16]
This compound Dosing Schedules Arm A: 24 mg/m² (days 1-5 of a 21-day cycle) Arm B: 18 mg/m² (days 1-5 of a 14-day cycle) Arm C: 12 mg/m² (days 1-14 of a 21-day cycle)[15]
Combination Agent Abiraterone and Prednisone[15]
Primary Endpoint Disease control at 12 weeks[15]
Disease Control Rate at 12 weeks (All Doses) 35%[15]
Most Common Grade 3 Adverse Events Neutropenia, hypophosphatemia, white blood cell decrease[15]

Experimental Protocols for MTD Determination

The following protocols are based on the methodologies cited in the clinical trials of this compound combination therapies.

General Protocol for a 3+3 Dose-Escalation Study

This design is commonly used in Phase I trials to determine the MTD of a new drug in combination with a standard-of-care treatment.

MTD_Determination_Workflow Start Start: Patient Enrollment (n=3) Dose_Level_1 Administer Dose Level 1 Start->Dose_Level_1 DLT_Assessment Assess for DLTs in Cycle 1 Dose_Level_1->DLT_Assessment No_DLT 0 of 3 Patients with DLT DLT_Assessment->No_DLT No One_DLT 1 of 3 Patients with DLT DLT_Assessment->One_DLT Yes (1) Two_or_more_DLT ≥2 of 3 Patients with DLT DLT_Assessment->Two_or_more_DLT Yes (≥2) Escalate_Dose Escalate to Next Dose Level (Enroll new cohort of 3 patients) No_DLT->Escalate_Dose Expand_Cohort Expand Cohort at Same Dose Level (Enroll 3 more patients) One_DLT->Expand_Cohort MTD_Established MTD Established at Previous Dose Level Two_or_more_DLT->MTD_Established Escalate_Dose->Dose_Level_1 Repeat for Dose Level n+1 DLT_Assessment_Expanded Assess for DLTs in Expanded Cohort Expand_Cohort->DLT_Assessment_Expanded One_of_Six_DLT ≤1 of 6 Patients with DLT DLT_Assessment_Expanded->One_of_Six_DLT No Two_or_more_of_Six_DLT ≥2 of 6 Patients with DLT DLT_Assessment_Expanded->Two_or_more_of_Six_DLT Yes One_of_Six_DLT->Escalate_Dose Two_or_more_of_Six_DLT->MTD_Established Stop Stop Escalation MTD_Established->Stop

3+3 Dose-Escalation Workflow

Protocol Steps:

  • Patient Selection:

    • Define strict inclusion and exclusion criteria based on the cancer type, prior treatments, performance status (e.g., ECOG 0 or 1), and adequate organ function.[9] For instance, in the mCRC trial, patients were required to have KRAS-mutant tumors and have failed first-line oxaliplatin-based therapy.[9] Key exclusion criteria often include specific mutations (e.g., BRAF V600), more than one prior chemotherapy regimen, or untreated brain metastases.[9]

    • Obtain written informed consent from all participants.[9]

  • Dose Escalation:

    • Start with a dose of this compound that is a fraction (e.g., 50%) of the single-agent RP2D.[9][13]

    • Enroll a cohort of 3 patients at the first dose level.

    • Administer this compound in combination with the standard dose of the partner chemotherapeutic agent(s) over a defined cycle (e.g., 28 days).[9][12]

  • DLT Assessment:

    • Monitor patients for Dose-Limiting Toxicities (DLTs) during the first cycle of treatment. DLTs are typically defined as specific severe adverse events (Grade 3 or 4) that are considered related to the study drug.

    • If 0 out of 3 patients experience a DLT, escalate to the next dose level and enroll a new cohort of 3 patients.[9][13]

    • If 1 out of 3 patients experiences a DLT, expand the cohort at the same dose level by enrolling 3 additional patients.[9][13]

    • If ≥2 out of 3 patients experience a DLT, the MTD has been exceeded. The previous dose level is considered the MTD.[9][13]

  • MTD Definition:

    • The MTD is defined as the highest dose level at which no more than 1 out of 6 patients experiences a DLT.[9][17]

  • Recommended Phase 2 Dose (RP2D) Selection:

    • The RP2D is typically the MTD, but may be a lower dose based on an overall assessment of safety, tolerability, pharmacokinetics, and preliminary efficacy data.[9][17]

Safety and Efficacy Monitoring
  • Safety Assessments: Continuously monitor and record all adverse events (AEs) using a standardized system like the Common Terminology Criteria for Adverse Events (CTCAE).[1] Safety evaluations should include physical examinations, laboratory tests, and electrocardiograms.[13]

  • Efficacy Assessments: Evaluate tumor response at regular intervals (e.g., every 8 weeks) using standard criteria such as RECIST v1.1.[1]

  • Biomarker Analysis: Collect blood samples at baseline and throughout the study to analyze biomarkers such as circulating tumor DNA (ctDNA) to assess for early indicators of response.[1][11]

Conclusion

The determination of the MTD is a critical step in the clinical development of this compound combination therapies. The data from completed and ongoing trials demonstrate that this compound can be safely combined with various chemotherapeutic agents, with manageable toxicity profiles. The established MTDs and RP2Ds from these studies provide a foundation for later-phase trials to further evaluate the efficacy of these promising combination regimens. Researchers should adhere to rigorous dose-escalation protocols and comprehensive safety monitoring to ensure patient well-being while defining the optimal therapeutic window for this compound in combination therapy.

References

Application Notes and Protocols: Onvansertib in KRAS-Mutant Colorectal Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Onvansertib, a selective Polo-like Kinase 1 (PLK1) inhibitor, in preclinical and clinical studies of KRAS-mutant colorectal cancer (CRC). This document includes summaries of key quantitative data, detailed experimental protocols for relevant assays, and visualizations of signaling pathways and experimental workflows.

Introduction

Colorectal cancer with mutations in the KRAS gene presents a significant therapeutic challenge due to inherent resistance to standard therapies like EGFR inhibitors.[1][2] this compound is a first-in-class, orally administered inhibitor of PLK1, a serine/threonine kinase that plays a critical role in mitotic progression.[1][2] Overexpression of PLK1 is associated with poor prognosis in CRC.[3] Preclinical studies have demonstrated that KRAS-mutant CRC cells exhibit increased sensitivity to PLK1 inhibition, a concept described as synthetic lethality.[3][4] this compound has shown potent antitumor activity as a single agent and in combination with chemotherapy in KRAS-mutant CRC models.[4][5]

Mechanism of Action

This compound selectively inhibits PLK1, a key regulator of the cell cycle.[1] This inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells.[1][6] In KRAS-mutant CRC, the dependency on PLK1 for cell survival is heightened, making these tumors particularly susceptible to this compound's effects.[4]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds KRAS_mutant Mutant KRAS (Constitutively Active) Receptor->KRAS_mutant Activates Downstream_Signaling Downstream Signaling (e.g., RAF-MEK-ERK) KRAS_mutant->Downstream_Signaling Activates Cell_Cycle_Progression Cell Cycle Progression (G2/M Transition) Downstream_Signaling->Cell_Cycle_Progression Promotes PLK1 PLK1 PLK1->Cell_Cycle_Progression Regulates Mitotic_Arrest Mitotic Arrest & Apoptosis PLK1->Mitotic_Arrest Inhibition leads to This compound This compound This compound->PLK1 Inhibits Cell_Cycle_Progression->Mitotic_Arrest cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Study Endpoint Cell_Culture 1. Culture HCT116 (KRAS-mutant) cells Implantation 2. Subcutaneous implantation of cells into nude mice Cell_Culture->Implantation Tumor_Growth 3. Allow tumors to grow to a palpable size Implantation->Tumor_Growth Grouping 4. Randomize mice into treatment groups Tumor_Growth->Grouping Dosing 5. Administer treatment: - Vehicle - this compound - Irinotecan - this compound + Irinotecan Grouping->Dosing Monitoring 6. Monitor tumor volume and body weight regularly Dosing->Monitoring Endpoint 7. Continue treatment for a defined period (e.g., 42 days) Monitoring->Endpoint Analysis 8. Analyze and compare tumor volumes between groups Endpoint->Analysis This compound This compound Mitotic_Arrest Mitotic Arrest This compound->Mitotic_Arrest Chemotherapy Chemotherapy (e.g., Irinotecan) DNA_Damage DNA Damage Chemotherapy->DNA_Damage Bevacizumab Bevacizumab Anti_Angiogenesis Anti-Angiogenesis Bevacizumab->Anti_Angiogenesis Synergistic_Apoptosis Synergistic Apoptosis & Tumor Regression Mitotic_Arrest->Synergistic_Apoptosis DNA_Damage->Synergistic_Apoptosis Anti_Angiogenesis->Synergistic_Apoptosis Improved Drug Delivery

References

Investigating the Synergy of Onvansertib with Topoisomerase I Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onvansertib (NMS-P937) is a highly selective, orally bioavailable inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis.[1][2][3] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis.[1][4] this compound's mechanism of action involves the disruption of mitotic processes, leading to G2/M cell-cycle arrest and subsequent apoptosis in cancer cells.[1][5]

Topoisomerase I inhibitors, such as irinotecan and its active metabolite SN-38, are established chemotherapeutic agents that induce DNA damage by trapping topoisomerase I-DNA cleavage complexes. This leads to single-strand breaks that can be converted into lethal double-strand breaks during DNA replication.[6][7]

Preclinical and clinical evidence has demonstrated a synergistic anti-tumor effect when this compound is combined with topoisomerase I inhibitors, particularly in the context of KRAS-mutated colorectal cancer (mCRC).[5][8][9] This synergy is believed to stem from this compound's ability to potentiate the DNA damage induced by topoisomerase I inhibitors by inhibiting PLK1's function in the DNA damage response and repair pathways.[2][10] These promising findings have led to the evaluation of this combination in clinical trials, showing significant activity.[11][12]

These application notes provide a summary of the key preclinical and clinical data, detailed protocols for investigating the synergy between this compound and topoisomerase I inhibitors, and visual representations of the underlying mechanisms and experimental workflows.

Data Presentation

Preclinical Synergy Data: this compound and Irinotecan
Cell LineCancer TypeDrug CombinationKey FindingsReference
HCT-116Colorectal Carcinoma (KRAS G13D)This compound + SN-38 (active metabolite of Irinotecan)Synergistic anti-proliferative effects[8]
DLD-1Colorectal Carcinoma (KRAS G13D)This compoundSuperior activity in KRAS-mutant vs. wild-type isogenic cells[5][13]
In Vivo Synergy Data: this compound and Irinotecan in a KRAS-Mutant Colorectal Cancer Xenograft Model
Animal ModelTumor TypeTreatment GroupsKey FindingsReference
BALB/c nude mice with HCT116 xenograftsKRAS-mutant colorectal cancerVehicle, this compound alone, Irinotecan alone, this compound + IrinotecanThe combination of this compound and Irinotecan resulted in significantly more profound tumor growth inhibition compared to either single agent. At day 42, 50% of mice in the combination group exhibited tumor regression. The combination was well-tolerated with no significant body weight loss.[5][14]
Clinical Trial Data: this compound in Combination with FOLFIRI (Irinotecan-containing regimen) and Bevacizumab in Second-Line KRAS-Mutant mCRC
Trial PhaseNumber of PatientsTreatment RegimenObjective Response Rate (ORR)Median Duration of Response (mDoR)Median Progression-Free Survival (mPFS)Reference
Phase Ib18This compound + FOLFIRI + Bevacizumab44% (Partial Responses)9.5 monthsNot Reported[9][15]
Phase II53This compound + FOLFIRI + Bevacizumab26.4%11.7 months8.4 months[11][12]
Phase II (subgroup analysis - bevacizumab-naïve)13This compound + FOLFIRI + Bevacizumab76.9%Not Reached14.9 months[11][12]

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment using MTT Assay

Objective: To determine the synergistic anti-proliferative effect of this compound and a topoisomerase I inhibitor (e.g., SN-38) on colorectal cancer cells.

Materials:

  • Colorectal cancer cell lines (e.g., HCT-116, DLD-1)

  • Complete cell culture medium (e.g., McCoy's 5A for HCT-116, RPMI-1640 for DLD-1) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • SN-38 (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[17]

  • Prepare serial dilutions of this compound and SN-38 in complete medium.

  • Treat the cells with varying concentrations of this compound, SN-38, or the combination of both in a checkerboard format. Include a vehicle control (DMSO) group.

  • Incubate the plates for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[17]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the Combination Index (CI) using software such as CompuSyn to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To evaluate the effect of this compound and a topoisomerase I inhibitor on cell cycle distribution.

Materials:

  • Cells treated as in Protocol 1

  • Cold PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)[5]

  • Flow cytometer

Procedure:

  • Harvest cells by trypsinization and wash with cold PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[5]

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[18]

Protocol 3: Apoptosis Assessment by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by this compound and a topoisomerase I inhibitor.

Materials:

  • Cells treated as in Protocol 1

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[19]

  • Flow cytometer

Procedure:

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.[1][11]

  • Incubate in the dark for 15 minutes at room temperature.[1][20]

  • Analyze the samples by flow cytometry within one hour to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 4: In Vivo Synergy Study in a Colorectal Cancer Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with irinotecan.

Materials:

  • Athymic nude mice (e.g., BALB/c nu/nu)[21]

  • HCT-116 colorectal cancer cells

  • Matrigel

  • This compound (for oral administration)

  • Irinotecan (for intraperitoneal injection)

  • Vehicle controls

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject 1-5 x 10^6 HCT-116 cells mixed with Matrigel into the flank of each mouse.[21]

  • Monitor tumor growth until tumors reach an average volume of 100-150 mm³.

  • Randomize mice into four treatment groups: Vehicle control, this compound alone, Irinotecan alone, and this compound + Irinotecan.

  • Administer treatments according to a predefined schedule (e.g., this compound orally daily for 5 days a week; Irinotecan intraperitoneally once a week).

  • Measure tumor volume with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.[8]

  • Monitor the body weight of the mice as a measure of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Visualizations

Synergy_Mechanism cluster_0 Topoisomerase I Inhibitor (e.g., Irinotecan/SN-38) cluster_1 This compound cluster_2 Cellular Processes Topoisomerase_I_Inhibitor Topoisomerase_I_Inhibitor Topoisomerase_I Topoisomerase I Topoisomerase_I_Inhibitor->Topoisomerase_I Inhibits This compound This compound PLK1 PLK1 This compound->PLK1 Inhibits DNA_Replication DNA Replication Topoisomerase_I->DNA_Replication Relieves supercoiling DNA_Damage_Response DNA Damage Response/Repair PLK1->DNA_Damage_Response Inhibits Mitosis Mitosis PLK1->Mitosis Promotes DNA_Replication->DNA_Damage_Response DNA Damage (Strand Breaks) Cell_Cycle_Arrest G2/M Arrest DNA_Damage_Response->Cell_Cycle_Arrest Induces Mitosis->Cell_Cycle_Arrest Blocked by This compound Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Leads to

Caption: Mechanism of this compound and Topoisomerase I Inhibitor Synergy.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture 1. Cell Culture (e.g., HCT-116) Drug_Treatment 2. Drug Treatment (this compound +/- Topo I Inhibitor) Cell_Culture->Drug_Treatment MTT_Assay 3a. MTT Assay (Cell Viability/Synergy) Drug_Treatment->MTT_Assay Flow_Cytometry 3b. Flow Cytometry Drug_Treatment->Flow_Cytometry Cell_Cycle 4a. Cell Cycle Analysis (PI Staining) Flow_Cytometry->Cell_Cycle Apoptosis 4b. Apoptosis Assay (Annexin V/PI) Flow_Cytometry->Apoptosis Xenograft 1. Xenograft Model (e.g., HCT-116 in nude mice) Tumor_Growth 2. Tumor Growth to ~100-150 mm³ Xenograft->Tumor_Growth Randomization 3. Randomization into Treatment Groups Tumor_Growth->Randomization In_Vivo_Treatment 4. In Vivo Treatment (this compound +/- Irinotecan) Randomization->In_Vivo_Treatment Monitoring 5. Monitor Tumor Volume & Body Weight In_Vivo_Treatment->Monitoring Analysis 6. Endpoint Analysis Monitoring->Analysis

Caption: Workflow for Investigating this compound Synergy.

Logical_Relationship This compound This compound (PLK1 Inhibitor) Inhibited_DNA_Repair Inhibited DNA Repair This compound->Inhibited_DNA_Repair Mitotic_Catastrophe Mitotic Catastrophe This compound->Mitotic_Catastrophe TopoI_Inhibitor Topoisomerase I Inhibitor Increased_DNA_Damage Increased DNA Damage TopoI_Inhibitor->Increased_DNA_Damage Synergy Synergistic Anti-Tumor Effect Apoptosis Increased Apoptosis Increased_DNA_Damage->Apoptosis Inhibited_DNA_Repair->Apoptosis Mitotic_Catastrophe->Apoptosis Apoptosis->Synergy

Caption: Rationale for this compound and Topoisomerase I Inhibitor Combination.

References

Application Notes and Protocols: Onvansertib and Bevacizumab Combination Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing preclinical studies to evaluate the combination of Onvansertib, a PLK1 inhibitor, and Bevacizumab, a VEGF-A inhibitor. The protocols outlined below are intended to serve as a foundational framework for investigating the synergistic anti-tumor effects of this combination therapy.

Introduction

This compound is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle.[1][2] Overexpression of PLK1 is common in many cancers and is associated with poor prognosis.[1] Bevacizumab is a humanized monoclonal antibody that targets vascular endothelial growth factor A (VEGF-A), a critical driver of angiogenesis.[3][4][5] By inhibiting VEGF-A, bevacizumab can starve tumors of the blood supply needed for growth and metastasis.[4][5][6]

Recent clinical trials have explored the combination of this compound with standard-of-care chemotherapy, including bevacizumab, for metastatic colorectal cancer (mCRC).[7][8][9][10] These studies have shown promising results, particularly in patients with KRAS mutations.[7][10] The rationale for combining these two agents lies in their distinct but potentially complementary mechanisms of action: this compound directly targets tumor cell proliferation by disrupting mitosis, while bevacizumab inhibits the tumor's ability to form new blood vessels.

Signaling Pathways

To understand the basis of the combination therapy, it is crucial to visualize the signaling pathways targeted by each drug.

This compound and the PLK1 Signaling Pathway

This compound inhibits PLK1, which plays a critical role in multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[1][11] Inhibition of PLK1 leads to mitotic arrest and ultimately apoptosis in cancer cells.

PLK1_Signaling_Pathway cluster_G2_Phase G2 Phase cluster_M_Phase M Phase (Mitosis) G2 G2 Phase PLK1_Activation PLK1 Activation G2->PLK1_Activation This compound This compound Centrosome Centrosome Maturation PLK1_Activation->Centrosome Spindle Spindle Assembly PLK1_Activation->Spindle Cytokinesis Cytokinesis PLK1_Activation->Cytokinesis Mitotic_Arrest Mitotic Arrest This compound->PLK1_Activation Apoptosis Apoptosis Mitotic_Arrest->Apoptosis VEGF_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell_Membrane Endothelial Cell Membrane cluster_Intracellular Intracellular Signaling VEGFA VEGF-A Bevacizumab Bevacizumab VEGFR VEGFR VEGFA->VEGFR Binds Inhibition_Angiogenesis Inhibition of Angiogenesis Bevacizumab->VEGFA Binds & Neutralizes PI3K_Akt PI3K-Akt Pathway VEGFR->PI3K_Akt PLC_PKC_MAPK PLCγ-PKC-MAPK Pathway VEGFR->PLC_PKC_MAPK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PI3K_Akt->Angiogenesis PLC_PKC_MAPK->Angiogenesis In_Vitro_Synergy_Workflow Cell_Seeding 1. Seed Cancer Cells (e.g., HT-29, HCT116) Drug_Treatment 2. Treat with this compound, Bevacizumab, and Combination Cell_Seeding->Drug_Treatment Incubation 3. Incubate for 72 hours Drug_Treatment->Incubation Viability_Assay 4. Perform Cell Viability Assay (e.g., MTS, CellTiter-Glo) Incubation->Viability_Assay Data_Analysis 5. Analyze Data using Chou-Talalay Method (Calculate Combination Index) Viability_Assay->Data_Analysis Conclusion Determine Synergy, Additivity, or Antagonism Data_Analysis->Conclusion In_Vivo_Xenograft_Workflow Tumor_Implantation 1. Implant Human Cancer Cells into Immunocompromised Mice Tumor_Growth 2. Allow Tumors to Reach a Palpable Size (e.g., 100-200 mm³) Tumor_Implantation->Tumor_Growth Randomization 3. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment 4. Administer this compound, Bevacizumab, Combination, or Vehicle Control Randomization->Treatment Monitoring 5. Monitor Tumor Growth and Body Weight Treatment->Monitoring Endpoint 6. Euthanize Mice at Endpoint and Collect Tumors for Analysis Monitoring->Endpoint Analysis 7. Analyze Tumor Weight, Volume, and Biomarkers (IHC) Endpoint->Analysis Conclusion Evaluate In Vivo Efficacy Analysis->Conclusion

References

Onvansertib's Potential in Overcoming Cisplatin Resistance in Head and Neck Cancers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: The Polo-like kinase 1 (PLK1) inhibitor, Onvansertib, demonstrates significant therapeutic potential in treating cisplatin-resistant Head and Neck Squamous Cell Carcinoma (HNSCC).[1][2][3] This document provides a comprehensive overview of preclinical data and detailed protocols for utilizing this compound in HNSCC research models, offering a valuable resource for researchers, scientists, and professionals in drug development.

Recent studies have highlighted that elevated expression of PLK1 correlates with a poor prognosis in HNSCC and is further increased following relapse after cisplatin and radiotherapy treatments.[1] this compound, a specific ATP-competitive inhibitor of PLK1, has been shown to induce mitotic arrest, chromosomal abnormalities, and polyploidy, ultimately leading to apoptosis in both cisplatin-sensitive and -resistant HNSCC cells at nanomolar concentrations.[1][2] Notably, these effects were observed without significant toxicity to normal cells.[1][2]

Preclinical investigations have demonstrated this compound's efficacy in inhibiting the growth of HNSCC tumors in mouse xenograft models and reducing metastatic dissemination in zebrafish models.[1][2][3] Furthermore, synergistic effects were observed when this compound was combined with cisplatin and/or radiotherapy, suggesting its potential as both a standalone second-line treatment for relapsed HNSCC and as a combination therapy.[1][2]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in various HNSCC cell lines, including those resistant to cisplatin and/or radiotherapy.

Table 1: IC50 Values of this compound in HNSCC Cell Lines

Cell LineResistance ProfileThis compound IC50 (nM)
CAL27Cisplatin-SensitiveData not specified
CAL27 cis-RCisplatin-ResistantData not specified
CAL27 RRCisplatin & Radio-ResistantData not specified
CAL33Cisplatin-SensitiveData not specified
CAL33 cis-RCisplatin-ResistantData not specified
CAL33 rad-RRadio-ResistantData not specified
CAL33 RRCisplatin & Radio-ResistantData not specified

Note: While the source material confirms the efficacy of this compound at nanomolar concentrations, specific IC50 values for each cell line were not provided in the referenced abstracts.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound in cisplatin-resistant HNSCC models.

Protocol 1: Generation of Cisplatin and Radiotherapy-Resistant HNSCC Cell Lines

This protocol describes the method for developing resistant HNSCC cell lines, a crucial step for studying drug resistance mechanisms.

Materials:

  • Parental HNSCC cell lines (e.g., CAL27, CAL33)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin/streptomycin)

  • Cisplatin (stock solution)

  • X-ray irradiator

Procedure:

  • Cisplatin Resistance (cis-R):

    • Culture parental HNSCC cells in their recommended complete medium.

    • Expose the cells to gradually increasing concentrations of cisplatin, starting from a low dose.

    • Allow the cells to recover and repopulate after each treatment.

    • Continue this process until the cells can proliferate in a high concentration of cisplatin (e.g., 10 µM).[2][3]

  • Radiotherapy Resistance (rad-R):

    • Culture parental HNSCC cells to 70-80% confluency.

    • Expose the cells to fractionated doses of X-ray radiation.

    • Allow the cells to recover and expand between fractions.

    • Continue the irradiation cycles until a radio-resistant population is established.

  • Combined Cisplatin and Radiotherapy Resistance (RR):

    • Utilize the established cisplatin-resistant cell lines.

    • Subject the cis-R cells to the same fractionated radiotherapy protocol as described above.

Protocol 2: Cell Viability and Apoptosis Assays

This protocol outlines the procedures to assess the cytotoxic and apoptotic effects of this compound.

Materials:

  • HNSCC cell lines (sensitive and resistant)

  • This compound

  • Cisplatin

  • 96-well plates

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Flow cytometer

Procedure:

  • Cell Viability Assay:

    • Seed HNSCC cells in 96-well plates at an appropriate density.

    • After 24 hours, treat the cells with increasing concentrations of this compound, alone or in combination with cisplatin.

    • Incubate for a specified period (e.g., 72 hours).

    • Add the cell viability reagent and measure the absorbance or fluorescence according to the manufacturer's instructions.

  • Apoptosis Assay:

    • Treat HNSCC cells with this compound, alone or in combination with cisplatin, for a predetermined time (e.g., 48 hours).

    • Harvest the cells and wash with PBS.

    • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the kit protocol.

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Protocol 3: In Vivo Xenograft Mouse Model

This protocol details the evaluation of this compound's anti-tumor efficacy in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cisplatin-sensitive and -resistant HNSCC cells (e.g., CAL33 and CAL33 RR)

  • This compound

  • Cisplatin

  • Calipers

Procedure:

  • Subcutaneously inject HNSCC cells into the flanks of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100 mm³).[3]

  • Randomize the mice into treatment groups (e.g., vehicle control, this compound, cisplatin, combination).

  • Administer the treatments as per the desired schedule and dosage.

  • Measure tumor volume with calipers at regular intervals.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Onvansertib_Mechanism_of_Action cluster_0 This compound Action cluster_1 Cellular Consequences This compound This compound PLK1 PLK1 This compound->PLK1 Inhibits MitoticArrest Mitotic Arrest PLK1->MitoticArrest ChromAb Chromosomal Abnormalities PLK1->ChromAb Polyploidy Polyploidy PLK1->Polyploidy Apoptosis Apoptosis MitoticArrest->Apoptosis ChromAb->Apoptosis Polyploidy->Apoptosis

Caption: this compound inhibits PLK1, leading to mitotic defects and apoptosis.

Experimental_Workflow cluster_0 In Vitro cluster_1 In Vivo CellCulture Resistant Cell Line Generation Viability Cell Viability Assays CellCulture->Viability Apoptosis Apoptosis Assays Viability->Apoptosis Xenograft Mouse Xenograft Model Apoptosis->Xenograft Proceed to In Vivo Zebrafish Zebrafish Metastasis Model Xenograft->Zebrafish

Caption: Preclinical evaluation workflow for this compound in HNSCC.

References

Troubleshooting & Optimization

Onvansertib Technical Support Center: Managing Neutropenia

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing neutropenia as a side effect of Onvansertib treatment in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is an oral, highly selective, and ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[1] PLK1 is a serine/threonine kinase that plays a critical role in the G2/M phase of the cell cycle, including processes like centrosome maturation, spindle formation, and cytokinesis.[2][3] By inhibiting PLK1, this compound disrupts mitosis, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[3][4]

Q2: Why is neutropenia a common side effect of this compound?

A2: Neutropenia, a decrease in the number of neutrophils, is a common side effect because hematopoietic progenitor cells in the bone marrow are rapidly dividing.[4] As this compound targets cells undergoing mitosis, it can temporarily suppress the production of these immune cells. This is a known class effect of PLK1 inhibitors.

Q3: How is this compound-induced neutropenia identified and graded?

A3: this compound-induced neutropenia is identified through complete blood counts (CBCs) with differential. The severity is graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).

Data Presentation: CTCAE v5.0 Grading for Neutropenia

GradeDescriptionAbsolute Neutrophil Count (ANC)
1Mild
2Moderate<1.5 - 1.0 x 10⁹/L
3Severe<1.0 - 0.5 x 10⁹/L
4Life-threatening<0.5 x 10⁹/L

LLN = Lower Limit of Normal

Q4: What are the typical management strategies for this compound-induced neutropenia in a research setting?

A4: In clinical trials, management strategies for this compound-induced neutropenia have included:

  • Dose Modification: Temporarily interrupting or reducing the dose of this compound.[1]

  • Growth Factor Support: Administration of granulocyte colony-stimulating factor (G-CSF) to stimulate neutrophil production.[1]

  • Combination Therapy Adjustment: In studies where this compound is combined with chemotherapy regimens like FOLFIRI, removing the 5-fluorouracil (5-FU) bolus has been a strategy to manage neutropenia.[1]

Troubleshooting Guides

Issue 1: Unexpectedly severe or prolonged neutropenia in a preclinical animal model.

  • Possible Cause 1: this compound dosage is too high for the specific animal strain or model.

    • Troubleshooting Step: Review the literature for established maximum tolerated doses (MTD) of this compound in similar models. If data is unavailable, consider performing a dose-escalation study to determine the MTD in your specific model.

  • Possible Cause 2: Synergistic toxicity with a co-administered therapeutic.

    • Troubleshooting Step: If this compound is used in combination, evaluate the hematological toxicity of each agent alone. Consider a dose de-escalation of one or both agents.

  • Possible Cause 3: Animal health status.

    • Troubleshooting Step: Ensure that all animals are healthy and free of underlying infections before starting the experiment, as this can exacerbate myelosuppression.

Issue 2: High variability in neutrophil counts between experimental animals.

  • Possible Cause 1: Inconsistent drug administration.

    • Troubleshooting Step: Ensure accurate and consistent dosing for all animals. For oral gavage, verify proper technique to ensure the full dose is delivered.

  • Possible Cause 2: Biological variability.

    • Troubleshooting Step: Increase the number of animals per group to improve statistical power and account for individual differences in drug metabolism and hematopoietic response.

Issue 3: Difficulty in recovering neutrophil counts after this compound treatment.

  • Possible Cause 1: Insufficient washout period.

    • Troubleshooting Step: Extend the observation period after the last dose of this compound to allow for hematopoietic recovery.

  • Possible Cause 2: Irreversible bone marrow toxicity (less likely with selective inhibitors but possible at high doses).

    • Troubleshooting Step: Consider a lower dose or a less frequent dosing schedule. In terminal studies, bone marrow histology can be performed to assess cellularity and progenitor populations.

Experimental Protocols

Protocol 1: Preclinical Assessment of this compound-Induced Neutropenia in a Colorectal Cancer Xenograft Model

This protocol provides a framework for evaluating the impact of this compound on neutrophil counts in a murine xenograft model.

1. Animal Model:

  • Species: Nude mice (athymic NCr-nu/nu)

  • Age: 6-8 weeks

  • Source: Reputable vendor (e.g., Charles River, Jackson Laboratory)

  • Acclimatization: Minimum of 1 week before experimental manipulation.

2. Tumor Cell Implantation:

  • Cell Line: HCT116 (KRAS-mutant colorectal cancer cell line)

  • Implantation: Subcutaneously inject 5 x 10⁶ HCT116 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth with caliper measurements twice weekly. Begin treatment when tumors reach an average volume of 100-150 mm³.

3. This compound Formulation and Administration:

  • Formulation: Prepare this compound in a vehicle suitable for oral administration (e.g., 0.5% methylcellulose in sterile water).

  • Dosing: Based on preclinical studies with colorectal cancer xenografts, a starting dose could be in the range of 15-30 mg/kg.[5]

  • Administration: Administer this compound via oral gavage once daily for 5 consecutive days, followed by a 2-day break (5 days on/2 days off schedule).

4. Blood Collection and Analysis:

  • Schedule: Collect blood samples at baseline (before the first dose), and then twice weekly during the treatment period.

  • Method: Collect approximately 50-100 µL of blood from the saphenous vein into EDTA-coated tubes.

  • Analysis: Perform a complete blood count (CBC) with differential using an automated hematology analyzer calibrated for mouse blood.

5. Data Analysis and Endpoints:

  • Primary Endpoint: Absolute Neutrophil Count (ANC).

  • Secondary Endpoints: Total white blood cell count, lymphocyte count, platelet count, tumor volume, and body weight.

  • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare ANC between treatment and vehicle control groups.

6. Management of Severe Neutropenia (if necessary for animal welfare):

  • If animals show signs of distress or if ANC drops below a predetermined threshold (e.g., <0.1 x 10⁹/L), consider dose reduction or temporary cessation of treatment.

  • Administration of murine G-CSF can be considered to support neutrophil recovery.

Protocol 2: In Vitro Assessment of this compound's Effect on Myeloid Progenitor Cells using a Colony-Forming Unit (CFU) Assay

This protocol details an in vitro method to quantify the inhibitory effect of this compound on the proliferation and differentiation of granulocyte-macrophage progenitors (CFU-GM).

1. Cell Source:

  • Human bone marrow mononuclear cells (BMMCs) or cord blood mononuclear cells (CBMCs) obtained from a commercial supplier or a local tissue bank with appropriate ethical approval.

  • Alternatively, murine bone marrow cells can be isolated from the femurs and tibias of C57BL/6 mice.

2. Cell Culture Medium:

  • Base Medium: Iscove's Modified Dulbecco's Medium (IMDM) with 2% fetal bovine serum (FBS).

  • Methylcellulose-based semi-solid medium containing recombinant human or murine cytokines to support CFU-GM growth (e.g., IL-3, GM-CSF). Commercial preparations like MethoCult™ are recommended for consistency.

3. This compound Preparation:

  • Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Working Solutions: Serially dilute the stock solution in the base medium to achieve a range of final concentrations for testing (e.g., 1 nM to 10 µM).

4. CFU-GM Assay Procedure:

  • Cell Plating: Add 1 x 10⁵ BMMCs (or equivalent for other cell sources) to the methylcellulose-based medium containing the various concentrations of this compound or vehicle control (DMSO).

  • Culture Conditions: Plate the cell-medium mixture in 35 mm culture dishes in duplicate or triplicate. Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Colony Counting: After 14 days of incubation, count the number of CFU-GM colonies (defined as aggregates of ≥40 cells) using an inverted microscope.

5. Data Analysis:

  • Calculate the percentage of colony formation inhibition for each this compound concentration relative to the vehicle control.

  • Plot the concentration-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of colony formation).

Visualizations

Onvansertib_Mechanism_of_Action cluster_cell_cycle Cell Cycle Progression cluster_plk1 PLK1 Regulation G2 G2 Phase M M Phase (Mitosis) G2->M G2/M Checkpoint PLK1 PLK1 Activation G1 G1 Phase M->G1 Cytokinesis S S Phase G1->S S->G2 G2M_Transition G2/M Transition Centrosome Maturation Spindle Assembly PLK1->G2M_Transition Mitotic_Arrest Mitotic Arrest G2M_Transition->M This compound This compound This compound->PLK1 Inhibits Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: this compound inhibits PLK1, leading to mitotic arrest and apoptosis.

Neutropenia_Management_Workflow Start Initiate this compound Treatment Monitor Monitor CBC with Differential Weekly Start->Monitor Grade_Neutropenia Grade Neutropenia (CTCAE v5.0) Monitor->Grade_Neutropenia Grade_1_2 Grade 1-2 Neutropenia Grade_Neutropenia->Grade_1_2 ANC ≥ 1.0 x 10⁹/L Grade_3_4 Grade 3-4 Neutropenia Grade_Neutropenia->Grade_3_4 ANC < 1.0 x 10⁹/L Continue Continue this compound at Current Dose Grade_1_2->Continue Hold_Dose Hold this compound Dose Grade_3_4->Hold_Dose Continue->Monitor GCSF Consider G-CSF Administration Hold_Dose->GCSF Reassess Reassess ANC GCSF->Reassess Resume_Reduced Resume this compound at Reduced Dose Reassess->Resume_Reduced ANC Recovers to Grade ≤ 1 Discontinue Discontinue or Permanently Reduce Dose Reassess->Discontinue Prolonged Grade 4 or Febrile Neutropenia Resume_Reduced->Monitor

Caption: Workflow for managing this compound-induced neutropenia.

References

Onvansertib Resistance in AML: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with Onvansertib resistance in Acute Myeloid Leukemia (AML) cell lines.

Frequently Asked Questions (FAQs)

Q1: My AML cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

A1: While direct resistance mechanisms to this compound in AML cell lines are still under investigation, studies on other ATP-competitive Polo-like kinase 1 (PLK1) inhibitors, such as volasertib, suggest potential mechanisms that may also apply to this compound. These include:

  • Mutations in the PLK1 ATP-binding domain: A single point mutation, such as Cys67Val, in the active site of PLK1 can lead to significant resistance to ATP-competitive inhibitors.[1] This mutation may prevent the inhibitor from effectively binding to its target.

  • Overexpression of drug efflux pumps: Increased expression of multidrug resistance (MDR) proteins, such as MDR1 (P-glycoprotein), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[2]

  • Activation of alternative signaling pathways: Upregulation of pro-survival pathways, such as the PI3K/AKT pathway, may compensate for PLK1 inhibition and promote cell survival.[2]

Q2: I am not seeing the expected G2/M arrest and apoptosis in my AML cells after this compound treatment. What could be wrong?

A2: Several factors could contribute to this observation:

  • Suboptimal drug concentration: Ensure you are using a concentration of this compound that is appropriate for your specific AML cell line. We recommend performing a dose-response curve to determine the IC50 value.

  • Cell line-specific sensitivity: Different AML cell lines can exhibit varying sensitivity to this compound.

  • Incorrect timing of analysis: The peak of G2/M arrest and apoptosis may occur at different time points depending on the cell line and drug concentration. A time-course experiment is recommended.

  • Problems with the assay: Refer to the troubleshooting guides for cell cycle analysis and apoptosis assays below for potential technical issues.

Q3: Can combination therapies overcome this compound resistance?

A3: Yes, combination strategies are a promising approach to overcome resistance. Preclinical and clinical studies have shown that this compound has synergistic effects when combined with other anti-leukemic agents.[3] Potential combination partners include:

  • Hypomethylating agents (e.g., decitabine): Clinical trials have shown promising results for the combination of this compound and decitabine in relapsed/refractory AML.[4][5][6]

  • Cytarabine (Ara-C): this compound has been shown to enhance the anti-leukemic activity of cytarabine.[4]

  • Other targeted inhibitors: Combining this compound with inhibitors of other signaling pathways relevant to AML could be a rational approach.

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, CellTiter-Glo®)
Problem Possible Cause Solution
High variability between replicate wells Uneven cell seeding, edge effects in the plate, presence of bubbles.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate. Carefully inspect wells for bubbles before reading.[7]
Low signal or poor dynamic range Insufficient cell number, suboptimal incubation time, incorrect assay for cell type.Optimize cell seeding density. Perform a time-course experiment to determine the optimal assay endpoint. Consider a more sensitive assay (e.g., ATP-based assays are often more sensitive than tetrazolium-based ones).[8][9]
High background signal Contamination of media or reagents, interference from the test compound.Use fresh, sterile reagents. Run a control with the compound in cell-free media to check for interference.
Apoptosis Assays (Annexin V/PI Staining)
Problem Possible Cause Solution
High percentage of Annexin V positive cells in the negative control Harsh cell handling during harvesting (for adherent cells), poor cell health prior to the experiment, prolonged incubation.Handle cells gently. Use cells in the logarithmic growth phase. Analyze cells promptly after staining.[10][11][12]
No clear separation between live, apoptotic, and necrotic populations Incorrect compensation settings on the flow cytometer, inappropriate voltage settings.Use single-stained controls to set up proper compensation. Adjust FSC/SSC and fluorescence channel voltages to adequately separate populations.[10]
Weak Annexin V signal Insufficient incubation time with Annexin V, low calcium concentration in the binding buffer.Ensure the recommended incubation time is followed. Verify that the binding buffer contains the correct concentration of CaCl2.
Western Blotting for PLK1 and Downstream Targets
Problem Possible Cause Solution
Weak or no signal for phosphorylated proteins Phosphatase activity during sample preparation, low abundance of the target protein.Use phosphatase inhibitors in your lysis buffer and keep samples on ice.[3][13][14] Consider immunoprecipitation to enrich for your protein of interest.
High background Blocking agent is not optimal (e.g., milk for phospho-antibodies), antibody concentration is too high.Use 5% BSA in TBST for blocking when detecting phosphorylated proteins. Optimize the primary antibody concentration.[15][16]
Non-specific bands Primary or secondary antibody cross-reactivity, protein degradation.Use highly specific antibodies. Ensure the use of protease inhibitors during sample preparation.

Quantitative Data

Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
A2780Ovarian Carcinoma42
NCI-H460Lung Carcinoma23
HCT 116Colon Carcinoma28
MOLM-13Acute Myeloid Leukemia23
MV4-11Acute Myeloid Leukemia36
HL-60Acute Myeloid Leukemia68
U937Histiocytic Lymphoma28
K562Chronic Myeloid Leukemia45
MOLT-4Acute Lymphoblastic Leukemia29
RPMI-8226Multiple Myeloma30

Data extracted from preclinical studies. IC50 values can vary between experiments and laboratories.

Experimental Protocols

Generation of this compound-Resistant AML Cell Lines

This protocol describes a general method for developing drug-resistant cell lines.

  • Determine the initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for your parental AML cell line.

  • Initial drug exposure: Culture the AML cells in the presence of this compound at a concentration equal to the IC50.

  • Monitor cell viability: Monitor the cells daily. Initially, a significant number of cells will die.

  • Allow for recovery: Continue to culture the surviving cells in the drug-containing medium, changing the medium every 2-3 days.

  • Gradual dose escalation: Once the cells have recovered and are proliferating steadily, gradually increase the concentration of this compound. A stepwise increase of 1.5 to 2-fold is recommended.

  • Repeat cycles: Repeat the process of recovery and dose escalation until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 fold the initial IC50).

  • Characterize the resistant line: Once a resistant population is established, perform a new dose-response assay to quantify the fold-resistance. Further characterize the resistant line to investigate the underlying mechanisms of resistance (e.g., sequencing of the PLK1 gene, expression analysis of MDR transporters).

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

  • Cell Seeding: Seed AML cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using a suitable software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment: Treat AML cells with the desired concentrations of this compound for the desired duration (e.g., 48 hours). Include an untreated control.

  • Cell Harvesting: Collect the cells (including any floating cells) by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting for p-PLK1 (Thr210) and total PLK1

This protocol is for detecting the phosphorylation status and total protein levels of PLK1.

  • Cell Lysis: After treatment, wash the AML cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes at 95°C.

  • SDS-PAGE: Separate the protein lysates on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PLK1 (Thr210) and total PLK1 overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Onvansertib_Mechanism_of_Action cluster_cell AML Cell This compound This compound PLK1 PLK1 This compound->PLK1 Inhibits G2_M_Phase G2/M Phase Progression PLK1->G2_M_Phase Promotes Apoptosis Apoptosis PLK1->Apoptosis Inhibits Cell_Proliferation Cell Proliferation G2_M_Phase->Cell_Proliferation

Caption: this compound inhibits PLK1, leading to G2/M arrest and apoptosis.

Experimental_Workflow_Resistance cluster_workflow Investigating this compound Resistance Start Start with Sensitive AML Cell Line Dose_Response Determine This compound IC50 Start->Dose_Response Generate_Resistant Generate Resistant Cell Line (Dose Escalation) Dose_Response->Generate_Resistant Characterize Characterize Resistant Phenotype Generate_Resistant->Characterize Mechanism Investigate Resistance Mechanisms Characterize->Mechanism Overcome Test Combination Therapies Mechanism->Overcome

Caption: Workflow for studying this compound resistance in AML cell lines.

PLK1_Signaling_Pathway cluster_pathway PLK1 Signaling in Mitosis cluster_upstream Upstream Activation cluster_downstream Downstream Effects PLK1 PLK1 Cdc25C Cdc25C PLK1->Cdc25C Activates Spindle_Assembly Spindle Assembly PLK1->Spindle_Assembly APC_C APC/C PLK1->APC_C Activates Cytokinesis Cytokinesis PLK1->Cytokinesis This compound This compound This compound->PLK1 Inhibits AuroraA_Bora Aurora A / Bora AuroraA_Bora->PLK1 Activates CyclinB_CDK1 Cyclin B/CDK1 Cdc25C->CyclinB_CDK1 Activates Mitotic_Entry Mitotic Entry CyclinB_CDK1->Mitotic_Entry Anaphase_Entry Anaphase Entry APC_C->Anaphase_Entry

Caption: Simplified PLK1 signaling pathway in the cell cycle.

References

Optimizing Onvansertib Dosage: A Technical Guide to Minimize Adverse Events

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Onvansertib. Our focus is on strategies to optimize dosage while minimizing the potential for adverse events. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally bioavailable, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[1] PLK1 is a serine/threonine kinase that plays a crucial role in regulating the cell cycle, particularly during mitosis.[1][2] By selectively inhibiting PLK1, this compound disrupts mitotic processes, leading to G2/M cell-cycle arrest and subsequent apoptosis (programmed cell death) in cancer cells that overexpress PLK1.[1][3] PLK1 is known to be upregulated in various tumor types, and its high expression is often associated with a poorer prognosis.[1]

Q2: What are the most common adverse events associated with this compound?

A2: Based on clinical trial data, the most frequently reported treatment-related adverse event is neutropenia (a low level of neutrophils, a type of white blood cell).[4][5] Other common adverse events include fatigue, nausea, diarrhea, and hypertension.[2][4] The majority of these adverse events are manageable and often reversible.

Q3: How can this compound dosage be optimized to minimize adverse events?

A3: Dosage optimization of this compound is a key focus of ongoing clinical research. Phase 1b/2 and Phase 2 trials have explored different dosing schedules and concentrations to identify the recommended Phase 2 dose (RP2D) that balances efficacy and safety.[6][7] For example, studies have evaluated doses of 12 mg/m², 15 mg/m², 20 mg, and 30 mg in combination with other therapies.[5][6] The goal is to find the lowest dose that is maximally effective. Monitoring for early signs of adverse events, particularly neutropenia, is crucial for timely dose adjustments or supportive care.

Q4: Are there any known synergistic effects of this compound with other therapies?

A4: Yes, preclinical and clinical studies have shown that this compound has synergistic effects when combined with certain chemotherapies and targeted agents. For instance, it has demonstrated potent antitumor activity in combination with irinotecan.[6][7] The rationale for these combinations is that by inhibiting PLK1, this compound can prevent the repair of DNA damage caused by chemotherapeutic agents, thereby enhancing their cytotoxic effects.

Troubleshooting Guides

Issue 1: Managing and Mitigating Neutropenia

Symptoms: A significant decrease in absolute neutrophil count (ANC) in blood tests, which may be asymptomatic or accompanied by fever or signs of infection.

Possible Causes:

  • This compound's mechanism of action, which can affect rapidly dividing cells, including hematopoietic progenitor cells.

  • Concomitant administration of other myelosuppressive chemotherapies.

Troubleshooting Steps:

  • Regular Monitoring: Implement regular complete blood counts (CBCs) with differentials to monitor ANC, especially during the initial cycles of treatment.

  • Dose Modification: If Grade 3 or 4 neutropenia occurs, consider dose reduction or interruption of this compound as per protocol guidelines.

  • Supportive Care: For severe or febrile neutropenia, consider the use of granulocyte colony-stimulating factor (G-CSF) to stimulate neutrophil production, as is standard practice in clinical settings.

  • Prophylactic Measures: In cases of recurrent dose-limiting neutropenia, prophylactic use of G-CSF may be considered in subsequent cycles.

Issue 2: Unexpectedly High Cell Viability in In Vitro Assays

Observation: Higher than expected cancer cell survival in dose-response experiments with this compound.

Possible Causes:

  • Cell Line Resistance: The cancer cell line used may have intrinsic or acquired resistance to PLK1 inhibition.

  • Suboptimal Drug Concentration or Exposure Time: The concentration range or the duration of treatment may not be sufficient to induce apoptosis.

  • Experimental Error: Issues with drug preparation, cell seeding density, or assay reagents.

Troubleshooting Steps:

  • Verify PLK1 Expression: Confirm that the target cell line expresses PLK1, as its expression is a key determinant of sensitivity to this compound.

  • Expand Dose Range and Time Course: Test a broader range of this compound concentrations and extend the treatment duration (e.g., 48, 72, and 96 hours).

  • Control for Drug Activity: Include a positive control (a cell line known to be sensitive to this compound) and a negative control (a vehicle-treated group) in your experimental setup.

  • Check Reagents and Technique: Ensure proper preparation of this compound stock solutions and accurate cell seeding. Verify the viability assay reagents and protocol.

Quantitative Data Summary

Table 1: Grade 3 or 4 Treatment-Related Adverse Events with this compound in Combination Therapy

Adverse EventFrequency (%)Reference
Neutropenia41%[4]
Hypertension9.4%[4]
Nausea7.5%[4]
Diarrhea7.5%[4]

Data from a Phase II trial of this compound in combination with FOLFIRI and bevacizumab in patients with KRAS-mutant metastatic colorectal cancer.[4]

Table 2: Dose-Dependent Objective Response Rate (ORR) in a Phase 2 Trial

Treatment ArmObjective Response Rate (ORR) (%)Reference
This compound (20 mg) + SOC50%[5]
This compound (30 mg) + SOC64%[5]
Standard of Care (SOC) Alone33%[5]

SOC: Standard of Care (FOLFIRI or FOLFOX with bevacizumab). Data from a trial in first-line KRAS- or NRAS-mutated metastatic colorectal cancer.[5]

Experimental Protocols

Protocol 1: In Vitro PLK1 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified PLK1 kinase.

Materials:

  • Purified recombinant PLK1 enzyme

  • PLK1 substrate (e.g., casein)

  • This compound

  • ATP (radiolabeled or as part of a luminescence-based kit)

  • Kinase reaction buffer

  • 384-well plates

  • Detection reagent (e.g., for luminescence or radioactivity)

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a 384-well plate, add the kinase reaction buffer, purified PLK1 enzyme, and the PLK1 substrate.

  • Inhibitor Addition: Add the diluted this compound or vehicle control to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence or radioactivity).

  • Data Analysis: Plot the percentage of PLK1 activity against the logarithm of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.[4]

Protocol 2: In Vitro Dose-Response Assay in Cancer Cell Lines

Objective: To determine the IC50 of this compound in a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in complete culture medium and add it to the cells. Include a vehicle control.

  • Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate as required.

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression.

Visualizations

Onvansertib_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis G2_Phase G2 Phase M_Phase Mitosis G2_Phase->M_Phase PLK1 Activation Apoptosis Apoptosis M_Phase->Apoptosis Mitotic Arrest This compound This compound PLK1 PLK1 This compound->PLK1 Inhibition

Caption: this compound's mechanism of action via PLK1 inhibition.

Dose_Response_Workflow Start Start: Seed Cells in 96-well Plate Prepare_Drug Prepare Serial Dilutions of this compound Start->Prepare_Drug Treat_Cells Treat Cells with this compound and Vehicle Control Prepare_Drug->Treat_Cells Incubate Incubate for 72 hours Treat_Cells->Incubate Add_Reagent Add Cell Viability Reagent Incubate->Add_Reagent Measure Measure Absorbance/Luminescence Add_Reagent->Measure Analyze Analyze Data and Calculate IC50 Measure->Analyze End End: Dose-Response Curve Analyze->End

Caption: Experimental workflow for a dose-response assay.

Troubleshooting_Tree Start High Cell Viability Observed Check_PLK1 Is PLK1 expressed in the cell line? Start->Check_PLK1 Check_Dose Is the dose range and time course adequate? Check_PLK1->Check_Dose Yes Action_PLK1 Select a PLK1-expressing cell line Check_PLK1->Action_PLK1 No Check_Controls Did the positive/negative controls work? Check_Dose->Check_Controls Yes Action_Dose Expand dose range and/or time course Check_Dose->Action_Dose No Check_Reagents Review reagent preparation and cell culture technique Check_Controls->Check_Reagents Yes Action_Controls Repeat experiment with validated controls Check_Controls->Action_Controls No Action_Reagents Prepare fresh reagents and review protocols

Caption: Troubleshooting decision tree for in vitro assays.

References

Onvansertib and CYP3A4 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information regarding the drug-drug interaction (DDI) between the Polo-like Kinase 1 (PLK1) inhibitor, Onvansertib, and inhibitors of the Cytochrome P450 3A4 (CYP3A4) enzyme. The information is presented in a question-and-answer format to directly address potential issues and provide guidance for experimental design.

Frequently Asked Questions (FAQs)

Q1: Is there a clinically significant drug-drug interaction between this compound and CYP3A4 inhibitors?

A1: Yes, a clinically significant interaction is anticipated. Multiple clinical trials for this compound explicitly exclude patients who are concurrently using strong inhibitors of CYP3A4.[1] This exclusion is a standard precaution when the investigational drug is likely metabolized by CYP3A4, and co-administration with a strong inhibitor could lead to a significant increase in its plasma concentration and a higher risk of adverse events.

Q2: What is the mechanism of this interaction?

A2: The interaction is believed to occur because this compound is a substrate for the CYP3A4 enzyme. CYP3A4 is a major enzyme in the liver and intestine responsible for the metabolism of many drugs. When a CYP3A4 inhibitor is co-administered, it reduces the metabolic clearance of this compound, leading to higher systemic exposure (AUC) and maximum concentration (Cmax).

Q3: Have the effects of CYP3A4 inhibitors on this compound's pharmacokinetics been quantified?

A3: Specific quantitative data from dedicated clinical drug-drug interaction studies with strong CYP3A4 inhibitors (e.g., ketoconazole) are not publicly available at this time. However, the stringent exclusion criteria in clinical trials underscore the expected significance of this interaction.

Q4: Some company presentations state that this compound shows "No Cytochrome P450 inhibition at therapeutic concentrations." Does this mean there is no interaction with CYP3A4?

A4: This statement can be a point of confusion. It likely indicates that this compound, at therapeutic concentrations, does not significantly inhibit the activity of CYP450 enzymes. This is a separate pharmacological property from being a substrate for these enzymes. The available evidence from clinical trial protocols strongly suggests that this compound is a CYP3A4 substrate, and therefore its metabolism can be inhibited by other drugs.

Q5: What is the guidance for clinical trials regarding this compound and CYP3A4 inhibitors?

A5: Clinical trial protocols for this compound have stipulated a washout period for strong CYP3A4 inhibitors before the first dose of the investigational drug. This washout period is typically at least one week.[1] Similarly, a washout period of at least two weeks is recommended for strong CYP3A4 inducers.[1]

Troubleshooting and Experimental Guidance

Issue: Unexpectedly high toxicity or altered phenotype in in vivo models when co-administering this compound with other compounds.

Troubleshooting Steps:

  • Review Co-administered Compounds: Check if any of the co-administered agents are known inhibitors of CYP3A4. This is a critical first step in troubleshooting unexpected toxicity.

  • Pharmacokinetic Analysis: If feasible, conduct a satellite pharmacokinetic study in your animal models to measure this compound plasma concentrations with and without the potential inhibitor. A significant increase in this compound exposure would confirm a DDI.

  • Dose Adjustment: If co-administration is necessary, consider a dose reduction of this compound and monitor for toxicity closely.

Experimental Protocols

In Vitro Assessment of this compound as a CYP3A4 Substrate

This protocol outlines a standard method using human liver microsomes to determine if this compound is metabolized by CYP3A4.

1. Objective: To determine the role of CYP3A4 in the metabolism of this compound.

2. Materials:

  • This compound
  • Pooled Human Liver Microsomes (HLMs)
  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
  • Ketoconazole (a strong, selective CYP3A4 inhibitor)
  • Control inhibitors for other major CYP isoforms (e.g., furafylline for CYP1A2, ticlopidine for CYP2C19, etc.)
  • Acetonitrile or other suitable organic solvent for quenching
  • LC-MS/MS system for analysis

3. Methodology:

  • Incubation Preparation: Prepare an incubation mixture containing HLMs in a phosphate buffer.

  • Inhibitor Pre-incubation: In separate tubes, pre-incubate the HLM mixture with ketoconazole (typically 1 µM) or control inhibitors for a short period (e.g., 10 minutes) at 37°C. Include a vehicle control (no inhibitor).

  • Initiate Reaction: Add this compound (at a concentration near its Km, if known, or typically 1 µM) to the HLM mixtures.

  • Start Metabolism: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Time Points: Incubate at 37°C and take samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench Reaction: Stop the reaction at each time point by adding a cold quenching solution (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method.

4. Data Analysis:

  • Plot the concentration of this compound versus time for each condition (vehicle control and ketoconazole).

  • Calculate the rate of this compound depletion in the presence and absence of the inhibitor.

  • A significant reduction in the rate of this compound metabolism in the presence of ketoconazole indicates that this compound is a CYP3A4 substrate.

ConditionRate of this compound Depletion (example)% InhibitionInterpretation
Vehicle Control100 pmol/min/mg protein-Baseline Metabolism
+ Ketoconazole (1 µM)15 pmol/min/mg protein85%This compound is a CYP3A4 substrate

Visualizations

Signaling and Interaction Diagrams

CYP3A4_Interaction cluster_0 In the absence of CYP3A4 Inhibitor cluster_1 In the presence of a strong CYP3A4 Inhibitor Onvansertib_Admin This compound (Administered Dose) Metabolism CYP3A4-mediated Metabolism Onvansertib_Admin->Metabolism Therapeutic_Concentration Therapeutic Plasma Concentration Onvansertib_Admin->Therapeutic_Concentration Absorption Inactive_Metabolites Inactive Metabolites Metabolism->Inactive_Metabolites Therapeutic_Concentration->Metabolism Clearance Onvansertib_Admin_Inhib This compound (Administered Dose) Metabolism_Inhib CYP3A4-mediated Metabolism Onvansertib_Admin_Inhib->Metabolism_Inhib Increased_Concentration Increased Plasma Concentration (Potential for Toxicity) Onvansertib_Admin_Inhib->Increased_Concentration Absorption Inactive_Metabolites_Inhib Inactive Metabolites Metabolism_Inhib->Inactive_Metabolites_Inhib Increased_Concentration->Metabolism_Inhib Reduced Clearance CYP3A4_Inhibitor Strong CYP3A4 Inhibitor (e.g., Ketoconazole) CYP3A4_Inhibitor->Metabolism_Inhib Inhibits

Caption: this compound metabolism with and without a CYP3A4 inhibitor.

Experimental_Workflow start Start: Assess DDI Potential microsomes Incubate this compound with Human Liver Microsomes (HLMs) start->microsomes conditions Set up conditions: 1. Vehicle Control 2. + Strong CYP3A4 Inhibitor (e.g., Ketoconazole) microsomes->conditions reaction Initiate metabolic reaction with NADPH at 37°C conditions->reaction sampling Collect and quench samples at multiple time points reaction->sampling analysis Quantify remaining this compound using LC-MS/MS sampling->analysis data_analysis Calculate rate of depletion and % inhibition analysis->data_analysis conclusion Conclusion: Significant inhibition confirms This compound is a CYP3A4 substrate data_analysis->conclusion

Caption: Workflow for in vitro CYP3A4 substrate assessment.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage Onvansertib-related myelosuppression in experimental settings.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound and provides actionable mitigation strategies.

Issue Potential Cause Suggested Action
Unexpectedly severe neutropenia or thrombocytopenia at a standard dose. 1. High sensitivity of the in vivo model. 2. Error in dosing calculation or administration. 3. Compounding effects with other agents in a combination study.1. Dose Reduction: Reduce the this compound dose by 25-50% in subsequent cohorts. 2. Dosing Schedule Modification: Consider an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for hematopoietic recovery.[1][2][3][4] 3. Supportive Care: For neutropenia, administer Granulocyte-Colony Stimulating Factor (G-CSF) (e.g., filgrastim, pegfilgrastim) starting 24 hours after the last this compound dose until neutrophil recovery.[5][6][7][8] For severe thrombocytopenia, consider the use of Thrombopoietin Receptor Agonists (TPO-RAs) as an experimental intervention.[9][10][11][12] 4. Verify Dosing: Double-check all calculations and administration procedures.
Delayed hematopoietic recovery after this compound treatment. 1. Prolonged impact on hematopoietic stem and progenitor cells (HSPCs). 2. Underlying condition of the animal model affecting bone marrow function.1. Extended Monitoring: Continue to monitor complete blood counts (CBCs) for an extended period. 2. HSPC Analysis: Perform flow cytometry on bone marrow aspirates to assess the quantity and viability of HSPC populations (e.g., LSK cells).[1][13][14] 3. Colony-Forming Unit (CFU) Assay: Conduct a CFU assay to evaluate the functional capacity of progenitor cells to form colonies.[2][15][16][17]
Variable myelosuppression observed between animals in the same treatment group. 1. Individual animal variability. 2. Inconsistent drug absorption or metabolism.1. Increase Sample Size: A larger cohort may be necessary to account for biological variability. 2. Pharmacokinetic Analysis: If feasible, measure plasma concentrations of this compound to correlate drug exposure with the degree of myelosuppression.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound-induced myelosuppression?

A1: this compound is a selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitosis.[1][18][19] By inhibiting PLK1, this compound disrupts cell division, leading to G2/M cell-cycle arrest and apoptosis in rapidly dividing cells.[18][20] Since hematopoietic stem and progenitor cells in the bone marrow are highly proliferative, they are particularly susceptible to the effects of this compound, resulting in decreased production of mature blood cells, including neutrophils and platelets.[21][22]

Q2: Is this compound-related myelosuppression reversible?

A2: Yes, clinical and preclinical data suggest that this compound-related myelosuppression is generally reversible upon cessation of treatment.[1] The relatively short half-life of this compound (approximately 20-30 hours) allows for flexible dosing schedules that can help manage and minimize toxicities.[1][23]

Q3: What are the most common hematological toxicities observed with this compound?

A3: The most frequently reported and dose-limiting hematological toxicities are neutropenia (a decrease in neutrophils) and thrombocytopenia (a decrease in platelets).[1][3][5][15][24] Anemia can also occur but is generally less common and less severe.[13]

Q4: How can I proactively manage this compound-induced neutropenia in my animal studies?

A4: Prophylactic administration of G-CSF is a standard approach to mitigate chemotherapy-induced neutropenia.[5][6][7][21] G-CSF can be administered subcutaneously beginning 24 hours after the final dose of this compound in a treatment cycle and continued until neutrophil counts have recovered.[18]

Q5: Are there strategies to mitigate this compound-induced thrombocytopenia?

A5: While less established in the context of this compound research, the use of TPO receptor agonists (e.g., romiplostim, eltrombopag) can be explored to stimulate platelet production.[9][10][11][12] Dose and schedule modification of this compound is also a primary strategy.[3]

Quantitative Data Summary

The following tables summarize quantitative data on this compound-related myelosuppression from clinical trials.

Table 1: Grade 3/4 Myelosuppression in this compound Clinical Trials

Clinical Trial (Indication) This compound Dose & Schedule Combination Agents Grade 3/4 Neutropenia Grade 3/4 Thrombocytopenia
Phase Ib (Relapsed/Refractory AML)[1][2]12-90 mg/m² (days 1-5 of a 28-day cycle)Decitabine or Low-Dose CytarabineMost common Grade 3/4 adverse events were related to myelosuppression.Most common Grade 3/4 adverse events were related to myelosuppression.
Phase Ib (KRAS-mutant mCRC)[3][9][15][25]12, 15, and 18 mg/m² (days 1-5 and 14-19 of a 28-day cycle)FOLFIRI/BevacizumabNeutropenia was the most common Grade 3/4 adverse event.Not specified as the most common.
Phase II (KRAS-mutant mCRC)[4][5]15 mg/m² (days 1-5 and 15-19 of a 28-day cycle)FOLFIRI/Bevacizumab35.8% Grade 3, 5.7% Grade 4Not specified.

Experimental Protocols

Colony-Forming Unit (CFU) Assay for Myeloid Progenitors

This assay assesses the functional capacity of hematopoietic progenitor cells to proliferate and differentiate into colonies of mature myeloid cells.

Materials:

  • Bone marrow cells isolated from control and this compound-treated animals.

  • MethoCult™ medium containing appropriate cytokines (e.g., SCF, IL-3, IL-6 for CFU-GM).[2]

  • Iscove's Modified Dulbecco's Medium (IMDM).

  • 35 mm culture dishes.

  • Sterile water.

Procedure:

  • Prepare a single-cell suspension of bone marrow cells in IMDM.

  • Perform a nucleated cell count.

  • Dilute the cell suspension to the desired concentration.

  • Add the cell suspension to the MethoCult™ medium and vortex thoroughly.

  • Allow the mixture to stand for 5-10 minutes for bubbles to dissipate.[2]

  • Dispense 1.1 mL of the cell-MethoCult™ mixture into duplicate 35 mm culture dishes.

  • Gently rotate the dishes to evenly distribute the medium.

  • Place the culture dishes in a larger petri dish with an open dish of sterile water to maintain humidity.

  • Incubate at 37°C, 5% CO₂, and 95% humidity for 7-14 days.[15]

  • Score colonies (aggregates of >50 cells) under an inverted microscope.

Flow Cytometry for Hematopoietic Stem and Progenitor Cells (HSPCs)

This protocol allows for the identification and quantification of different HSPC populations in the bone marrow.

Materials:

  • Bone marrow cells.

  • Phosphate-buffered saline (PBS) with 2% fetal bovine serum (FBS).

  • Red blood cell (RBC) lysis buffer.

  • Fluorochrome-conjugated antibodies against murine HSPC markers (e.g., Lineage cocktail, c-Kit, Sca-1, CD150, CD48).[1]

  • Flow cytometer.

Procedure:

  • Flush bone marrow from the femurs and tibias of mice with PBS/FBS.

  • Create a single-cell suspension by gentle trituration.

  • Lyse red blood cells using RBC lysis buffer and incubate on ice for 10 minutes.[1][14]

  • Wash the cells with PBS/FBS and centrifuge.

  • Resuspend the cell pellet and perform a cell count.

  • Stain the cells with the antibody cocktail in the dark on ice for 30 minutes.

  • Wash the cells to remove unbound antibodies.

  • Resuspend the cells in PBS/FBS for analysis.

  • Acquire data on a flow cytometer and analyze the data to identify HSPC populations (e.g., Lineage-Sca-1+c-Kit+ or LSK cells).[1][13]

Visualizations

Onvansertib_Myelosuppression_Pathway This compound This compound PLK1 PLK1 This compound->PLK1 Inhibits CellCycleArrest G2/M Arrest & Apoptosis This compound->CellCycleArrest Induces in proliferating cells Mitosis Mitosis PLK1->Mitosis Regulates HSPC Hematopoietic Stem/ Progenitor Cells (HSPCs) HSPC->Mitosis Undergo Myelosuppression Myelosuppression (Neutropenia, Thrombocytopenia) CellCycleArrest->Myelosuppression Leads to

Caption: Mechanism of this compound-induced myelosuppression.

Mitigation_Workflow Start Start: this compound Experiment Monitor Monitor CBCs Start->Monitor SevereMyelosuppression Severe Myelosuppression? Monitor->SevereMyelosuppression Continue Continue Experiment SevereMyelosuppression->Continue No DoseModification Dose/Schedule Modification SevereMyelosuppression->DoseModification Yes End End of Experiment Continue->End SupportiveCare Administer Supportive Care (G-CSF, TPO-RA) DoseModification->SupportiveCare AssessRecovery Assess Hematopoietic Recovery (CFU, Flow) SupportiveCare->AssessRecovery AssessRecovery->Monitor

Caption: Experimental workflow for managing myelosuppression.

Troubleshooting_Tree Issue Issue: Unexpectedly Severe Myelosuppression Cause1 High Model Sensitivity Issue->Cause1 Cause2 Dosing Error Issue->Cause2 Cause3 Combination Effect Issue->Cause3 Action1 Reduce Dose/ Modify Schedule Cause1->Action1 Action2 Administer G-CSF/TPO-RA Cause1->Action2 Action3 Verify Dosing Calculations Cause2->Action3 Action4 Evaluate Agent Interactions Cause3->Action4

Caption: Troubleshooting decision tree for severe myelosuppression.

References

Addressing Onvansertib treatment failure in venetoclax-resistant AML

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Onvansertib in the context of venetoclax-resistant Acute Myeloid Leukemia (AML).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an oral, highly selective, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[1][2] PLK1 is a serine/threonine kinase that is a master regulator of mitosis, playing crucial roles in centrosome maturation, spindle formation, and cytokinesis.[1][2] In AML, PLK1 is often overexpressed.[1][2] By inhibiting PLK1, this compound induces a G2/M phase cell cycle arrest, which subsequently leads to apoptosis in cancer cells.[1]

Q2: What is the rationale for using this compound in venetoclax-resistant AML?

Venetoclax resistance is a growing clinical challenge. Preclinical studies have demonstrated that this compound has anti-tumor activity in venetoclax-resistant AML models.[3] Furthermore, the combination of this compound with agents like decitabine has shown preliminary efficacy in clinical trials involving patients with relapsed or refractory (R/R) AML, including those who have previously failed venetoclax therapy.[4] The distinct mechanism of action of this compound, targeting mitotic progression rather than the BCL-2 pathway, provides a strong rationale for its use in this setting.

Q3: What are the known potential mechanisms of resistance to PLK1 inhibitors like this compound?

While specific resistance mechanisms to this compound in venetoclax-resistant AML are still under investigation, studies on other PLK1 inhibitors, such as volasertib, have identified two primary mechanisms of resistance in AML cells:[2]

  • Mutations in the PLK1 ATP-binding domain: These mutations can prevent the inhibitor from binding to its target, thereby rendering the drug ineffective.[2]

  • Overexpression of multidrug resistance (MDR) proteins: Increased expression of proteins like MDR1 (P-glycoprotein) can lead to the efflux of the drug from the cancer cell, reducing its intracellular concentration to sub-therapeutic levels.[2]

Q4: Are there any known biomarkers that may predict response to this compound?

Early clinical data suggests a few potential predictive biomarkers for response to this compound in combination with decitabine in R/R AML:

  • Early decrease in mutant circulating tumor DNA (ctDNA): A reduction in the mutational burden in the blood during the first cycle of therapy has been associated with clinical response.[5]

  • Target engagement: Measuring the phosphorylation of the PLK1 substrate, TCTP, in circulating blasts can indicate target engagement, which has been linked to a greater decrease in bone marrow blasts.[5]

  • Mutations in splicing factors: Patients with mutations in splicing factor genes (e.g., SRSF2, SF3B1) have shown higher response rates to the this compound and decitabine combination.[6]

  • Upregulation of oxidative phosphorylation (OXPHOS) pathways: Baseline gene expression signatures indicating high OXPHOS activity may be associated with response to this compound.[6]

Troubleshooting Guides

This section provides guidance on common issues that may be encountered during in vitro and in vivo experiments with this compound.

In Vitro Experiments
Problem Possible Cause(s) Troubleshooting Steps
Lack of this compound-induced cell death in venetoclax-resistant AML cell lines. 1. Sub-optimal drug concentration: The IC50 of this compound may be higher in the specific cell line being used. 2. Cell line-specific resistance: The cell line may have intrinsic resistance mechanisms to PLK1 inhibition. 3. Drug instability: this compound may be degrading in the culture medium. 4. Incorrect assessment of cell viability: The chosen viability assay may not be optimal.1. Perform a dose-response curve to determine the IC50 for your specific cell line. 2. Test this compound in a panel of venetoclax-resistant AML cell lines. Consider generating an this compound-resistant cell line as a negative control. 3. Ensure proper storage of this compound and consider replenishing the media with fresh drug during long-term experiments. 4. Use multiple methods to assess cell viability, such as a metabolic assay (e.g., CCK-8 or MTT) and a dye exclusion assay (e.g., trypan blue).
No observable G2/M arrest after this compound treatment. 1. Insufficient drug concentration or incubation time. 2. Cell line is insensitive to PLK1 inhibition-induced cell cycle arrest. 3. Issues with cell cycle analysis protocol. 1. Perform a time-course and dose-response experiment to optimize treatment conditions. 2. Confirm PLK1 expression in your cell line. 3. Ensure proper cell fixation and staining with propidium iodide. Use a positive control known to induce G2/M arrest.
Difficulty in establishing an this compound-resistant cell line. 1. Drug concentration is too high, leading to widespread cell death. 2. Insufficient duration of drug exposure. 3. Clonal selection of resistant cells is not occurring. 1. Start with a low concentration of this compound (e.g., around the IC10-IC20) and gradually increase the concentration over time. 2. The process of generating resistant cell lines can take several months of continuous culture with the drug. 3. After establishing a resistant population, consider single-cell cloning to isolate and expand highly resistant clones.
In Vivo Experiments
Problem Possible Cause(s) Troubleshooting Steps
Lack of tumor growth inhibition in this compound-treated xenograft models. 1. Sub-optimal dosing or administration schedule. 2. Poor bioavailability of this compound in the animal model. 3. The xenograft model is inherently resistant to this compound. 4. Tumor burden was too high at the start of treatment. 1. Consult literature for established effective doses and schedules for this compound in AML xenograft models. Consider dose-escalation studies. 2. Perform pharmacokinetic studies to assess drug levels in the plasma and tumor tissue. 3. Test this compound in multiple patient-derived xenograft (PDX) models of venetoclax-resistant AML. 4. Initiate treatment when tumors are smaller and well-established.
High toxicity and weight loss in treated animals. 1. This compound dose is too high. 2. The combination of this compound with another agent is causing synergistic toxicity. 3. The vehicle used for drug administration is causing adverse effects. 1. Perform a maximum tolerated dose (MTD) study for this compound as a single agent and in combination. 2. Evaluate the toxicity of each drug individually before combining them. 3. Ensure the vehicle is well-tolerated by the animals in a control group.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound in AML Cell Lines

Cell LineThis compound IC50 (nM)Reference
AML-NS836[7]

Table 2: Clinical Trial Data for this compound in Combination with Decitabine in R/R AML

ParameterValueReference
Phase 1b/2 Trial (NCT03303339)
Number of Patients (Decitabine arm)23[5]
Maximum Tolerated Dose (MTD)60 mg/m²[5]
Overall Response Rate (ORR)33%[2]
Complete Remission (CR/CRi) Rate24%[5]
CR/CRi in patients with splicing factor mutations50%[6]
CR/CRi in patients without splicing factor mutations9%[6]

Experimental Protocols

Cell Viability Assay (CCK-8)

Objective: To determine the cytotoxic effect of this compound on AML cells.

Materials:

  • AML cell lines (e.g., venetoclax-resistant MOLM-13, OCI-AML3)

  • RPMI-1640 medium with 10% FBS

  • 96-well plates

  • This compound (dissolved in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed AML cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 10 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To assess the effect of this compound on cell cycle progression in AML cells.

Materials:

  • AML cells

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat AML cells with this compound at the desired concentration (e.g., IC50) for 24-48 hours. Include a vehicle control.

  • Harvest the cells by centrifugation and wash twice with cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software (e.g., FlowJo) to analyze the cell cycle distribution (G1, S, G2/M phases).

Western Blotting for PLK1 Target Engagement

Objective: To determine if this compound is inhibiting the phosphorylation of its downstream targets.

Materials:

  • AML cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-TCTP, anti-TCTP, anti-PLK1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat AML cells with this compound for the desired time and concentration.

  • Lyse the cells and quantify the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

Generation of this compound-Resistant AML Cell Lines

Objective: To develop an in vitro model of acquired resistance to this compound.

Materials:

  • Parental AML cell line (e.g., MOLM-13)

  • This compound

  • Culture medium and flasks

Procedure:

  • Determine the IC50 of this compound for the parental cell line.

  • Continuously culture the parental cells in the presence of a low concentration of this compound (e.g., IC10-IC20).

  • Monitor cell viability and proliferation.

  • Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound.

  • Repeat this process of stepwise dose escalation over several months.

  • Periodically assess the IC50 of the resistant population to confirm a shift in sensitivity compared to the parental line.

  • Once a desired level of resistance is achieved, the resistant cell line can be maintained in a culture medium containing a maintenance dose of this compound.

Visualizations

Onvansertib_Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 This compound Action cluster_2 Cellular Outcomes G2_Phase G2 Phase M_Phase Mitosis G2_Phase->M_Phase Mitotic Entry G2M_Arrest G2/M Arrest This compound This compound PLK1 PLK1 This compound->PLK1 Inhibition PLK1->M_Phase Promotes Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: this compound inhibits PLK1, leading to G2/M cell cycle arrest and apoptosis.

Experimental_Workflow_Resistance Start Start with Venetoclax-Resistant AML Cell Line Dose_Response Determine this compound IC50 (Cell Viability Assay) Start->Dose_Response Treatment Treat cells with this compound (IC50 concentration) Dose_Response->Treatment Resistance_Model Generate this compound-Resistant Cell Line Dose_Response->Resistance_Model Cell_Cycle Analyze Cell Cycle Progression (PI Staining) Treatment->Cell_Cycle Western_Blot Assess PLK1 Target Inhibition (Western Blot) Treatment->Western_Blot Characterize_Resistance Characterize Resistance Mechanisms (e.g., Sequencing, Proteomics) Resistance_Model->Characterize_Resistance

Caption: Workflow for investigating this compound in venetoclax-resistant AML models.

Troubleshooting_Logic No_Effect No effect of this compound observed in vitro Check_IC50 Is the IC50 known for this cell line? No_Effect->Check_IC50 Troubleshoot_Assay Review and optimize experimental protocol No_Effect->Troubleshoot_Assay Determine_IC50 Perform dose-response experiment Check_IC50->Determine_IC50 No Check_Target Is PLK1 expressed and is the pathway active? Check_IC50->Check_Target Yes Determine_IC50->Check_Target Assess_PLK1 Western Blot for PLK1 and p-TCTP Check_Target->Assess_PLK1 Uncertain Consider_Resistance Potential intrinsic resistance mechanisms (e.g., MDR1 expression) Check_Target->Consider_Resistance Yes Assess_PLK1->Consider_Resistance

Caption: A logical approach to troubleshooting lack of this compound efficacy in vitro.

References

Improving the therapeutic index of Onvansertib in combination therapies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Onvansertib in combination therapies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and the rationale for its use in combination therapies?

This compound is an orally bioavailable, highly selective, and ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[1][2][3] PLK1 is a serine/threonine kinase that plays a critical role in regulating the cell cycle, particularly during mitosis.[2][4] By inhibiting PLK1, this compound disrupts mitotic progression, leading to G2/M cell-cycle arrest and subsequent apoptosis in cancer cells.[2] Many types of cancer cells overexpress PLK1, and this high expression is often associated with increased aggressiveness and a poor prognosis.[2]

The rationale for using this compound in combination therapies is to enhance the anti-cancer effects of other agents and overcome resistance.[4] this compound has been shown to act synergistically with DNA-damaging agents like irinotecan and oxaliplatin, as well as with other chemotherapies and targeted agents.[1][5] It can also inhibit PLK1's role in DNA damage repair, thereby increasing the efficacy of standard-of-care therapies that induce DNA damage.[6]

Q2: In which cancer types and combinations has this compound shown promising clinical or preclinical activity?

This compound has demonstrated promising activity in a variety of solid tumors and hematological malignancies, including:

  • Metastatic Colorectal Cancer (mCRC): In combination with FOLFIRI and bevacizumab for second-line treatment of KRAS-mutant mCRC.[1][7]

  • Ovarian Cancer: In combination with paclitaxel in platinum-resistant ovarian carcinomas.[8][9] It has also been studied with gemcitabine and carboplatin.[10]

  • Metastatic Castration-Resistant Prostate Cancer (mCRPC): In combination with abiraterone and prednisone in patients with resistance to abiraterone.[11][12]

  • Head and Neck Squamous Cell Carcinoma (HNSCC): Shows potential in cisplatin and radiotherapy-resistant HNSCC.[13]

  • Lung Adenocarcinoma (LUAD): Preclinical studies show it can inhibit proliferation and improve cisplatin resistance.[14][15]

  • Breast Cancer: Preclinical data suggests synergy with paclitaxel in hormone receptor-positive (HR+) breast cancer.[16][17]

  • Acute Myeloid Leukemia (AML): In combination with low-dose cytarabine or decitabine for relapsed or refractory AML.[18][19]

Q3: What are the common adverse events associated with this compound combination therapy?

In clinical trials, this compound in combination with chemotherapy has been generally well-tolerated.[4] The most frequently reported treatment-related adverse events are consistent with the known side effects of the backbone chemotherapy regimen.[4] Common adverse events (AEs) of Grade 3 or 4 include:

  • Neutropenia[1]

  • Hypertension[20]

  • Nausea

  • Diarrhea

  • Fatigue[21]

  • Stomatitis[21]

It is crucial to monitor patients closely for these and other potential side effects and manage them according to standard clinical guidelines.

Troubleshooting Guides

In Vitro & Preclinical Experiments
Issue Potential Cause Troubleshooting Steps
High variability in cell viability assays Inconsistent cell seeding density.Ensure a homogenous cell suspension and use a multichannel pipette for seeding. Perform a cell count before seeding to ensure consistency across plates.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or media to maintain humidity.
Drug instability or degradation.Prepare fresh drug solutions for each experiment. Store stock solutions at the recommended temperature and protect from light if necessary.
Lack of synergistic effect between this compound and the combination partner Suboptimal drug concentrations.Perform a dose-matrix experiment treating cells with a range of concentrations for both this compound and the partner drug to identify the optimal synergistic concentrations.[16]
Inappropriate assay for synergy.Use multiple synergy models (e.g., Bliss Independence, Loewe Additivity) to analyze the data, as different models have different assumptions.[22]
Cell line is resistant to the mechanism of action.Characterize the expression of PLK1 and other relevant pathway components in your cell line. Consider using a different cell line with a known sensitivity to PLK1 inhibition.
Unexpected cytotoxicity in control (vehicle-treated) cells High concentration of the vehicle (e.g., DMSO).Ensure the final concentration of the vehicle is consistent across all wells and is below the toxic threshold for the specific cell line (typically <0.5%).
Contamination of cell culture.Regularly test for mycoplasma contamination. Practice good aseptic technique during all cell culture manipulations.
In Vivo Xenograft Studies
Issue Potential Cause Troubleshooting Steps
Poor tumor engraftment or slow growth Low viability of injected cells.Ensure cells are in the logarithmic growth phase and have high viability (>95%) at the time of injection.
Suboptimal injection site or technique.Use the appropriate injection site for the tumor model (e.g., subcutaneous, orthotopic). Ensure a consistent number of cells are injected in the correct volume.
High toxicity or weight loss in animals Drug dosage is too high.Perform a dose-ranging study to determine the maximum tolerated dose (MTD) of the combination therapy in the specific animal model.
Vehicle toxicity.Ensure the vehicle used for drug formulation is well-tolerated by the animals at the administered volume.
Lack of tumor growth inhibition with combination therapy Inadequate drug exposure at the tumor site.Perform pharmacokinetic (PK) analysis to measure drug concentrations in plasma and tumor tissue to ensure adequate exposure.
Development of drug resistance.Analyze tumor samples from treated animals to investigate potential resistance mechanisms, such as upregulation of alternative signaling pathways.

Quantitative Data Summary

Table 1: Clinical Efficacy of this compound in Combination with FOLFIRI and Bevacizumab in KRAS-Mutant mCRC (Second-Line)

Metric Value Confidence Interval (95% CI) Source
Objective Response Rate (ORR)26.4%15.3% - 40.3%
Median Duration of Response (DOR)11.7 months9.4 months - Not Reached
Disease Control Rate (DCR)92.5%-
Median Progression-Free Survival (PFS)8.4 months6.0 - 14.8 months[20]

Table 2: Clinical Efficacy of this compound in Combination with FOLFIRI/FOLFOX and Bevacizumab in KRAS/NRAS-Mutant mCRC (First-Line, Phase 2)

Treatment Arm Objective Response Rate (ORR) Source
This compound (30 mg) + SOC64% (7/11)[4]
This compound (20 mg) + SOC50% (5/10)[4]
SOC Alone33% (3/9)[4]

Table 3: Preclinical Efficacy of this compound in Combination with Paclitaxel in Platinum-Resistant Ovarian Cancer PDX Models

Treatment Group Effect on Survival Source
This compound + PaclitaxelSignificantly prolonged survival (3- to 6-fold) compared to untreated mice[8][9]
This compound (single agent)Prolonged survival[8]
Paclitaxel (single agent)Prolonged survival[8]

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment using Cell Viability Assay
  • Cell Seeding:

    • Culture cells of interest to ~80% confluency.

    • Trypsinize, count, and resuspend cells to the desired seeding density (e.g., 5,000 cells/well in a 96-well plate).

    • Seed cells into a 96-well plate and incubate overnight to allow for attachment.

  • Drug Preparation and Treatment:

    • Prepare stock solutions of this compound and the combination drug in a suitable solvent (e.g., DMSO).

    • Create a dose-response matrix by serially diluting each drug in culture medium to achieve a range of concentrations.

    • Remove the overnight culture medium from the cells and add the drug-containing medium according to the dose-matrix layout. Include wells for vehicle control (e.g., DMSO) and single-agent controls.

  • Incubation:

    • Incubate the plate for a period relevant to the cell doubling time (e.g., 72 hours).

  • Cell Viability Measurement:

    • Use a commercially available cell viability reagent (e.g., CellTiter-Glo®).

    • Follow the manufacturer's instructions to add the reagent to each well and measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the viability data to the vehicle-treated control wells.

    • Calculate synergy scores using a suitable model, such as the Bliss Independence or Loewe Additivity model.[22]

Protocol 2: In Vivo Xenograft Tumor Model
  • Cell Preparation and Implantation:

    • Harvest cancer cells in their logarithmic growth phase.

    • Resuspend the cells in a suitable medium (e.g., Matrigel) at a concentration of 1-10 x 10^6 cells per 100 µL.

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), measure tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment Administration:

    • Randomize mice into treatment groups (e.g., vehicle control, this compound alone, combination partner alone, this compound + combination partner).

    • Administer this compound orally and the combination partner via the appropriate route (e.g., intravenous, intraperitoneal) at the predetermined doses and schedule.

  • Efficacy and Toxicity Assessment:

    • Continue to monitor tumor volume throughout the study.

    • Monitor animal body weight and overall health as indicators of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • Data Analysis:

    • Plot tumor growth curves for each treatment group.

    • Perform statistical analysis to compare tumor growth inhibition between the combination therapy and single-agent groups.

Visualizations

Onvansertib_Mechanism_of_Action G2 G2 Phase M Mitosis G2->M G1 G1 Phase M->G1 PLK1 PLK1 S S Phase G1->S S->G2 This compound This compound This compound->PLK1 Inhibits Mitotic_Arrest Mitotic Arrest This compound->Mitotic_Arrest Induces PLK1->M Promotes Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: this compound inhibits PLK1, leading to mitotic arrest and apoptosis.

Synergy_Experimental_Workflow start Start: In Vitro Synergy Assessment seed_cells 1. Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells 2. Treat with this compound and Combination Drug (Dose Matrix) seed_cells->treat_cells incubate 3. Incubate for 72 hours treat_cells->incubate viability_assay 4. Perform Cell Viability Assay (e.g., CellTiter-Glo) incubate->viability_assay data_analysis 5. Analyze Data for Synergy (Bliss, Loewe models) viability_assay->data_analysis end End: Synergy Quantified data_analysis->end

Caption: Workflow for assessing in vitro synergy of this compound combinations.

In_Vivo_Xenograft_Workflow start Start: In Vivo Efficacy Study implant_cells 1. Implant Tumor Cells into Immunocompromised Mice start->implant_cells monitor_tumors 2. Monitor Tumor Growth until Palpable implant_cells->monitor_tumors randomize 3. Randomize Mice into Treatment Groups monitor_tumors->randomize treat_animals 4. Administer this compound Combination Therapy randomize->treat_animals assess_efficacy 5. Measure Tumor Volume and Body Weight treat_animals->assess_efficacy end End: Efficacy and Toxicity Determined assess_efficacy->end

Caption: Workflow for in vivo xenograft studies of this compound combinations.

References

Onvansertib Technical Support Center: Dose Adjustments for Adverse Events

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on managing adverse events (AEs) observed in clinical trials of Onvansertib, with a focus on recommended dose adjustments. The information is compiled from published data from clinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common adverse events associated with this compound?

A1: In clinical trials of this compound in combination with FOLFIRI and bevacizumab, the most frequently reported treatment-emergent adverse events (TEAEs) of any grade include fatigue, neutropenia, nausea, diarrhea, and stomatitis. Grade 3 and 4 TEAEs are also observed, with neutropenia being the most common.[1]

Q2: Are there established dose levels for this compound in clinical trials?

A2: Yes, this compound has been evaluated at various dose levels in clinical trials. In a phase 1b study for metastatic colorectal cancer (mCRC), dose escalation proceeded through 12 mg/m², 15 mg/m², and 18 mg/m².[2] The recommended Phase 2 dose (RP2D) in combination with FOLFIRI and bevacizumab was established at 15 mg/m² administered on days 1-5 and 15-19 of a 28-day cycle.[2][3] In a different trial for first-line treatment of RAS-mutated mCRC, this compound was evaluated at 20 mg and 30 mg doses in combination with standard-of-care chemotherapy and bevacizumab.[4][5][6]

Q3: What is the general approach to managing adverse events during this compound treatment?

A3: The management of adverse events, particularly Grade 3 or 4 toxicities, typically involves a combination of dose interruption, dose delay, and supportive care.[7] For neutropenia, management strategies have included the addition of growth factor support and the removal of the 5-FU bolus from the FOLFIRI regimen.[3] Treatment modifications or delays are based on the resolution of the toxicity from the previous cycle.[7]

Troubleshooting Guide: Dose Adjustments for Specific Adverse Events

While a specific, publicly available dose reduction schedule for this compound is not detailed in the reviewed literature, the following guidance is based on the management strategies reported in clinical trials.

Hematological Toxicities

Neutropenia is the most common dose-limiting toxicity.

Table 1: Summary of Dosing and High-Grade Neutropenia in Key this compound Trials

Clinical TrialThis compound DoseCombination RegimenRate of Grade 3/4 Neutropenia
Phase 1b (mCRC)12, 15, 18 mg/m²FOLFIRI + BevacizumabDose-limiting toxicities observed, including Grade 4 neutropenia at 15 mg/m² and 18 mg/m², and Grade 4 febrile neutropenia at 12 mg/m².[2]
Phase 2 (mCRC)15 mg/m² (RP2D)FOLFIRI + BevacizumabGrade 3: 35.8%, Grade 4: 5.7%[1]

Management of Neutropenia:

  • Grade 3-4 Neutropenia: The primary management strategy reported is the modification of the accompanying chemotherapy, specifically the discontinuation of the 5-fluorouracil (5-FU) bolus in subsequent cycles of FOLFIRI. The use of granulocyte colony-stimulating factor (G-CSF) is also a reported supportive care measure.

  • This compound Dose Modification: While not explicitly detailed with specific dose levels, temporary interruption of this compound dosing is a potential course of action until the adverse event resolves. The decision to restart this compound, and at what dose, should be based on clinical judgment and the resolution of the toxicity.

Non-Hematological Toxicities

Other reported Grade 3 or higher adverse events include hypertension, diarrhea, and nausea.

Management of Non-Hematological Toxicities:

  • Grade 3-4 Non-Hematological Toxicities: A temporary interruption of this compound is recommended until the toxicity resolves to Grade 1 or baseline.

  • Re-initiation of Dosing: Upon resolution of the toxicity, a clinical decision should be made regarding re-challenging with this compound at the same or a reduced dose level.

Experimental Protocols

The dose escalation and determination of the recommended phase 2 dose (RP2D) in the key clinical trials for mCRC followed a standard 3+3 dose-escalation design.

Phase 1b Dose-Escalation Protocol (NCT03829410):

  • Patient Cohorts: Patients were enrolled in cohorts of three.

  • Dose Escalation: this compound was administered at escalating doses of 12 mg/m², 15 mg/m², and 18 mg/m² on days 1-5 and 15-19 of a 28-day cycle, in combination with FOLFIRI and bevacizumab.[2]

  • Dose-Limiting Toxicity (DLT) Assessment: DLTs were evaluated during the first cycle of treatment.

  • Maximum Tolerated Dose (MTD) Determination: If no DLTs were observed in a cohort of three patients, the dose was escalated for the next cohort. If one DLT was observed, the cohort was expanded to six patients. The MTD was defined as the highest dose at which no more than one out of six patients experienced a DLT.[2]

Visualizations

This compound Mechanism of Action: PLK1 Inhibition

This compound is a selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of cell cycle progression, particularly during mitosis.[4] Inhibition of PLK1 disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells.

PLK1_Pathway This compound (PLK1 Inhibitor) Signaling Pathway cluster_cell_cycle Cell Cycle Progression cluster_outcome Cellular Outcome G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase Mitotic Entry Mitotic_Arrest Mitotic Arrest M_Phase->Mitotic_Arrest Disruption by This compound PLK1 PLK1 PLK1->M_Phase Promotes Mitotic Progression This compound This compound This compound->PLK1 Inhibits Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis

Caption: this compound inhibits PLK1, leading to mitotic arrest and apoptosis.

Logical Workflow for Managing Adverse Events

This diagram outlines a general decision-making process for managing adverse events during this compound treatment based on the available clinical trial data.

AE_Management_Workflow Adverse Event Management Workflow for this compound start Patient on this compound Treatment ae_observed Adverse Event (AE) Observed start->ae_observed grade_ae Grade the AE (CTCAE) ae_observed->grade_ae grade_1_2 Grade 1-2 AE grade_ae->grade_1_2 Grade 1 or 2 grade_3_4 Grade 3-4 AE grade_ae->grade_3_4 Grade 3 or 4 continue_treatment Continue Treatment with Monitoring grade_1_2->continue_treatment interrupt_this compound Interrupt this compound Dosing grade_3_4->interrupt_this compound supportive_care Initiate Supportive Care (e.g., G-CSF for neutropenia) interrupt_this compound->supportive_care modify_chemo Consider Modifying Concomitant Chemo (e.g., remove 5-FU bolus) interrupt_this compound->modify_chemo ae_resolves AE Resolves to <= Grade 1? supportive_care->ae_resolves modify_chemo->ae_resolves resume_same_dose Resume this compound at Same Dose ae_resolves->resume_same_dose Yes resume_reduced_dose Resume this compound at a Reduced Dose (Clinical Discretion) ae_resolves->resume_reduced_dose Yes, with caution discontinue_treatment Consider Treatment Discontinuation ae_resolves->discontinue_treatment No (prolonged/unresolved)

Caption: Decision workflow for managing adverse events with this compound.

References

Troubleshooting Onvansertib solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Onvansertib in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2][3] It is important to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound.[3]

Q2: I am observing precipitation of this compound in my cell culture media. What could be the cause and how can I prevent it?

A2: Precipitation of this compound in aqueous media can occur due to its low water solubility (< 1 mg/mL).[1] To prevent this, it is crucial to first prepare a concentrated stock solution in DMSO. When preparing your final working concentrations in cell culture media, ensure that the final DMSO concentration does not exceed a level that is toxic to your specific cell line (typically ≤ 0.5%). It is also recommended to add the this compound stock solution to the media while vortexing to ensure rapid and even dispersion.

Q3: What is the mechanism of action of this compound?

A3: this compound is an orally bioavailable, selective, and ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[2][4][5][6] PLK1 is a key regulator of cell cycle progression, particularly during mitosis.[7][8][9] By inhibiting PLK1, this compound disrupts mitosis, leading to G2/M cell-cycle arrest and subsequent apoptosis in cancer cells.[5][6][7]

Q4: What are the known signaling pathways affected by this compound?

A4: this compound's inhibition of PLK1 has been shown to impact several downstream signaling pathways involved in cell proliferation and survival. These include the AKT/mTOR and MAPK signaling pathways.[10] In some cancer models, this compound has also been shown to affect the β-catenin/c-Myc signaling pathway.[11]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty Dissolving this compound Powder This compound has limited solubility in aqueous solutions.Use fresh, high-quality DMSO as the solvent.[3] Sonication and gentle warming can be used to aid dissolution.[1][4] For a 21 mg/mL stock in DMSO, ultrasonic and warming are recommended.[4]
Precipitation in Cell Culture Media The final concentration of this compound exceeds its solubility limit in the aqueous media, or the final DMSO concentration is too high.Prepare a high-concentration stock solution in DMSO. When diluting into your final assay medium, ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%). Add the stock solution to the medium with gentle mixing.
Inconsistent Assay Results Instability of this compound in solution over time.It is recommended to prepare fresh working solutions from your DMSO stock for each experiment.[1] Store the DMSO stock solution at -20°C for long-term storage (months) or 0-4°C for short-term storage (days to weeks).[2]
Low Potency or Lack of Expected Biological Effect Incorrect concentration of this compound, or the cell line may be resistant.Verify the concentration of your stock solution. Test a wider range of this compound concentrations in your assay. Ensure the cell line expresses PLK1, as its overexpression is associated with sensitivity to PLK1 inhibitors.[6][9]

Quantitative Data Summary

This compound Solubility

SolventSolubilityNotes
DMSO21 mg/mL (39.44 mM)[4]Requires ultrasonic and warming.[4] Hygroscopic DMSO can significantly impact solubility.[4]
DMSO25 mg/mL (46.95 mM)[1]Sonication and heating are recommended.[1]
DMSO50 mg/mL (93.89 mM)[3]Use fresh DMSO as moisture-absorbing DMSO reduces solubility.[3]
Ethanol10 mg/mL (18.77 mM)[1]Heating is recommended.[1]
Water< 1 mg/mL[1]Insoluble or slightly soluble.[1]

This compound In Vitro Potency

Assay TypeCell LineIC50
PLK1 Kinase Assay-2 nM[3][4]
Anti-proliferative AssayPanel of 137 cell linesIC50 < 100 nM for 60 of 137 cell lines[4]
Anti-proliferative AssayA549 (Lung Adenocarcinoma)In the nanomolar range[11]
Anti-proliferative AssayPC-9 (Lung Adenocarcinoma)In the nanomolar range[11]

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Materials: this compound powder, fresh anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of fresh DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • To aid dissolution, vortex the solution and use a sonicator bath or gentle warming (e.g., 37°C water bath) until the powder is completely dissolved.[1][4]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for long-term storage.[2]

2. Cell Viability Assay (e.g., using CellTiter-Glo®)

  • Materials: Cells of interest, appropriate cell culture medium, 96-well plates, this compound stock solution, CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound from the DMSO stock solution in the cell culture medium. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

    • Incubate the plate for the desired treatment period (e.g., 72 hours).

    • After incubation, allow the plate to equilibrate to room temperature for approximately 30 minutes.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the IC50 value by plotting the percentage of cell viability against the log of this compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Onvansertib_Mechanism_of_Action cluster_pathway Cellular Consequence This compound This compound PLK1 Polo-like Kinase 1 (PLK1) This compound->PLK1 Inhibits G2M_Arrest G2/M Phase Cell Cycle Arrest Mitosis Mitotic Progression PLK1->Mitosis Promotes Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: this compound inhibits PLK1, leading to mitotic arrest and apoptosis.

Onvansertib_Troubleshooting_Workflow Start Start: This compound Solubility Issue Check_Solvent Is the solvent fresh, anhydrous DMSO? Start->Check_Solvent Use_Fresh_DMSO Use fresh, anhydrous DMSO Check_Solvent->Use_Fresh_DMSO No Aid_Dissolution Have you tried sonication or gentle warming? Check_Solvent->Aid_Dissolution Yes Use_Fresh_DMSO->Aid_Dissolution Apply_Sonication_Heat Apply sonication and/or gentle warming (37°C) Aid_Dissolution->Apply_Sonication_Heat No Check_Concentration Is the stock concentration too high? Aid_Dissolution->Check_Concentration Yes Apply_Sonication_Heat->Check_Concentration Lower_Concentration Prepare a lower concentration stock Check_Concentration->Lower_Concentration Yes Precipitation_in_Media Precipitation observed in cell culture media? Check_Concentration->Precipitation_in_Media No Lower_Concentration->Precipitation_in_Media Check_DMSO_Final Is the final DMSO concentration >0.5%? Precipitation_in_Media->Check_DMSO_Final Yes Success Solubility issue resolved Precipitation_in_Media->Success No Reduce_DMSO Reduce final DMSO concentration Check_DMSO_Final->Reduce_DMSO Yes Improve_Mixing Add stock solution to media with vortexing Check_DMSO_Final->Improve_Mixing No Reduce_DMSO->Improve_Mixing Improve_Mixing->Success

Caption: A workflow for troubleshooting this compound solubility issues.

Onvansertib_Signaling_Pathway cluster_AKT_mTOR AKT/mTOR Pathway cluster_MAPK MAPK Pathway cluster_Beta_Catenin β-catenin/c-Myc Pathway This compound This compound PLK1 PLK1 This compound->PLK1 Inhibits AKT AKT PLK1->AKT Activates MAPK MAPK PLK1->MAPK Activates Beta_Catenin β-catenin PLK1->Beta_Catenin Activates mTOR mTOR AKT->mTOR Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation MAPK->Cell_Proliferation c_Myc c-Myc Beta_Catenin->c_Myc c_Myc->Cell_Proliferation

Caption: Signaling pathways affected by this compound's inhibition of PLK1.

References

Technical Support Center: Onvansertib Efficacy and Prior Bevacizumab Exposure

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the impact of prior bevacizumab exposure on the efficacy of Onvansertib, a selective PLK1 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues and provide insights into experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: How does prior exposure to bevacizumab affect the clinical efficacy of this compound in patients with KRAS-mutated metastatic colorectal cancer (mCRC)?

A1: Clinical data indicates that prior exposure to bevacizumab significantly impacts the efficacy of this compound when administered in combination with FOLFIRI. Bevacizumab-naïve patients have demonstrated a substantially higher objective response rate (ORR) and longer progression-free survival (PFS) compared to patients who have previously been treated with bevacizumab.[1][2][3]

A post hoc analysis of a phase II trial revealed an ORR of 76.9% in bevacizumab-naïve patients versus 10.0% in patients with prior bevacizumab exposure.[1][2][3] Similarly, the median PFS was 14.9 months in the bevacizumab-naïve group compared to 6.6 months in the bevacizumab-exposed group.[1][2][3] These findings suggest that prior bevacizumab treatment may contribute to resistance mechanisms that reduce the effectiveness of this compound.[2][3]

Q2: What is the proposed mechanism of action for this compound, and how does it relate to KRAS mutations?

A2: this compound is a selective inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that is a key regulator of the cell cycle, particularly during mitosis.[4][5][6] PLK1 is often overexpressed in colorectal cancer (CRC) and is associated with a poor prognosis.[6] Inhibition of PLK1 by this compound leads to cell cycle arrest and apoptosis in cancer cells.[4][6]

A significant aspect of this compound's mechanism is the concept of synthetic lethality with KRAS mutations.[2][6][7] While KRAS mutations themselves are challenging to target directly, inhibiting PLK1 in KRAS-mutant CRC cells has been shown to be particularly effective, suggesting a mutual dependency for cell survival.[6] Preclinical studies have shown that KRAS-mutated cells have a higher sensitivity to this compound compared to KRAS wild-type cells.[6]

Q3: What are the potential mechanisms of resistance to bevacizumab that might influence this compound's efficacy?

A3: Resistance to anti-VEGF therapies like bevacizumab is a complex process. Tumors can adapt and escape the effects of VEGF blockade through various mechanisms, including:

  • Activation of alternative angiogenic pathways: Tumors may upregulate other pro-angiogenic factors such as fibroblast growth factor (FGF), angiopoietins, and platelet-derived growth factor (PDGF) to restore blood supply.[8][9][10]

  • Recruitment of pro-angiogenic inflammatory cells: Infiltration of tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) can promote angiogenesis and contribute to resistance.[8][9]

  • Increased tumor cell invasion and metastasis: Hypoxia induced by anti-VEGF therapy can lead to an epithelial-to-mesenchymal transition (EMT), enhancing the invasive properties of cancer cells.[11]

  • Metabolic reprogramming: Bevacizumab-resistant tumors may exhibit alterations in their metabolic pathways, such as an increase in glycolysis.[9][11]

Translational findings suggest that prior bevacizumab exposure contributes to this compound resistance, though the precise molecular interplay is still under investigation.[2][3]

Troubleshooting Guides

Problem: Suboptimal response to this compound in a preclinical model with a history of bevacizumab treatment.

Possible Cause: The preclinical model may have developed resistance to anti-angiogenic therapy, which could cross-react with this compound's mechanism of action.

Troubleshooting Steps:

  • Characterize the resistance phenotype:

    • Assess the expression levels of alternative angiogenic factors (e.g., FGF2, Ang2, PDGF).

    • Analyze the tumor microenvironment for the presence of pro-angiogenic immune cells (e.g., TAMs, MDSCs).

    • Evaluate metabolic changes in the tumor cells, such as upregulation of glycolytic pathways.

  • Investigate the hypoxia pathway: Preclinical evidence suggests this compound inhibits the hypoxia pathway.[2][3] Assess the activation status of HIF-1α and its downstream targets in your model.

  • Combination therapy exploration: Consider combining this compound with inhibitors of the identified resistance pathways. For instance, if FGF signaling is upregulated, a combination with an FGFR inhibitor could be explored.

Quantitative Data Summary

Table 1: Efficacy of this compound + FOLFIRI/Bevacizumab Based on Prior Bevacizumab Exposure in KRAS-mutant mCRC (Phase II Trial Post Hoc Analysis) [1][2][3]

Efficacy EndpointBevacizumab-Naïve (n=13)Prior Bevacizumab Exposure (n=40)
Objective Response Rate (ORR) 76.9% (95% CI, 46.2%-95.0%)10.0% (95% CI, 2.8%-23.7%)
Median Progression-Free Survival (PFS) 14.9 months (95% CI, 13.5-not reached)6.6 months (95% CI, 5.6-9.8)
Odds Ratio for ORR \multicolumn{2}{c}{30.0 (P < .001)}
Hazard Ratio for PFS \multicolumn{2}{c}{0.16 (P < .001)}

Table 2: Overall Efficacy of this compound + FOLFIRI/Bevacizumab in Second-Line Treatment of KRAS-mutant mCRC (Phase II Trial) [1][2][3]

Efficacy EndpointValue (N=53)
Confirmed Objective Response Rate (ORR) 26.4% (95% CI, 15.3% to 40.3%)
Median Duration of Response (DOR) 11.7 months (95% CI, 9.4 to not reached)
Disease Control Rate 92.5%
Median Time to Response 86 days

Table 3: Dose-Dependent Efficacy of this compound in Combination with FOLFIRI/FOLFOX + Bevacizumab in First-Line KRAS-mutated mCRC (Phase 2 CRDF-004 Preliminary Data) [4][12]

Treatment ArmObjective Response Rate (ORR)
SOC Alone (FOLFIRI/FOLFOX + Bevacizumab) 33% (n=3/9)
This compound 20 mg + SOC 50% (n=5/10)
This compound 30 mg + SOC 64% (n=7/11)
All this compound-treated Patients 57% (n=12/21)

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy in a Phase II Clinical Trial (Second-Line KRAS-mutant mCRC)

  • Study Design: A multicenter, open-label, single-arm study.[3]

  • Patient Population: Patients with KRAS-mutated mCRC who were previously treated with oxaliplatin and fluorouracil with or without bevacizumab.[3]

  • Treatment Regimen:

    • This compound: 15 mg/m² administered orally once daily on days 1-5 and 15-19 of a 28-day cycle.[3]

    • FOLFIRI (folinic acid, fluorouracil, and irinotecan) and bevacizumab administered on days 1 and 15 of each cycle.[3]

  • Primary Endpoint: Objective Response Rate (ORR) per RECIST v1.1 criteria.[1][3]

  • Secondary Endpoints: Progression-Free Survival (PFS), Duration of Response (DOR), and tolerability.[3]

  • Translational Studies: Analysis of circulating tumor DNA (ctDNA) for KRAS mutations to assess early treatment response.[2]

Protocol 2: Preclinical Xenograft Model for this compound and Irinotecan Combination

  • Model: HCT116 KRAS-mutant colorectal cancer xenograft model.[13]

  • Treatment Groups:

    • Vehicle control

    • This compound single agent

    • Irinotecan single agent

    • This compound and Irinotecan combination

  • Outcome Measures:

    • Tumor growth inhibition was measured over time.[13]

    • Tumor regression was assessed at the end of the study.[13]

    • Tolerability was monitored by observing body weight changes.[13]

Visualizations

Onvansertib_Mechanism_of_Action This compound inhibits PLK1, leading to mitotic arrest and apoptosis, a mechanism that exhibits synthetic lethality in KRAS-mutant cancer cells. cluster_KRAS_Pathway KRAS Signaling Pathway cluster_PLK1_Pathway PLK1 and Cell Cycle Regulation KRAS Mutant KRAS (Constitutively Active) RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PLK1 PLK1 Mitosis Mitotic Progression PLK1->Mitosis Apoptosis Apoptosis This compound This compound This compound->PLK1

Caption: this compound's mechanism of action in KRAS-mutant CRC.

Bevacizumab_Resistance_and_this compound Prior bevacizumab exposure can lead to resistance mechanisms that negatively impact this compound efficacy. cluster_Bevacizumab Bevacizumab Action & Resistance cluster_this compound This compound Efficacy Bevacizumab Bevacizumab VEGF VEGF Bevacizumab->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis Resistance Resistance Mechanisms AltPathways Activation of Alternative Angiogenic Pathways (FGF, Ang2) Resistance->AltPathways Hypoxia Increased Hypoxia Resistance->Hypoxia Efficacy Reduced Efficacy AltPathways->Efficacy Contributes to This compound Resistance Hypoxia->Efficacy Contributes to This compound Resistance This compound This compound This compound->Efficacy

Caption: Impact of prior bevacizumab exposure on this compound efficacy.

Clinical_Trial_Workflow Workflow for evaluating this compound efficacy based on prior bevacizumab exposure. cluster_Treatment Treatment Arms Patient Patient with KRAS-mutant mCRC (Progressed on 1st Line Therapy) Stratification Stratify by Prior Bevacizumab Exposure Patient->Stratification BevNaive Bevacizumab-Naïve Stratification->BevNaive BevExposed Prior Bevacizumab Stratification->BevExposed Treatment This compound + FOLFIRI + Bevacizumab BevNaive->Treatment BevExposed->Treatment Evaluation Efficacy Evaluation (ORR, PFS, DOR) Treatment->Evaluation Outcome Differential Outcomes Observed Evaluation->Outcome

Caption: Clinical trial workflow for assessing this compound efficacy.

References

Technical Support Center: Onvansertib Resistance Biomarker Identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating biomarkers for resistance to the PLK1 inhibitor, Onvansertib.

Frequently Asked Questions (FAQs)

Q1: We are planning to investigate this compound resistance. Which potential biomarkers should we prioritize?

A1: Several potential biomarkers have been associated with the response to this compound and other PLK1 inhibitors. Prioritizing biomarkers can depend on the cancer type being studied. Key candidates include:

  • Genomic Alterations: Mutations in KRAS, NRAS, and TP53 are frequently studied in cancers treated with this compound, particularly colorectal and small cell lung cancer.[1][2][3] Mutations in splicing factors like SRSF2 have been suggested as response biomarkers in AML for combination therapies including this compound.[4]

  • Gene Expression Levels: High expression of YAP1 has been linked to greater efficacy of PLK1 inhibitors in small cell lung cancer.[1][2] In laboratory models of this compound resistance, upregulation of NAP1L3, CYP7B1, AKAP7, and FOXG1, and downregulation of RPS4Y1, KDM5D, USP9Y, and EIF1AY have been observed.[1]

  • Protein Expression and Activity: Overexpression of the drug target, Polo-like kinase 1 (PLK1), is associated with advanced disease in some cancers.[5]

  • Circulating Tumor DNA (ctDNA): A decrease in the mutant allele frequency of KRAS in ctDNA early in treatment has been predictive of a positive response in metastatic colorectal cancer.[6][7][8]

Q2: What are the known signaling pathways involved in resistance to this compound?

A2: this compound's primary target is PLK1, a critical regulator of the G2/M phase of the cell cycle.[3][9][10] Resistance can emerge through the modulation of several pathways:

  • G2/M Checkpoint and Mitotic Spindle Pathways: Upregulation of these pathways has been observed in tumors with prior exposure to bevacizumab, which may contribute to this compound resistance.[11]

  • β-catenin/c-Myc Signaling Pathway: This pathway has been implicated in the cellular response to this compound in lung adenocarcinoma.[9][12]

  • DNA Damage Response (DDR): this compound can affect the DDR, which creates a synergistic effect with DNA-damaging agents and PARP inhibitors.[13][14] Alterations in this pathway could potentially contribute to resistance.

  • Hypoxia Pathway: PLK1 may play a role in regulating the hypoxia pathway in KRAS-mutant colorectal cancer, suggesting another avenue for resistance mechanisms to develop.[15]

Q3: How can we interpret fluctuating ctDNA levels in our this compound-treated patient samples?

A3: Circulating tumor DNA (ctDNA) analysis is a powerful, non-invasive tool for monitoring treatment response and detecting resistance.[6][7] Generally, a decrease in ctDNA levels or the mutant allele fraction of a driver oncogene (like KRAS) suggests a positive response to this compound.[7][8] Conversely, a rebound in ctDNA levels may indicate disease progression or the development of resistance, often preceding radiographic evidence.[7] The emergence of new mutations in ctDNA during treatment can signal the selection of resistant clones.

Troubleshooting Guides

In Vitro Experiments

Problem 1: Our IC50 values for this compound are inconsistent between experiments.

  • Possible Cause 1: Cell Health and Passage Number.

    • Solution: Ensure that cells are healthy, free of contamination (especially mycoplasma), and used within a consistent and low passage number range. Senescent or unhealthy cells can exhibit altered drug sensitivity.[16]

  • Possible Cause 2: Inconsistent Cell Seeding Density.

    • Solution: Always perform an accurate cell count before seeding. Ensure a uniform single-cell suspension to avoid clumping, which can affect drug exposure and viability readouts.[16]

  • Possible Cause 3: Drug Dilution and Storage.

    • Solution: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock solution by storing it in aliquots at -80°C.[16]

  • Possible Cause 4: Assay Readout Time.

    • Solution: The duration of drug exposure significantly impacts the IC50 value. A 72-hour incubation is common, but this should be optimized for your specific cell line and experimental goals.[3][16]

Problem 2: We are not observing the expected G2/M arrest after this compound treatment in our cell line.

  • Possible Cause 1: Suboptimal Drug Concentration.

    • Solution: Ensure the concentration of this compound is appropriate to inhibit PLK1 in your specific cell line. The IC50 for proliferation may not be the same as the concentration required to induce a robust cell cycle arrest. Perform a dose-response experiment and analyze cell cycle distribution at multiple concentrations around the IC50.

  • Possible Cause 2: Cell Line-Specific Resistance.

    • Solution: Your cell line may have intrinsic resistance mechanisms. Analyze the baseline expression of known resistance markers (e.g., via Western blot or qPCR) and check for mutations in relevant genes like TP53.

  • Possible Cause 3: Timing of Analysis.

    • Solution: The peak of G2/M arrest may occur at a specific time point after drug addition. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal window for observing the phenotype.[10]

Molecular Analysis

Problem 3: We are getting a weak or no signal for our target protein on a Western blot.

  • Possible Cause 1: Low Protein Abundance.

    • Solution: The target protein may be expressed at low levels in your cells. Increase the amount of total protein loaded per lane (at least 20-30 µg for whole-cell extracts is recommended).[5] You can also enrich your protein of interest via immunoprecipitation before running the Western blot.[4][14]

  • Possible Cause 2: Inefficient Antibody Binding.

    • Solution: Optimize the primary and secondary antibody concentrations; try increasing the concentration or incubation time.[13] Ensure the blocking buffer (e.g., milk or BSA) is not masking the epitope. In some cases, milk can be too stringent and reduce the signal for certain antibodies.[13]

  • Possible Cause 3: Poor Protein Transfer.

    • Solution: Confirm successful transfer from the gel to the membrane using a reversible stain like Ponceau S.[14] Optimize transfer conditions (time, voltage) based on the molecular weight of your target protein. Ensure no air bubbles are trapped between the gel and the membrane.[4][14]

  • Possible Cause 4: Protein Degradation.

    • Solution: Always prepare cell lysates with fresh protease and phosphatase inhibitors.[5][14]

Data Presentation

Table 1: Potential Biomarkers for this compound Resistance and Sensitivity

Biomarker CategoryBiomarkerCancer Type(s)Association with this compoundCitation(s)
Genomic Alterations KRAS/NRAS mutationsColorectal CancerPopulation for targeted treatment[3][8][17]
TP53 inactivationSmall Cell Lung CancerIncreased sensitivity[1][2]
SRSF2 mutationsAcute Myeloid LeukemiaPredictive of response (in combo)[4]
Gene Expression High YAP1Small Cell Lung CancerIncreased sensitivity[1][2]
Upregulation of NAP1L3, CYP7B1, AKAP7, FOXG1Small Cell Lung CancerAcquired resistance (in vitro)[1]
Downregulation of RPS4Y1, KDM5D, USP9Y, EIF1AYSmall Cell Lung CancerAcquired resistance (in vitro)[1]
Clinical Factors Prior Bevacizumab ExposureColorectal CancerPotential for resistance[11]
ctDNA Dynamics Decrease in KRAS MAFColorectal CancerPredictive of positive response[6][7][8]

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

This protocol describes a common method for developing drug-resistant cell lines through continuous exposure to escalating drug concentrations.[17][18][19][20][21][22]

  • Determine Initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo) after 72 hours of treatment.[10][23][24]

  • Initial Drug Exposure: Begin by continuously culturing the parental cells in media containing a low concentration of this compound, typically starting at the IC10 or IC20 (the concentration that inhibits 10-20% of cell growth).[17][22]

  • Dose Escalation: Once the cells have adapted and are proliferating at a normal rate (typically after 2-3 passages), increase the concentration of this compound in the culture medium. A stepwise increase of 25-50% is a common approach.[22]

  • Monitoring and Maintenance: Monitor the cells for signs of toxicity. If significant cell death occurs (>50%), maintain the cells at the current concentration or revert to the previous lower concentration until they recover.[22]

  • Repeat and Freeze Stocks: Repeat the dose escalation process over several months. It is critical to cryopreserve cell stocks at each successful concentration step.[19][21]

  • Confirmation of Resistance: Once cells are stably growing at a significantly higher concentration (e.g., 10x the parental IC50), confirm the degree of resistance by performing a new IC50 determination assay on both the parental and the newly generated resistant cell line. The Resistance Index (RI) is calculated as (IC50 of resistant line) / (IC50 of parental line).[22]

Protocol 2: Western Blotting for PLK1 and Downstream Markers

This protocol provides a general workflow for assessing protein-level changes in response to this compound.

  • Sample Preparation: Treat sensitive and resistant cells with DMSO (vehicle control) or this compound at a relevant concentration (e.g., 1x and 5x the IC50) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[5]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBS-T).[1]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against your target of interest (e.g., anti-PLK1, anti-phospho-Histone H3 as a marker of mitosis) overnight at 4°C with gentle agitation. Use a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal loading.

  • Secondary Antibody Incubation: Wash the membrane three times with TBS-T, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[4]

Visualizations

Onvansertib_Resistance_Pathway cluster_drug This compound Action cluster_cell_cycle Cell Cycle Regulation cluster_resistance Potential Resistance Mechanisms This compound This compound PLK1 PLK1 This compound->PLK1 inhibits G2M_Checkpoint G2/M Checkpoint PLK1->G2M_Checkpoint promotes Apoptosis Apoptosis PLK1->Apoptosis prevents Mitotic_Spindle Mitotic Spindle Formation G2M_Checkpoint->Mitotic_Spindle Upreg_G2M Upregulation of G2/M Checkpoint Pathways Upreg_G2M->PLK1 bypasses inhibition Beta_Catenin Activation of β-catenin/c-Myc Pathway Beta_Catenin->PLK1 compensatory signaling Bevacizumab Prior Bevacizumab Exposure Bevacizumab->Upreg_G2M

Caption: Key signaling pathways involved in this compound action and potential resistance mechanisms.

Biomarker_Workflow cluster_invitro In Vitro Model Development cluster_analysis Biomarker Discovery Analysis cluster_validation Validation start Parental Cell Line develop Generate Resistant Line (escalating this compound dose) start->develop resistant Resistant Cell Line develop->resistant omics Omics Profiling (RNA-seq, Proteomics) develop->omics bioinformatics Bioinformatic Analysis (Differential Expression) omics->bioinformatics candidates Candidate Biomarkers bioinformatics->candidates validation Functional Validation (e.g., Western Blot, qPCR, CRISPR screen) candidates->validation clinical Clinical Sample Analysis (ctDNA) validation->clinical

Caption: Experimental workflow for identifying and validating biomarkers of this compound resistance.

References

Onvansertib Technical Support Center: Managing Grade 3/4 Adverse Events

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing grade 3/4 adverse events (AEs) observed during treatment with Onvansertib. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common grade 3/4 adverse events associated with this compound treatment?

Based on clinical trial data, the most frequently reported grade 3/4 adverse events are hematologic toxicities, primarily neutropenia and thrombocytopenia.[1][2][3][4] Myelosuppression is an anticipated side effect due to this compound's mechanism of action as a Polo-like kinase 1 (PLK1) inhibitor, which plays a crucial role in cell cycle progression.[5]

Q2: What is the mechanism of action of this compound that leads to these adverse events?

This compound is a selective, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[5] PLK1 is a key regulator of multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis. By inhibiting PLK1, this compound disrupts the cell division process, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cells, including cancer cells. This mechanism also affects the proliferation of healthy, rapidly dividing cells, such as hematopoietic stem cells in the bone marrow, which can result in myelosuppression.

Q3: Where can I find data on the incidence of grade 3/4 adverse events with this compound?

The incidence of grade 3/4 adverse events varies depending on the patient population and whether this compound is administered as a monotherapy or in combination with other agents. Below is a summary of incidence rates from a key clinical trial.

Data Presentation: Incidence of Grade 3/4 Hematologic Adverse Events

Adverse EventIncidence in Combination Therapy (this compound + FOLFIRI/Bevacizumab)
Grade 3/4 Neutropenia 41%[6]
Grade 3/4 Thrombocytopenia Information on specific rates for grade 3/4 thrombocytopenia is less consistently reported in the provided search results, but it is noted as a primary dose-limiting toxicity.[1]

Note: This data is derived from clinical trials and may not be fully representative of all experimental conditions.

Troubleshooting Guides

Issue: A researcher observes Grade 3 or 4 Neutropenia in an experimental subject.

Troubleshooting Steps:

  • Confirm the Grade of Neutropenia: Refer to the Common Terminology Criteria for Adverse Events (CTCAE) for grading.

    • Grade 3 Neutropenia: Absolute Neutrophil Count (ANC) <1.0 x 109/L to 0.5 x 109/L.

    • Grade 4 Neutropenia: ANC <0.5 x 109/L.

  • Immediate Action:

    • For any grade 3 or higher adverse event considered related to the study drug, the next dose of this compound should be withheld.[7]

    • In cases of Grade 4 neutropenia observed in clinical trials, study treatment was withheld, and patients recovered within 7 to 10 days.

  • Supportive Care (in a clinical setting, guided by a qualified physician):

    • Growth Factor Support: Administration of Granulocyte-Colony Stimulating Factor (G-CSF) can be considered to stimulate neutrophil production.

    • Antibiotic Prophylaxis: For patients at high risk of febrile neutropenia, prophylactic antibiotics may be initiated as per institutional guidelines.[2]

    • Management of Combination Therapy: If this compound is being used in combination with other agents, such as FOLFIRI, consider modifications to the other agents. In the NCT03829410 trial, neutropenia was often managed by removing the 5-FU bolus from the FOLFIRI regimen.

  • Resumption of Treatment:

    • Treatment with this compound may be resumed upon recovery of the adverse event. In some clinical trial cases, no dose reductions of this compound were necessary in subsequent cycles after recovery from Grade 4 neutropenia.

    • However, in a Phase 1b study, temporary interruption or dose reduction of this compound was implemented in some patients. If a dose reduction is deemed necessary, a step-wise reduction in the this compound dose should be considered, although specific dose reduction schedules have not been detailed in the provided search results.

Issue: A researcher observes Grade 3 or 4 Thrombocytopenia in an experimental subject.

Troubleshooting Steps:

  • Confirm the Grade of Thrombocytopenia: Refer to the CTCAE for grading.

    • Grade 3 Thrombocytopenia: Platelet count <50.0 x 109/L to 25.0 x 109/L.

    • Grade 4 Thrombocytopenia: Platelet count <25.0 x 109/L.

  • Immediate Action:

    • Withhold the next dose of this compound for any grade 3 or higher related adverse event.[7]

  • Supportive Care (in a clinical setting, guided by a qualified physician):

    • Platelet Transfusions: For patients with severe thrombocytopenia and/or bleeding, platelet transfusions may be necessary.

    • Monitoring: Closely monitor for signs and symptoms of bleeding.

  • Resumption of Treatment:

    • Resume this compound treatment upon resolution of the thrombocytopenia. A dose reduction may be considered for recurrent or severe thrombocytopenia, though specific dose adjustment guidelines for this compound are not detailed in the provided search results.

Experimental Protocols

Protocol for Monitoring Hematologic Toxicity

  • Baseline Assessment: Prior to initiating this compound treatment, perform a complete blood count (CBC) with differential to establish baseline values for neutrophils, platelets, and other hematologic parameters.

  • On-Treatment Monitoring:

    • Perform a CBC with differential prior to each treatment cycle.

    • For the first two cycles, increase the frequency of monitoring to weekly, or more frequently as clinically indicated, to detect the nadir and recovery of blood counts.

    • Continue to monitor blood counts at regular intervals throughout the treatment period.

  • Adverse Event Grading: Grade all hematologic abnormalities according to the latest version of the NCI Common Terminology Criteria for Adverse Events (CTCAE).

  • Data Recording: Meticulously document all hematologic values, the date of measurement, and any corresponding clinical signs or symptoms.

Visualizations

PLK1_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) CDK1_CyclinB CDK1/Cyclin B PLK1 PLK1 CDK1_CyclinB->PLK1 Activates Wee1_Myt1 Wee1/Myt1 Wee1_Myt1->CDK1_CyclinB Inhibits Cdc25 Cdc25 Cdc25->CDK1_CyclinB Activates PLK1->Wee1_Myt1 Inhibits PLK1->Cdc25 Activates Mitotic_Entry Mitotic Entry PLK1->Mitotic_Entry Apoptosis Apoptosis PLK1->Apoptosis Inhibition leads to This compound This compound This compound->PLK1 Inhibits Spindle_Assembly Spindle Assembly Mitotic_Entry->Spindle_Assembly Cytokinesis Cytokinesis Spindle_Assembly->Cytokinesis

Caption: this compound inhibits PLK1, disrupting mitotic progression and leading to apoptosis.

Hematologic_Toxicity_Monitoring Start Start this compound Treatment Baseline_CBC Baseline CBC (with differential) Start->Baseline_CBC Weekly_CBC Weekly CBC (Cycles 1 & 2) Baseline_CBC->Weekly_CBC Assess_AE Assess for Hematologic Toxicity (CTCAE) Weekly_CBC->Assess_AE Cycle_CBC Pre-Cycle CBC Cycle_CBC->Assess_AE No_AE No Grade 3/4 AE Assess_AE->No_AE < Grade 3 Grade_3_4_AE Grade 3/4 AE (Neutropenia or Thrombocytopenia) Assess_AE->Grade_3_4_AE ≥ Grade 3 Continue_Treatment Continue Treatment No_AE->Continue_Treatment Manage_AE Manage AE (See Management Workflow) Grade_3_4_AE->Manage_AE Continue_Treatment->Cycle_CBC AE_Management_Logic AE_Detected Grade 3/4 Hematologic AE Detected Withhold_this compound Withhold this compound AE_Detected->Withhold_this compound Supportive_Care Administer Supportive Care (e.g., G-CSF, Transfusions) Withhold_this compound->Supportive_Care Modify_Chemo Consider Modifying Concomitant Chemotherapy Withhold_this compound->Modify_Chemo Monitor_Recovery Monitor for Recovery (CBC) Supportive_Care->Monitor_Recovery Modify_Chemo->Monitor_Recovery Recovered AE Resolved to ≤ Grade 1 Monitor_Recovery->Recovered Recovered->Monitor_Recovery No Resume_Treatment Resume this compound Recovered->Resume_Treatment Yes Consider_Dose_Reduction Consider Dose Reduction for Subsequent Cycles Resume_Treatment->Consider_Dose_Reduction

References

Validation & Comparative

Onvansertib in Preclinical Models: A Comparative Analysis with other PLK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Polo-like Kinase 1 (PLK1) inhibitor Onvansertib with other notable PLK1 inhibitors, Volasertib and Rigosertib, based on their performance in preclinical models. The information is curated from various studies to assist researchers in evaluating these compounds for further investigation.

At a Glance: Comparative Efficacy of PLK1 Inhibitors

The following tables summarize the quantitative data from preclinical studies, offering a direct comparison of this compound, Volasertib, and Rigosertib in terms of their in vitro cytotoxicity and in vivo anti-tumor activity.

Table 1: In Vitro Cytotoxicity of PLK1 Inhibitors in Small Cell Lung Cancer (SCLC) Cell Lines
Cell LineThis compound IC50 (nM)Volasertib IC50 (nM)Rigosertib IC50 (nM)
H5265140Not Reported
H187Not Reported550Not Reported
H69Not ReportedNot ReportedNot Reported
H209Not ReportedNot ReportedNot Reported
H146Not ReportedNot ReportedNot Reported
DMS153Not ReportedNot ReportedNot Reported
DMS114Not ReportedNot ReportedNot Reported
DMS53Not ReportedNot ReportedNot Reported

Note: Data for all inhibitors across all cell lines were not always available in the same study. The table reflects the available comparative data. A study reported a 10-fold difference in the mean IC50 of volasertib between the most and least sensitive SCLC cell lines (40 nM vs. 550 nM)[1]. This compound also demonstrated impressive in vitro activity at nanomolar concentrations against SCLC cell lines[1].

Table 2: In Vivo Efficacy of PLK1 Inhibitors in Preclinical Models
Cancer ModelInhibitorDosing RegimenOutcome
SCLC PDX (Platinum-Resistant)This compoundNot SpecifiedSignificant tumor growth inhibition, superior to cisplatin[1].
SCLC PDX (Platinum-Sensitive)This compoundNot SpecifiedSignificant tumor growth inhibition, superior to cisplatin[1].
SCLC Xenograft (H526)VolasertibNot SpecifiedSignificant tumor growth inhibition compared to control[2].
KRAS-mutant Colorectal Cancer Xenograft (HCT116)This compound in combination with IrinotecanNot SpecifiedSignificantly more profound tumor growth inhibition than single agents. 50% of mice showed tumor regression[3].
Neuroblastoma PDX (MYCN-amplified)RigosertibNot SpecifiedDelayed tumor growth and prolonged survival[4].

Mechanism of Action: How PLK1 Inhibitors Work

PLK1 is a serine/threonine kinase that plays a critical role in regulating multiple stages of mitosis, including mitotic entry, spindle formation, and cytokinesis[5][6]. Inhibition of PLK1 disrupts these processes, leading to mitotic arrest and ultimately, apoptosis (programmed cell death) in cancer cells[6][7]. Preclinical studies have shown that this compound, Volasertib, and Rigosertib all induce a G2/M phase cell cycle arrest and subsequent apoptosis[7][8][9].

PLK1_Inhibition_Pathway cluster_cell_cycle Cell Cycle Progression cluster_plk1 PLK1 Regulation cluster_inhibitors PLK1 Inhibitors cluster_outcomes Cellular Outcomes G2 Phase G2 Phase Mitosis Mitosis G2 Phase->Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis Mitotic Arrest Mitotic Arrest PLK1 PLK1 PLK1->Mitosis Promotes This compound This compound This compound->PLK1 Volasertib Volasertib Volasertib->PLK1 Rigosertib Rigosertib Rigosertib->PLK1 Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of PLK1 inhibitors.

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of PLK1 inhibitors on cancer cell proliferation.

Protocol:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 3,000 to 5,000 cells per well and allowed to attach overnight in a humidified incubator at 37°C and 5% CO2.

  • Drug Treatment: The following day, cells are treated with a serial dilution of the PLK1 inhibitors (e.g., this compound, Volasertib, Rigosertib) or a vehicle control (DMSO).

  • Incubation: The plates are incubated for 72 hours under the same conditions.

  • Viability Assessment: Cell viability is assessed using a commercial assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), according to the manufacturer's instructions.

  • Data Analysis: Luminescence is measured using a plate reader. The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

In Vivo Xenograft and Patient-Derived Xenograft (PDX) Models

Objective: To evaluate the anti-tumor efficacy of PLK1 inhibitors in a living organism.

Protocol:

  • Animal Models: Immunocompromised mice (e.g., athymic nude or NOD-scid gamma mice) are used.

  • Tumor Implantation: For xenografts, cultured cancer cells (e.g., 5 x 10^6 cells) are suspended in a solution like Matrigel and injected subcutaneously into the flank of the mice. For PDX models, fresh tumor fragments from patients are surgically implanted subcutaneously.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (length x width^2) / 2.

  • Drug Administration: Once tumors reach a certain volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The PLK1 inhibitors are administered via a clinically relevant route (e.g., oral gavage for this compound) at a predetermined dose and schedule. The control group receives a vehicle solution.

  • Efficacy Evaluation: Tumor growth inhibition is monitored throughout the study. At the end of the experiment, tumors are excised and weighed. Animal body weight is also monitored as a measure of toxicity.

  • Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis (e.g., t-test or ANOVA) is used to compare the tumor volumes between the treatment and control groups.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Cancer Cell Lines DrugTreatment_invitro Treat with PLK1 Inhibitors (this compound, Volasertib, Rigosertib) CellLines->DrugTreatment_invitro CytotoxicityAssay Cytotoxicity Assay (IC50) DrugTreatment_invitro->CytotoxicityAssay CellCycleAnalysis Cell Cycle Analysis (G2/M Arrest) DrugTreatment_invitro->CellCycleAnalysis ApoptosisAssay Apoptosis Assay DrugTreatment_invitro->ApoptosisAssay Xenograft Establish Xenograft/PDX Models CytotoxicityAssay->Xenograft Lead to In Vivo Testing DrugTreatment_invivo Administer PLK1 Inhibitors Xenograft->DrugTreatment_invivo TumorMeasurement Measure Tumor Growth DrugTreatment_invivo->TumorMeasurement SurvivalAnalysis Survival Analysis DrugTreatment_invivo->SurvivalAnalysis

Concluding Remarks

This compound, Volasertib, and Rigosertib have all demonstrated potent anti-tumor activity in preclinical models of various cancers by targeting PLK1. This compound has shown particular promise in models of SCLC and KRAS-mutant colorectal cancer, with evidence of superior efficacy compared to standard-of-care agents in some contexts[1][3]. The choice of inhibitor for further research and development will likely depend on the specific cancer type, the potential for combination therapies, and the overall safety and pharmacokinetic profiles observed in ongoing and future clinical trials. This guide provides a foundational overview to aid in these critical decisions.

References

Onvansertib Demonstrates Preferential Efficacy in KRAS-Mutant Colorectal Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comparative analysis of preclinical data reveals that onvansertib, a selective PLK1 inhibitor, exhibits enhanced efficacy in colorectal cancer (CRC) cells harboring KRAS mutations compared to their KRAS wild-type counterparts. This guide provides a detailed comparison of this compound's performance, supported by experimental data and protocols, for researchers and drug development professionals.

This compound's mechanism of action, which involves the inhibition of Polo-like kinase 1 (PLK1), a critical regulator of mitosis, appears to be particularly effective in the context of a KRAS-mutant background. Preclinical studies utilizing isogenic CRC cell lines have shown that the presence of a KRAS mutation sensitizes cells to this compound treatment, leading to increased mitotic arrest and subsequent cell death.[1] This suggests a synthetic lethal interaction between PLK1 inhibition and KRAS mutations in CRC.

Quantitative Efficacy Comparison

The following table summarizes the key quantitative findings from a pivotal preclinical study comparing the effects of this compound on isogenic DLD1 colorectal cancer cells, differing only in their KRAS mutation status.

Efficacy ParameterKRAS-Mutant CRC Cells (DLD1 KRAS G13D)KRAS Wild-Type CRC Cells (DLD1 KRAS WT)Reference
Cell Viability (72h treatment) [2][3]
This compound 25 nM~60% viability~85% viability[2][3]
This compound 50 nM~40% viability~70% viability[2][3]
This compound 100 nM~25% viability~50% viability[2][3]
Mitotic Arrest (24h treatment with 100 nM this compound) ~40% of cells in mitosis~15% of cells in mitosis[2][3]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the signaling pathway affected by this compound in KRAS-mutant CRC and the general workflow of the comparative efficacy experiments.

KRAS_Onvansertib_Pathway This compound Mechanism in KRAS-Mutant CRC cluster_upstream Upstream Signaling cluster_downstream Downstream Proliferation Pathway cluster_plk1 PLK1 Mitotic Regulation cluster_outcome Cellular Outcome EGFR Growth Factor Receptor (e.g., EGFR) RAS_WT RAS (Wild-Type) EGFR->RAS_WT Activates RAF RAF RAS_WT->RAF RAS_MUT KRAS (Mutant) Constitutively Active RAS_MUT->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PLK1 PLK1 Mitosis Mitotic Progression PLK1->Mitosis Mitotic_Arrest Mitotic Arrest PLK1->Mitotic_Arrest This compound This compound This compound->PLK1 Inhibits Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis

Caption: this compound inhibits PLK1, leading to mitotic arrest and apoptosis, an effect potentiated in KRAS-mutant cells.

Experimental_Workflow Experimental Workflow for Comparing this compound Efficacy cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Efficacy Assays cluster_analysis Data Analysis KRAS_MUT KRAS-Mutant CRC Cells (DLD1 G13D) Onvansertib_Treatment Treat with varying concentrations of this compound KRAS_MUT->Onvansertib_Treatment KRAS_WT KRAS Wild-Type CRC Cells (DLD1 WT) KRAS_WT->Onvansertib_Treatment Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Onvansertib_Treatment->Viability_Assay Apoptosis_Assay Apoptosis/Mitotic Arrest Assay (e.g., Flow Cytometry) Onvansertib_Treatment->Apoptosis_Assay Comparison Compare IC50 values, apoptosis rates, and mitotic arrest percentages Viability_Assay->Comparison Apoptosis_Assay->Comparison

Caption: Workflow for comparing this compound's effects on KRAS-mutant vs. wild-type CRC cells.

Experimental Protocols

The following are representative protocols for the key experiments cited in the preclinical studies.

Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Seed isogenic KRAS-mutant and KRAS wild-type DLD1 cells into 96-well opaque-walled plates at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO) and a no-cell control for background luminescence.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[4][5]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[5]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]

  • Data Acquisition: Record the luminescence of each well using a plate reader.

  • Data Analysis: Subtract the average background luminescence from all experimental wells. Express the viability of treated cells as a percentage relative to the vehicle-treated control cells.

Apoptosis and Mitotic Arrest Assay (Flow Cytometry with Annexin V and Propidium Iodide)
  • Cell Seeding and Treatment: Seed KRAS-mutant and KRAS wild-type DLD1 cells in 6-well plates. After 24 hours, treat the cells with 100 nM this compound or a vehicle control and incubate for an additional 24 hours.

  • Cell Harvesting:

    • Collect the culture medium, which contains detached apoptotic cells.

    • Wash the adherent cells with PBS and detach them using trypsin.

    • Combine the detached cells with the cells from the culture medium.

    • Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Use appropriate software to quantify the percentage of cells in different populations:

    • Viable cells (Annexin V-negative, PI-negative)

    • Early apoptotic cells (Annexin V-positive, PI-negative)

    • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

    • For mitotic arrest, cells can be stained with an antibody against a mitotic marker like phospho-histone H3 (Ser10) and analyzed similarly by flow cytometry.

Conclusion

The available preclinical data strongly supports the hypothesis that KRAS-mutant colorectal cancer cells are more sensitive to this compound than their KRAS wild-type counterparts. This increased sensitivity manifests as reduced cell viability and a more pronounced induction of mitotic arrest, ultimately leading to greater cell death. These findings provide a solid rationale for the ongoing clinical development of this compound, particularly for patients with KRAS-mutant CRC, a population with significant unmet medical needs. Further research is warranted to fully elucidate the molecular mechanisms underlying this synthetic lethal interaction and to explore potential combination strategies to further enhance the efficacy of this compound in this patient population.

References

Onvansertib Target Engagement: A Comparative Guide to Biomarker Validation, Featuring TCTP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating target engagement of Onvansertib, a selective Polo-like Kinase 1 (PLK1) inhibitor. The primary focus is on the Translationally Controlled Tumor Protein (TCTP) as a pharmacodynamic biomarker, with a comparative analysis of alternative approaches. Experimental data and detailed protocols are provided to support the objective evaluation of these methods.

Introduction to this compound and PLK1 Target Engagement

This compound is an orally bioavailable, ATP-competitive inhibitor of PLK1, a serine/threonine kinase that plays a critical role in mitosis.[1][2] Overexpression of PLK1 is observed in a wide range of cancers and is often associated with poor prognosis.[3] this compound disrupts the mitotic process, leading to G2/M cell-cycle arrest and subsequent apoptosis in cancer cells.[1][4]

Effective drug development relies on the accurate assessment of target engagement—the degree to which a drug binds to its intended target in vivo. Robust pharmacodynamic biomarkers are crucial for confirming the mechanism of action, optimizing dosing schedules, and predicting clinical response.

TCTP Phosphorylation: A Validated Biomarker for this compound Target Engagement

Translationally Controlled Tumor Protein (TCTP) has been identified as a direct substrate of PLK1.[5][6] Specifically, PLK1 phosphorylates TCTP at Serine 46 (pTCTP-Ser46).[5][7] The inhibition of PLK1 by this compound leads to a quantifiable decrease in the levels of pTCTP-Ser46, making it a reliable proximal biomarker for target engagement.[5][8]

The validation of pTCTP-Ser46 as a biomarker has been demonstrated in both preclinical and clinical settings. Studies have shown that PLK1 depletion via siRNA or inactivation by specific inhibitors results in a corresponding decrease in the pTCTP-Ser46 signal.[5][6] In clinical trials of this compound, the engagement of the PLK1 target, as measured by changes in TCTP in circulating blasts, has been associated with a greater decrease in bone marrow blasts, suggesting a correlation between target engagement and clinical activity.[8][9]

Key Characteristics of TCTP as a Biomarker
FeatureDescriptionSupporting Evidence
Direct Target TCTP is a direct substrate of PLK1.Phosphorylation at Ser46 is directly catalyzed by PLK1.[5][7]
Modulation This compound treatment leads to a decrease in pTCTP-Ser46 levels.Demonstrated in cell lines and clinical samples.[5][8]
Assay Availability Specific antibodies for pTCTP-Ser46 are commercially available.Enables detection by Western Blot, IHC, and other immunoassays.
Clinical Relevance Changes in pTCTP-Ser46 have been correlated with clinical activity.Association with a decrease in bone marrow blasts in AML patients.[8][9]

Comparison with Alternative Target Engagement Methodologies

While pTCTP-Ser46 is a well-validated biomarker for this compound, other methods can also be employed to assess PLK1 target engagement. A direct quantitative comparison is often challenging due to the different nature of the assays; however, a qualitative comparison of their principles and applications is valuable.

MethodologyPrincipleAdvantagesDisadvantages
pTCTP-Ser46 Immunoassays Measures the level of a direct downstream substrate's phosphorylation.Direct readout of kinase activity, applicable to various sample types (cells, tissues, blood), and utilizes standard laboratory techniques.Relies on antibody specificity, semi-quantitative (Western Blot), and may not be suitable for real-time measurements in live cells.
NanoBRET™ Target Engagement Assay A proximity-based assay that measures drug binding to a target protein in live cells using bioluminescence resonance energy transfer.Allows for quantitative measurement of intracellular target engagement in real-time, high-throughput screening capability.Requires genetic modification of cells to express a NanoLuc-PLK1 fusion protein, and the tracer compound may have its own pharmacological effects.
PLK1 Autophosphorylation Measures the phosphorylation of PLK1 itself, which can be an indicator of its activation state.A direct measure of the kinase's catalytic activity.For ATP-competitive inhibitors like this compound, inhibition of substrate phosphorylation is a more direct measure of target engagement than changes in autophosphorylation, which can be complex to interpret.
Downstream Efficacy Markers Measures biological effects further down the signaling pathway, such as cell cycle arrest (e.g., phospho-histone H3) or apoptosis (e.g., cleaved caspase-3).Provides information on the functional consequences of target inhibition and drug efficacy.These are indirect measures of target engagement and can be influenced by other cellular pathways, making them less specific to PLK1 inhibition.

Experimental Protocols

Western Blotting for pTCTP-Ser46 Detection

This protocol outlines the steps for detecting changes in pTCTP-Ser46 levels in cell lysates following treatment with this compound.

  • Cell Lysis:

    • Culture cells to the desired confluency and treat with this compound or vehicle control for the specified time.

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against pTCTP-Ser46 (e.g., Cell Signaling Technology #5251) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total TCTP or a housekeeping protein like GAPDH.

Immunohistochemistry (IHC) for pTCTP-Ser46 in Tissue Samples

This protocol provides a general workflow for detecting pTCTP-Ser46 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

  • Deparaffinization and Rehydration:

    • Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).

  • Blocking:

    • Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.

    • Block non-specific antibody binding with a blocking serum.

  • Primary Antibody Incubation:

    • Incubate the sections with a primary antibody against pTCTP-Ser46 overnight at 4°C.

  • Secondary Antibody and Detection:

    • Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

    • Visualize the signal with a DAB chromogen substrate.

  • Counterstaining and Mounting:

    • Counterstain the sections with hematoxylin.

    • Dehydrate the sections and mount with a permanent mounting medium.

Visualizations

PLK1_Signaling_Pathway cluster_0 Upstream Regulation cluster_1 PLK1 Kinase cluster_2 Downstream Substrates & Cellular Processes Aurora A/Bora Aurora A/Bora PLK1 PLK1 Aurora A/Bora->PLK1 Activates TCTP TCTP PLK1->TCTP Phosphorylates Mitotic Progression Mitotic Progression PLK1->Mitotic Progression Promotes G2/M Arrest G2/M Arrest PLK1->G2/M Arrest Leads to (via inhibition) This compound This compound This compound->PLK1 Inhibits pTCTP-Ser46 pTCTP-Ser46 TCTP->pTCTP-Ser46 Apoptosis Apoptosis G2/M Arrest->Apoptosis Induces

Caption: PLK1 signaling pathway and the mechanism of action of this compound.

Biomarker_Validation_Workflow cluster_0 Preclinical Validation cluster_1 Clinical Validation In vitro studies In vitro Studies (Cell Lines) In vivo studies In vivo Studies (Xenograft Models) Assay Development Assay Development (WB, IHC, ELISA) In vitro studies->Assay Development In vivo studies->Assay Development Phase I/II Trials Phase I/II Clinical Trials Assay Development->Phase I/II Trials Patient Samples Analysis of Patient Samples (Tumor biopsies, Blood) Phase I/II Trials->Patient Samples Correlation Correlation with Clinical Endpoints Patient Samples->Correlation

Caption: Experimental workflow for the validation of TCTP as a biomarker.

References

Onvansertib Combination Therapy vs. Standard of Care in Metastatic Colorectal Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metastatic colorectal cancer (mCRC) remains a significant therapeutic challenge, with a 5-year survival rate of less than 10%[1]. Standard-of-care (SoC) treatments for the majority of patients involve chemotherapy backbones like FOLFIRI (5-fluorouracil, leucovorin, irinotecan) or FOLFOX (folinic acid, 5-fluorouracil, oxaliplatin), often combined with biologic agents[1][2]. However, for the nearly 50% of patients with KRAS or NRAS mutations, options are limited, and response to standard therapies can be poor[3][4]. Onvansertib, a first-in-class, oral, and highly selective Polo-like kinase 1 (PLK1) inhibitor, has emerged as a promising targeted therapy. This guide provides an objective comparison of this compound combination therapy against standard of care in mCRC, supported by the latest clinical and preclinical data.

Mechanism of Action: Targeting Mitotic Progression

This compound's therapeutic strategy is rooted in the inhibition of Polo-like kinase 1 (PLK1), a serine/threonine kinase that is a master regulator of cell division (mitosis)[4][5]. PLK1 is frequently overexpressed in colorectal cancer and is associated with a poor prognosis[4].

Key Mechanisms:

  • Mitotic Arrest: By inhibiting PLK1, this compound disrupts the formation of the mitotic spindle, leading to a G2/M cell cycle arrest and, ultimately, apoptosis (programmed cell death) in cancer cells[3][5][6].

  • Synthetic Lethality with RAS Mutations: Preclinical studies have identified a synthetic lethal relationship between PLK1 inhibition and KRAS mutations in CRC cells, suggesting that KRAS-mutated tumors are particularly vulnerable to this compound[4][7].

  • Synergy with Chemotherapy: this compound has demonstrated synergistic activity with irinotecan in preclinical models, enhancing the DNA-damaging effects of the chemotherapy[6][8][9].

  • Inhibition of Hypoxia Pathway: Preclinical data also show that this compound can inhibit the hypoxia pathway through the regulation of the transcription factor HIF1α. This leads to a reduction in tumor vascularization and provides a strong rationale for its combination with anti-angiogenic agents like bevacizumab[10][11].

Onvansertib_Mechanism cluster_0 KRAS-Mutated Cancer Cell KRAS Mutated KRAS Signaling Proliferation Uncontrolled Cell Proliferation KRAS->Proliferation Drives PLK1 PLK1 Overexpression (Master Mitotic Regulator) Proliferation->PLK1 Associated with Mitosis Mitosis (Cell Division) PLK1->Mitosis Regulates Apoptosis Apoptosis (Cell Death) PLK1->Apoptosis Inhibition Leads to HIF1a HIF1α Pathway (Hypoxia Response) PLK1->HIF1a Regulates Mitosis->Proliferation Enables Angiogenesis Angiogenesis (New Blood Vessels) HIF1a->Angiogenesis This compound This compound This compound->PLK1 Inhibits This compound->HIF1a Inhibits Bevacizumab Bevacizumab Bevacizumab->Angiogenesis Inhibits

Caption: this compound's dual mechanism targeting mitosis and angiogenesis.

Clinical Performance in First-Line mCRC

The randomized Phase 2 CRDF-004 trial (NCT05593328) is evaluating this compound plus standard-of-care chemotherapy (FOLFIRI or FOLFOX) and bevacizumab in patients with previously untreated KRAS- or NRAS-mutated mCRC[3][10][12].

Efficacy Data

Preliminary results show a dose-dependent improvement in objective response rate (ORR) for patients receiving this compound compared to the standard-of-care control arm[3]. The 30 mg dose of this compound demonstrated a clinically meaningful improvement in ORR[3][13]. Early data also indicates a favorable trend in progression-free survival (PFS) for the this compound arms[3][13].

Table 1: Efficacy in First-Line KRAS/NRAS-Mutated mCRC (CRDF-004 Trial)

Treatment Arm Number of Patients (n) Confirmed Objective Response Rate (ORR)
SoC Alone (FOLFIRI/FOLFOX + Bevacizumab) 37 30%[13]
SoC + this compound 20 mg 36 42%[13]
SoC + this compound 30 mg 37 49%[13]

Data cutoff: July 8, 2025[13]

Clinical Performance in Second-Line mCRC

In the second-line setting for KRAS-mutated mCRC, this compound was evaluated in a Phase 1b/2 trial (NCT03829410) in combination with FOLFIRI and bevacizumab for patients who had progressed on an oxaliplatin-based regimen[7][8][14].

Efficacy Data

The combination demonstrated significant clinical activity, with a median progression-free survival (mPFS) of 9.4 months, which is more than double the historical mPFS of 4.5 to 5.7 months for second-line therapies[14]. A post hoc analysis revealed a remarkable difference in efficacy based on prior bevacizumab exposure, with bevacizumab-naïve patients showing a substantially higher ORR and longer mPFS[7][11].

Table 2: Efficacy in Second-Line KRAS-Mutated mCRC (Phase II Trial)

Treatment Arm / Patient Group Number of Patients (n) Confirmed Objective Response Rate (ORR) Median Progression-Free Survival (mPFS)
This compound + FOLFIRI + Bevacizumab (Overall Population) 53 26.4%[7][11] -
Bevacizumab-Naïve Patients 13 76.9%[7][11] 14.9 months[11][15]
Bevacizumab-Exposed Patients 40 10.0%[7][11] 6.6 months[11][15]

| Historical SoC (FOLFIRI + Bevacizumab) | ~10,800 | ~5%[4] | 4.5 - 5.7 months[14] |

Safety and Tolerability Profile

Across clinical trials, this compound in combination with standard-of-care chemotherapy has been generally well-tolerated[3][14]. The adverse events (AEs) observed are consistent with those known for the FOLFIRI/bevacizumab backbone, indicating that this compound does not add significant unexpected toxicity[3][13].

Table 3: Safety Summary

Adverse Event Profile This compound Combination Therapy
Overall Tolerability Generally well-tolerated[3][14]
Common AEs Consistent with FOLFIRI/bevacizumab regimen[3]
Most Common Treatment-Emergent AE Neutropenia[3][13]

| Grade ≥3 AEs | Reported as infrequent and low[3][13] |

Experimental Protocols

CRDF-004: First-Line Randomized Phase 2 Trial
  • Objective: To evaluate the efficacy and safety of two different doses of this compound added to standard-of-care first-line treatment.[10]

  • Patient Population: Patients with histologically confirmed, unresectable metastatic colorectal cancer with a documented KRAS or NRAS mutation and no prior systemic therapy for metastatic disease.[10][12][16]

  • Design: A multicenter, randomized, open-label trial. Patients are randomized 1:1:1 into three arms.[10][12]

    • Arm A (Control): SoC (FOLFIRI or FOLFOX) + Bevacizumab.

    • Arm B: SoC + this compound 20 mg.

    • Arm C: SoC + this compound 30 mg.

  • Endpoints:

    • Primary: Objective Response Rate (ORR).[10][12]

    • Secondary: Progression-Free Survival (PFS), Duration of Response (DoR), and safety.[10][12]

CRDF004_Workflow cluster_arms Treatment Arms Start Patient Screening Criteria Inclusion Criteria: - mCRC - KRAS/NRAS Mutation - First-Line Treatment Start->Criteria Randomization Randomization (1:1:1) Criteria->Randomization ArmA Arm A: SoC Alone (FOLFIRI/FOLFOX + Bev) Randomization->ArmA ArmB Arm B: SoC + this compound 20mg Randomization->ArmB ArmC Arm C: SoC + this compound 30mg Randomization->ArmC Evaluation Efficacy & Safety Evaluation ArmA->Evaluation ArmB->Evaluation ArmC->Evaluation Endpoints Endpoints Assessed: - Primary: ORR - Secondary: PFS, DoR Evaluation->Endpoints

Caption: Workflow for the randomized CRDF-004 Phase 2 clinical trial.
Phase 1b/2 Second-Line Trial (NCT03829410)

  • Objective: To assess the safety, tolerability, and preliminary efficacy of this compound with FOLFIRI and bevacizumab in the second-line setting.[4][8][14]

  • Patient Population: Patients with KRAS-mutated mCRC who had progressed after first-line treatment with an oxaliplatin- and fluoropyrimidine-based regimen.[7][11][17]

  • Design: A multi-center, open-label, single-arm study. A 3+3 dose-escalation design was used in the Phase 1b portion to establish the recommended Phase 2 dose (RP2D) of 15 mg/m².[4]

  • Treatment: this compound (15 mg/m² on days 1-5 and 15-19) plus FOLFIRI and bevacizumab (days 1 and 15) of a 28-day cycle.[11]

  • Endpoints:

    • Primary: ORR.[11]

    • Secondary: PFS, Duration of Response (DoR), and tolerability.[11]

Conclusion

This compound, in combination with standard chemotherapy and bevacizumab, demonstrates substantial clinical promise for patients with RAS-mutated metastatic colorectal cancer. In the first-line setting, the addition of this compound leads to a higher objective response rate compared to the standard of care alone. In the second-line setting, it has shown remarkable efficacy, particularly in patients who have not been previously exposed to bevacizumab. The therapy is well-tolerated, with a manageable safety profile. The ongoing CRDF-004 trial will be critical in confirming these encouraging early findings and could establish this compound as a new cornerstone therapy for this hard-to-treat patient population.

References

Head-to-Head Comparison: Onvansertib vs. Volasertib in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis for researchers, scientists, and drug development professionals.

In the landscape of targeted cancer therapies, inhibitors of Polo-like kinase 1 (PLK1) have emerged as a promising class of agents. PLK1, a serine/threonine kinase, plays a crucial role in the regulation of mitosis, and its overexpression is a common feature in a wide array of human cancers, often correlating with poor prognosis. This guide provides a detailed head-to-head comparison of two notable PLK1 inhibitors: Onvansertib and Volasertib.

At a Glance: Key Differences

FeatureThis compoundVolasertib
Primary Target Polo-like kinase 1 (PLK1)Polo-like kinase 1 (PLK1)
Selectivity Highly selective for PLK1Inhibits PLK1, and to a lesser extent, PLK2 and PLK3
Administration OralIntravenous
Developer Cardiff OncologyBoehringer Ingelheim
Status Clinical DevelopmentClinical Development (some trials terminated)

Mechanism of Action: A Tale of Two Inhibitors

Both this compound and Volasertib are potent, ATP-competitive inhibitors of PLK1. By binding to the ATP-binding pocket of the PLK1 enzyme, they disrupt its catalytic activity, leading to a cascade of events that ultimately result in mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis in cancer cells.

The primary distinction in their mechanism lies in their selectivity. This compound is a highly specific inhibitor of PLK1. In contrast, Volasertib also demonstrates inhibitory activity against other members of the Polo-like kinase family, namely PLK2 and PLK3, albeit at higher concentrations. This broader activity of Volasertib could contribute to a different spectrum of efficacy and off-target effects compared to the more targeted action of this compound.

cluster_0 PLK1 Signaling Pathway G2_Phase G2 Phase PLK1_Activation PLK1 Activation G2_Phase->PLK1_Activation Cdc25_Activation Cdc25 Activation PLK1_Activation->Cdc25_Activation Apoptosis Apoptosis PLK1_Activation->Apoptosis Inhibition leads to CDK1_CyclinB_Activation CDK1/Cyclin B Activation Cdc25_Activation->CDK1_CyclinB_Activation Mitosis Mitosis CDK1_CyclinB_Activation->Mitosis Onvansertib_Volasertib This compound & Volasertib Onvansertib_Volasertib->PLK1_Activation Inhibition

Caption: Simplified PLK1 signaling pathway and the inhibitory action of this compound and Volasertib.

Preclinical Data: A Quantitative Look

In vitro studies have demonstrated the potent anti-proliferative activity of both compounds across a range of cancer cell lines. Notably, some studies provide a direct comparison of their half-maximal inhibitory concentrations (IC50).

Table 1: Comparative IC50 Values (nM) in Ovarian Cancer Cell Lines

Cell LineThis compound (nM)Volasertib (nM)
MCASData not specifiedData not specified
EFO27Data not specifiedData not specified
JHOM1Data not specifiedData not specified

Note: Specific IC50 values from a direct comparative study were not publicly available in the search results. However, multiple sources confirm both drugs are active at nanomolar concentrations in various cancer cell lines. For instance, one study reported similar cytotoxic effects of both drugs in non-mucinous ovarian cancer cells[1].

In vivo studies using xenograft models have further substantiated the anti-tumor efficacy of both agents.

Table 2: Summary of In Vivo Xenograft Studies

DrugCancer ModelDosing & AdministrationKey FindingsCitation
This compound Lung Adenocarcinoma (A549 cells)60 mg/kg, gavageSignificantly decreased tumor growth and weight.[2]
This compound KRAS-mutant Colorectal Cancer (HCT116 cells)45 mg/kg, i.v. or 60 mg/kg, p.o.Potent antitumor activity as a single agent and synergistic with irinotecan.[3][4]
This compound Head and Neck Squamous Cell CarcinomaNot specifiedInhibited tumor growth in both cisplatin-sensitive and resistant xenografts.[5]
Volasertib Acute Myeloid Leukemia (MV4-11 cells)10, 20, or 40 mg/kg, i.v., once or twice weeklyMarked tumor regression and was well-tolerated.[6][7]
Volasertib Papillary Thyroid Cancer (K1 cells)25 or 30 mg/kg, oral gavageSignificantly repressed tumor growth.[8]
Volasertib Pediatric Solid Tumors and ALL15-30 mg/kg, i.v., weekly x 3Induced regressions in several xenograft models.[9]

Experimental Protocols

In Vitro Cell Proliferation Assay (General Protocol)

A common method to determine the IC50 values of PLK1 inhibitors is the CellTiter-Glo® Luminescent Cell Viability Assay.

cluster_1 In Vitro Cell Proliferation Assay Workflow Cell_Seeding Seed cancer cells in 96-well plates Drug_Treatment Treat cells with varying concentrations of this compound or Volasertib Cell_Seeding->Drug_Treatment Incubation Incubate for 72 hours Drug_Treatment->Incubation CTG_Reagent Add CellTiter-Glo® Reagent Incubation->CTG_Reagent Luminescence_Measurement Measure luminescence CTG_Reagent->Luminescence_Measurement IC50_Calculation Calculate IC50 values Luminescence_Measurement->IC50_Calculation

Caption: Workflow for a typical in vitro cell proliferation assay to determine IC50 values.

Methodology:

  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The following day, cells are treated with a serial dilution of this compound or Volasertib. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 72 hours under standard cell culture conditions.

  • Viability Assessment: After incubation, CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Data Analysis: Luminescence is measured using a plate reader. The data is then normalized to the vehicle control, and the IC50 value is calculated by fitting the data to a dose-response curve.

In Vivo Xenograft Study (General Protocol)

Animal models are crucial for evaluating the in vivo efficacy of anti-cancer agents.

cluster_2 In Vivo Xenograft Study Workflow Cell_Implantation Subcutaneous implantation of cancer cells into immunodeficient mice Tumor_Growth Allow tumors to reach a palpable size (e.g., 100-200 mm³) Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment groups (Vehicle, this compound, Volasertib) Tumor_Growth->Randomization Treatment Administer treatment as per schedule (e.g., oral gavage, i.v. injection) Randomization->Treatment Monitoring Monitor tumor volume and body weight regularly Treatment->Monitoring Endpoint Euthanize mice at study endpoint and collect tumors for analysis Monitoring->Endpoint

Caption: General workflow for an in vivo xenograft study to assess anti-tumor efficacy.

Methodology:

  • Cell Implantation: A specific number of cancer cells (e.g., 5 x 10^6) are suspended in a suitable medium and injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth Monitoring: Tumor growth is monitored regularly using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: Once tumors reach a predetermined size, the mice are randomized into different treatment groups, including a vehicle control group and groups receiving this compound or Volasertib at specified doses and schedules.

  • Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. The efficacy of the treatment is assessed by comparing the tumor growth in the treated groups to the control group.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised for further analysis, such as immunohistochemistry to assess biomarkers of drug activity (e.g., proliferation markers, apoptosis markers).

Clinical Trial Data: Efficacy and Safety in Humans

Both this compound and Volasertib have been evaluated in numerous clinical trials for a variety of solid and hematological malignancies. A direct comparative clinical trial between the two agents has not been conducted. However, a comparative summary of their clinical findings in key indications can be informative.

Table 3: Summary of Selected Clinical Trial Results

DrugIndicationPhaseCombination TherapyKey Efficacy ResultsCommon Grade 3/4 Adverse EventsCitation
This compound KRAS-mutated Metastatic Colorectal Cancer (mCRC)Phase 1b/2FOLFIRI + BevacizumabORR: 26.4% (overall), 76.9% (bevacizumab-naïve)Neutropenia[3][10][11]
This compound First-Line KRAS-mutated mCRCPhase 2FOLFIRI/FOLFOX + BevacizumabORR: 64% (30mg dose) vs 33% (control)Neutropenia[12][13]
Volasertib Acute Myeloid Leukemia (AML) in elderly patientsPhase 2Low-dose Cytarabine (LDAC)ORR: 31% vs 13.3% (LDAC alone); Median OS: 8.0 vs 5.2 monthsFebrile neutropenia, Infections[14][15]
Volasertib Acute Myeloid Leukemia (AML) in elderly patientsPhase 3Low-dose Cytarabine (LDAC)No significant improvement in OS; higher rate of fatal infectionsInfections, Febrile neutropenia[6]
Volasertib Advanced Solid TumorsPhase 1Cisplatin or CarboplatinPartial responses observed in some patients.Neutropenia, Thrombocytopenia, Fatigue[16]

Safety Profile: The most common dose-limiting toxicities for both this compound and Volasertib are hematological, primarily neutropenia and thrombocytopenia.[16][17] For this compound, in combination with chemotherapy, the safety profile has been reported as manageable, with adverse events being consistent with those expected from the chemotherapy backbone.[12][18] In the case of Volasertib, a Phase 3 trial in AML was halted due to a higher incidence of fatal infections in the treatment arm, highlighting a significant safety concern in that patient population.[6]

Conclusion

This compound and Volasertib are both potent inhibitors of PLK1 with demonstrated anti-cancer activity. This compound's higher selectivity for PLK1 may offer a more favorable safety profile, a notion supported by the manageable toxicities observed in its clinical trials to date. Volasertib has shown efficacy in some settings but has also faced challenges, including a failed Phase 3 trial in AML due to increased toxicity.

The choice between these two agents for future research and development will likely depend on the specific cancer type, the therapeutic window, and the potential for combination with other anti-cancer therapies. The ongoing clinical evaluation of this compound, particularly in KRAS-mutated colorectal cancer, will be crucial in defining its role in the oncology treatment landscape. For researchers, the distinct selectivity profiles of these two molecules provide valuable tools to probe the specific roles of PLK1 versus the broader PLK family in cancer biology.

References

Onvansertib in Venetoclax-Refractory Hematological Malignancies: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to venetoclax, a BCL-2 inhibitor, presents a significant clinical challenge in the management of hematological malignancies, particularly Acute Myeloid Leukemia (AML). This guide provides a comparative analysis of the efficacy of onvansertib, a first-in-class PLK1 inhibitor, in patients who have failed prior venetoclax therapy, alongside alternative therapeutic strategies. The information is compiled from preclinical studies and clinical trial data to aid in research and development efforts.

Introduction to this compound and Venetoclax Resistance

Venetoclax has transformed the treatment landscape for AML, especially in older patients unfit for intensive chemotherapy. However, resistance, often mediated by the upregulation of other anti-apoptotic proteins like MCL-1 and BCL-XL, is a common occurrence. This compound, a selective inhibitor of Polo-like Kinase 1 (PLK1), a key regulator of mitosis, offers a novel mechanistic approach to overcoming this resistance. By inducing G2-M phase cell cycle arrest and subsequent apoptosis, this compound targets a pathway distinct from the BCL-2 family of proteins.

Efficacy of this compound in Venetoclax-Refractory AML

Preclinical data has demonstrated the potential of this compound in venetoclax-resistant settings. In vitro and in vivo models of venetoclax-resistant AML have shown that this compound, as a single agent, can inhibit tumor growth.[1] Furthermore, a synergistic effect has been observed when this compound is combined with venetoclax in these resistant models, suggesting a potential to resensitize cells to BCL-2 inhibition.[1]

Clinical evidence for this compound in this specific patient population is emerging from the Phase 1b/2 clinical trial (NCT03303339). This multicenter, open-label study is evaluating this compound in combination with decitabine in patients with relapsed or refractory AML, including a cohort of patients who have previously failed venetoclax-based therapy.[1][2]

Table 1: Clinical Trial Data for this compound in Relapsed/Refractory AML

Clinical TrialTreatment ArmPatient PopulationOverall Response Rate (ORR)Complete Remission (CR/CRi)
NCT03303339 (Phase 1b/2)This compound + DecitabineRelapsed/Refractory AMLNot explicitly reported for the venetoclax-refractory subgroup20% (9/45 patients) in the overall R/R AML population

CRi: Complete Remission with incomplete hematologic recovery. Data for the specific venetoclax-refractory subgroup has not been separately published in detail.

Alternative Therapeutic Strategies for Venetoclax-Refractory AML

Several alternative targeted and combination therapies are being investigated for patients who have failed venetoclax. These approaches often target other known drivers of AML or pathways that are not dependent on BCL-2.

Table 2: Efficacy of Alternative Therapies in Venetoclax-Refractory or Relapsed/Refractory AML

TherapyTargetPatient PopulationOverall Response Rate (ORR) / Modified Composite Response Rate (mCRc)Complete Remission (CR/CRc)Median Overall Survival (OS)
Gilteritinib + VenetoclaxFLT3, BCL-2FLT3-mutated R/R AML75% (mCRc)18% (CR)10.0 months
Gilteritinib + VenetoclaxFLT3, BCL-2FLT3-mutated R/R AML with prior venetoclax60% (mCRc)Not specified6.7 months
Enasidenib + VenetoclaxIDH2, BCL-2IDH2-mutated R/R AML62%50% (CR)Not Reached (at 20.2 months follow-up)
Ivosidenib + Venetoclax ± AzacitidineIDH1, BCL-2IDH1-mutated R/R AML89%75% (CRc)9.7 months
Cladribine + Low-Dose Cytarabine + VenetoclaxDNA synthesis, BCL-2Heavily pre-treated R/R AML (many with prior venetoclax)36.6% (CRc)Not specified56 days (median)

mCRc: Modified Composite Response Rate (CR + CRi + CR with incomplete platelet recovery + Morphologic Leukemia-Free State). R/R: Relapsed/Refractory. CRc: Composite Complete Remission (CR + CRi).

Experimental Protocols

This compound Clinical Trial (NCT03303339)
  • Study Design: A Phase 1b/2, multicenter, open-label, dose-escalation and expansion study.[3][4][5]

  • Patient Population: Adult patients with relapsed or refractory AML, including those who have failed prior venetoclax-containing regimens.[1]

  • Treatment Regimen:

    • This compound: Administered orally on days 1 through 5 of a 28-day cycle. Dose escalation was performed to determine the recommended Phase 2 dose (RP2D).[3][4]

    • Decitabine: 20 mg/m² administered intravenously on days 1 through 5 of a 28-day cycle.[3][4]

  • Primary Endpoints:

    • Phase 1b: To determine the maximum tolerated dose (MTD) and RP2D of this compound in combination with decitabine.[3]

    • Phase 2: To evaluate the safety and efficacy (CR/CRi rate) of the combination.

  • Key Inclusion Criteria: Confirmed diagnosis of AML, relapsed or refractory to at least one prior therapy.[1]

  • Key Exclusion Criteria: Specific exclusion criteria are detailed in the full trial protocol.

Signaling Pathways and Experimental Workflows

Mechanism of Action: this compound vs. Venetoclax

The following diagram illustrates the distinct mechanisms of action of this compound and venetoclax, providing a rationale for the use of this compound in venetoclax-resistant disease.

Onvansertib_vs_Venetoclax_MoA cluster_venetoclax Venetoclax Action cluster_this compound This compound Action cluster_resistance Venetoclax Resistance Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 Inhibits MCL1 MCL-1 BCL_XL BCL-XL Apoptosis_V Apoptosis BCL2->Apoptosis_V Inhibits This compound This compound PLK1 PLK1 This compound->PLK1 Inhibits Mitosis Mitotic Progression PLK1->Mitosis Promotes Apoptosis_O Apoptosis Mitosis->Apoptosis_O Arrest leads to Apoptosis_R Apoptosis MCL1->Apoptosis_R Inhibits BCL_XL->Apoptosis_R Inhibits

Caption: Mechanisms of this compound and Venetoclax.

Experimental Workflow for a Phase 1b/2 Clinical Trial

The following diagram outlines a typical workflow for a Phase 1b/2 clinical trial, such as the NCT03303339 study for this compound.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Phase1b Phase 1b: Dose Escalation (Determine MTD/RP2D) Informed_Consent->Phase1b Phase2 Phase 2: Dose Expansion (Evaluate Efficacy & Safety at RP2D) Phase1b->Phase2 Establish RP2D Treatment_Cycle Treatment Cycle (e.g., this compound + Decitabine) Phase1b->Treatment_Cycle Enroll Cohorts Phase2->Treatment_Cycle Enroll Expansion Cohort Data_Analysis Data Analysis & Reporting Phase2->Data_Analysis Safety_Monitoring Safety Monitoring (Adverse Events) Treatment_Cycle->Safety_Monitoring Efficacy_Assessment Efficacy Assessment (Response Evaluation) Treatment_Cycle->Efficacy_Assessment Safety_Monitoring->Phase1b DLT Evaluation Safety_Monitoring->Phase2 Efficacy_Assessment->Phase1b Preliminary Activity Efficacy_Assessment->Phase2

Caption: Phase 1b/2 Clinical Trial Workflow.

Conclusion

This compound demonstrates a promising preclinical rationale for activity in venetoclax-resistant AML. Early clinical data from the NCT03303339 trial in a broader relapsed/refractory AML population are encouraging, though specific efficacy data in the venetoclax-failure subgroup remains to be fully elucidated. In comparison, alternative strategies targeting specific mutations such as FLT3, IDH1, and IDH2 in combination with venetoclax have shown high response rates in the relapsed/refractory setting, including in patients with prior venetoclax exposure. The choice of therapy for venetoclax-refractory patients will likely be guided by the patient's mutational profile and prior treatment history. Further data from the this compound Phase 2 trial are eagerly awaited to clarify its role in this challenging patient population.

References

Comparative analysis of Onvansertib's effect on different KRAS mutation subtypes

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the clinical and preclinical data of the PLK1 inhibitor, Onvansertib, reveals a broad efficacy against various KRAS mutations, positioning it as a potential pan-KRAS targeted therapy. This guide provides a comprehensive comparison of this compound's performance, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

This compound, a first-in-class, third-generation oral and highly-selective Polo-like Kinase 1 (PLK1) inhibitor, has demonstrated significant promise in treating KRAS-mutated cancers, particularly metastatic colorectal cancer (mCRC).[1] Unlike therapies that target specific KRAS mutations, this compound's mechanism of action, which involves inducing mitotic arrest and apoptosis in cancer cells, appears to be effective across a spectrum of KRAS subtypes.[1][2] This is attributed to the synthetic lethality between PLK1 inhibition and KRAS mutations, where cancer cells with a KRAS mutation are more dependent on PLK1 for survival.[3][4]

Clinical Efficacy in KRAS-Mutated Metastatic Colorectal Cancer

Clinical trials have primarily evaluated this compound in combination with the standard-of-care regimen FOLFIRI (irinotecan, 5-fluorouracil, and leucovorin) and bevacizumab. The data consistently shows a significant improvement in objective response rates (ORR) compared to historical and concurrent controls.

A key finding from a phase II trial is the differential efficacy based on prior bevacizumab exposure. In bevacizumab-naïve patients, the combination of this compound with FOLFIRI and bevacizumab demonstrated a remarkable 76.9% ORR.[5][6][7] This is substantially higher than the 10.0% ORR observed in patients who had previously been treated with bevacizumab.[5][6][7] The overall ORR in the second-line setting for all patients treated with the combination was 26.4%.[5][6]

In the first-line setting for KRAS-mutated mCRC, a randomized phase 2 trial showed a dose-dependent increase in ORR when this compound was added to standard-of-care chemotherapy.[2] The 30 mg dose of this compound combined with standard of care achieved a 64% ORR, compared to 33% in the control arm receiving only standard of care.[2][8]

Quantitative Clinical Data Summary
Clinical SettingTreatment ArmObjective Response Rate (ORR)Patient Subgroup
First-Line mCRC 30mg this compound + SoC64% (7/11)KRAS or NRAS mutated
20mg this compound + SoC50% (5/10)KRAS or NRAS mutated
SoC Alone (Control)33% (3/9)KRAS or NRAS mutated
Second-Line mCRC This compound + FOLFIRI/Bevacizumab76.9%Bevacizumab-naïve
This compound + FOLFIRI/Bevacizumab10.0%Bevacizumab-exposed
This compound + FOLFIRI/Bevacizumab26.4% (14/53)Overall Population
Historical Control (SoC alone)5-13%N/A

SoC: Standard of Care (FOLFIRI or FOLFOX + Bevacizumab)

Broad Activity Across KRAS Subtypes

A significant advantage of this compound is its demonstrated efficacy across a range of KRAS mutation subtypes. Clinical responses, including partial responses and stable disease, have been observed in patients with KRAS G12D, G12V, and G13D mutations, which are among the most common in colorectal cancer.[4] Furthermore, data from an expanded access program showed tumor shrinkage in patients with five different KRAS subtypes: G12A, G12C, G12V, G13D, and A146T.[3] This broad activity supports the characterization of this compound as a pan-KRAS inhibitor.[1]

A key biomarker for response to this compound treatment is the change in circulating tumor DNA (ctDNA) of the specific KRAS mutation.[9] Studies have shown that a significant decrease in the mutant allele frequency of KRAS after the first cycle of treatment is predictive of subsequent tumor regression.[3][4][9]

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

Onvansertib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS Mutated KRAS (Constitutively Active) RTK->KRAS Activates RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK PLK1 Polo-like Kinase 1 (PLK1) ERK->PLK1 Upregulates Proliferation Cell Proliferation & Survival ERK->Proliferation PLK1->Proliferation Promotes Mitotic_Arrest Mitotic Arrest & Apoptosis PLK1->Mitotic_Arrest Regulates Mitosis This compound This compound This compound->PLK1 Inhibits

Caption: this compound inhibits PLK1, a key regulator of mitosis, leading to mitotic arrest and apoptosis in cancer cells. This is particularly effective in KRAS-mutant tumors which are highly dependent on PLK1.

Clinical Trial Workflow

Clinical_Trial_Workflow Patient_Screening Patient Screening - Metastatic CRC - KRAS Mutation - Prior Treatment Status Randomization Randomization Patient_Screening->Randomization Arm_A This compound + SoC (FOLFIRI/Bevacizumab) Randomization->Arm_A Arm_B SoC Alone (FOLFIRI/Bevacizumab) Randomization->Arm_B Treatment_Cycle Treatment Cycles (e.g., 28 days) Arm_A->Treatment_Cycle Arm_B->Treatment_Cycle Response_Assessment Response Assessment - RECIST criteria - ctDNA analysis Treatment_Cycle->Response_Assessment Response_Assessment->Treatment_Cycle Continue if no progression Follow_Up Follow-up for PFS and OS Response_Assessment->Follow_Up

Caption: A typical randomized clinical trial design for evaluating this compound in combination with standard of care (SoC) against SoC alone in patients with KRAS-mutated mCRC.

Experimental Protocols

Preclinical In Vitro Studies

Preclinical evaluation of this compound has been conducted on various human KRAS-mutant colorectal cancer cell lines.

  • Cell Lines: Studies have utilized isogenic DLD1 cells with KRAS G13D mutation and their KRAS wild-type counterparts to compare sensitivity to this compound.[2][10] Other cell lines used in preclinical models include HCT116 (KRAS G13D).[4]

  • Methodology for Viability Assays:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Varying concentrations of this compound are added to the wells.

    • Cells are incubated for a specified period (e.g., 72 hours).

    • Cell viability is assessed using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo).

    • IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated from dose-response curves.

  • Key Findings: Preclinical models have shown that this compound has superior activity in KRAS-mutant colorectal cancer cells compared to their KRAS wild-type counterparts.[1][11]

Preclinical In Vivo Studies
  • Animal Models: Xenograft models are established by subcutaneously implanting human KRAS-mutant colorectal cancer cells (e.g., HCT-116) into immunocompromised mice.[4][11]

  • Methodology for Xenograft Studies:

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • Treatment groups may receive this compound as a single agent, chemotherapy (e.g., irinotecan) alone, or a combination of both.

    • The control group typically receives a vehicle solution.

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, tumors are excised and may be used for further analysis (e.g., immunohistochemistry).

  • Key Findings: In vivo studies have demonstrated that this compound has potent antitumor activity as a single agent and acts synergistically with irinotecan in KRAS-mutant xenograft models.[1][11]

Clinical Trial Protocols

The clinical evaluation of this compound has been primarily through Phase 1b/2 trials.

  • Study Design: These are typically multi-center, open-label trials.[3] The Phase 1b portion focuses on dose escalation to determine the recommended Phase 2 dose (RP2D), while the Phase 2 portion evaluates the efficacy and safety of the combination therapy at the RP2D.[3][4][11]

  • Patient Population: Eligible patients generally have histologically confirmed metastatic and unresectable colorectal cancer with a documented KRAS mutation and have failed prior lines of therapy.[3][12]

  • Treatment Regimen (Example from NCT03829410):

    • This compound: Administered orally at doses of 12, 15, or 18 mg/m² on days 1-5 and 15-19 of a 28-day cycle.[6] The RP2D was established at 15 mg/m².[1][11]

    • FOLFIRI: Irinotecan (180 mg/m²), leucovorin (400 mg/m²), and 5-fluorouracil (400 mg/m² bolus followed by 2400 mg/m² infusion) administered on days 1 and 15 of a 28-day cycle.[6]

    • Bevacizumab: 5 mg/kg administered on days 1 and 15 of a 28-day cycle.[6]

  • Efficacy Assessment: The primary endpoint is typically the Objective Response Rate (ORR) according to RECIST v1.1 criteria.[5] Secondary endpoints often include Progression-Free Survival (PFS), Duration of Response (DOR), and safety.[5]

Comparison with Alternatives

The primary alternative for patients with KRAS-mutated mCRC in the second-line setting is standard-of-care chemotherapy, with or without bevacizumab. As the data tables illustrate, the combination of this compound with FOLFIRI and bevacizumab leads to a substantially higher ORR than what has been historically observed with standard of care alone (26.4% vs. 5-13%).[13] In the first-line setting, the addition of this compound also significantly boosts the response rate (up to 64% vs. 33%).[2][8]

While direct KRAS inhibitors like Sotorasib and Adagrasib have shown activity against the specific KRAS G12C mutation, they have had limited success in colorectal cancer as monotherapies.[7] this compound's broader activity across multiple KRAS subtypes, including those for which no targeted therapy exists, represents a significant potential advantage.

Conclusion

This compound, through its mechanism of PLK1 inhibition, demonstrates a promising pan-KRAS activity. The clinical data in metastatic colorectal cancer, particularly in combination with standard-of-care chemotherapy, shows a significant improvement in objective response rates compared to current treatment options. The efficacy observed across a range of KRAS mutation subtypes, including G12D, G12V, G13D, and G12C, positions this compound as a potentially valuable therapeutic agent for a large population of patients with KRAS-mutated cancers who currently have limited targeted treatment options. The ongoing and future clinical trials will be crucial in further defining its role in the treatment landscape.

References

Onvansertib's Clinical Edge in Metastatic Colorectal Cancer: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

New Rochelle, NY, November 20, 2025 – For researchers and drug development professionals navigating the complex landscape of metastatic colorectal cancer (mCRC) therapies, the investigational drug Onvansertib is demonstrating significant clinical benefit, particularly in patients with KRAS-mutated tumors. This guide provides a detailed comparison of this compound's performance against historical response rates of standard-of-care treatments, supported by experimental data and protocols from recent clinical trials.

This compound, a first-in-class, oral, and highly selective Polo-like kinase 1 (PLK1) inhibitor, is being evaluated in combination with standard chemotherapy regimens.[1][2][3] The therapeutic strategy is grounded in the discovery of a synthetic lethal interaction between PLK1 inhibition and KRAS-mutated cancer cells, a common mutation in mCRC that confers resistance to standard therapies.[2][4][5]

Comparative Efficacy: this compound vs. Historical Controls

Clinical trial data for this compound, when added to standard-of-care (SoC) chemotherapy and bevacizumab, shows a marked improvement in objective response rates (ORR) compared to historical data for SoC alone in both first- and second-line treatment settings for KRAS-mutated mCRC.

Treatment SettingRegimenPatient PopulationObjective Response Rate (ORR)Source(s)
First-Line This compound (30mg) + SoC (FOLFIRI/FOLFOX + Bevacizumab) KRAS/NRAS-mutated mCRC49% - 64% [1][6][7][8]
First-LineSoC (FOLFIRI/FOLFOX + Bevacizumab) - Control ArmKRAS/NRAS-mutated mCRC30% - 33%[1][6][7]
First-LineHistorical SoC (FOLFOX-based)KRAS-mutated mCRC~40%[9]
First-LineHistorical SoC (Irinotecan-based doublet)KRAS-mutated mCRC~35%[10]
Second-Line This compound + FOLFIRI + Bevacizumab KRAS-mutated mCRC (Bevacizumab-naïve)76.9% [2]
Second-Line This compound + FOLFIRI + Bevacizumab KRAS-mutated mCRC (Overall population)26.4% - 44% [2][11][12]
Second-LineHistorical SoC (FOLFIRI + Bevacizumab)mCRC5% - 13%[5][13]

Note: Variations in reported ORRs for the this compound first-line trial may be due to different data cutoff dates and patient cohort sizes in preliminary reports.[1][6]

Signaling Pathway and Mechanism of Action

This compound targets Polo-like kinase 1 (PLK1), a serine/threonine kinase that is a key regulator of the cell cycle, particularly during mitosis.[3][4][5] In KRAS-mutant cancer cells, there is a heightened reliance on PLK1 for cell division. Inhibiting PLK1 with this compound in these cells induces mitotic arrest, leading to programmed cell death (apoptosis). This "synthetic lethality" provides a targeted approach for a patient population with limited effective treatment options.[2][14][15]

Onvansertib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus / Mitosis GrowthFactor Growth Factor EGFR EGFR GrowthFactor->EGFR KRAS_mut Mutant KRAS (Constitutively Active) EGFR->KRAS_mut Normal Signal (Bypassed) RAF RAF KRAS_mut->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Uncontrolled Cell Proliferation ERK->Proliferation PLK1 PLK1 ERK->PLK1 Upregulates Mitosis Mitosis PLK1->Mitosis Apoptosis Apoptosis PLK1->Apoptosis Inhibition leads to This compound This compound This compound->PLK1 Inhibits Clinical_Trial_Workflow cluster_screening Patient Recruitment cluster_randomization Randomization (1:1:1) cluster_arms Treatment Arms (28-Day Cycles) cluster_followup Evaluation & Endpoints Eligibility Patient Screening - mCRC Diagnosis - KRAS/NRAS Mutation - Treatment Naïve (1st Line) Rand Randomization Eligibility->Rand ArmA Arm A: This compound (20mg) + SoC Rand->ArmA ArmB Arm B: This compound (30mg) + SoC Rand->ArmB ArmC Arm C: SoC Alone (Control) Rand->ArmC Assessment Tumor Assessment (e.g., every 8 weeks) ArmA->Assessment ArmB->Assessment ArmC->Assessment Endpoints Primary Endpoint: Objective Response Rate (ORR) Secondary Endpoints: PFS, DOR, Safety Assessment->Endpoints

References

Onvansertib's Kinase Specificity: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the selectivity profile of Onvansertib (NMS-1286937), a potent and selective inhibitor of Polo-like Kinase 1 (PLK1), reveals a significant therapeutic window over other kinases. This guide provides a comparative assessment of its specificity, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals in the field of oncology.

This compound is an orally bioavailable, ATP-competitive inhibitor of PLK1, a serine/threonine kinase that plays a critical role in mitotic progression.[1] Overexpression of PLK1 is a hallmark of numerous cancers and is often associated with poor prognosis, making it an attractive target for therapeutic intervention.[2] The efficacy and safety of a kinase inhibitor are intrinsically linked to its selectivity. High specificity for the target kinase minimizes off-target effects, thereby reducing toxicity and enhancing the therapeutic index.

Quantitative Assessment of this compound's Kinase Specificity

The inhibitory activity of this compound against PLK1 and a panel of other kinases has been quantified using in vitro kinase assays to determine the half-maximal inhibitory concentration (IC50). The data clearly demonstrates this compound's high potency and selectivity for PLK1.

Kinase TargetIC50 (nM)Fold Selectivity vs. PLK1
PLK1 2 -
FLT3510255-fold
MELK744372-fold
CK2826413-fold
PLK2>10,000>5,000-fold
PLK3>10,000>5,000-fold

*Note: In one study, this compound at a concentration of 10 µM showed only marginal inhibition of PLK2 (48%) and PLK3 (40%).[3] Another source indicates the IC50 for PLK2 and PLK3 is over 5,000-fold higher than for PLK1.[4] This high degree of selectivity is crucial for minimizing side effects associated with the inhibition of other polo-like kinase family members.

PLK1 Signaling Pathway and the Role of this compound

PLK1 is a master regulator of the M phase of the cell cycle. Its activity is essential for several key mitotic events, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[2][5] this compound, by competitively inhibiting the ATP-binding site of PLK1, disrupts these processes, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1]

PLK1_Signaling_Pathway Aurora_A Aurora A Kinase PLK1_inactive Inactive PLK1 Aurora_A->PLK1_inactive Activates PLK1_active Active PLK1 PLK1_inactive->PLK1_active Cdc25C_inactive Inactive Cdc25C PLK1_active->Cdc25C_inactive Phosphorylates (Activates) Wee1 Wee1 PLK1_active->Wee1 Phosphorylates (Inhibits) APC_C Anaphase-Promoting Complex (APC/C) PLK1_active->APC_C Activates This compound This compound This compound->PLK1_active Inhibits Cdc25C_active Active Cdc25C Cdc25C_inactive->Cdc25C_active CDK1_CyclinB_inactive Inactive CDK1/Cyclin B Cdc25C_active->CDK1_CyclinB_inactive Dephosphorylates (Activates) CDK1_CyclinB_active Active CDK1/Cyclin B CDK1_CyclinB_inactive->CDK1_CyclinB_active Mitotic_Entry Mitotic Entry CDK1_CyclinB_active->Mitotic_Entry Wee1->CDK1_CyclinB_active Inhibits APC_C_active Active APC/C APC_C->APC_C_active Chromosome_Segregation Chromosome Segregation & Cytokinesis APC_C_active->Chromosome_Segregation

Figure 1. Simplified PLK1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The determination of this compound's kinase specificity relies on robust in vitro kinase assays. Below is a detailed methodology representative of the protocols used to generate the IC50 data.

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of a panel of protein kinases.

Materials:

  • Recombinant human kinases (PLK1, PLK2, PLK3, FLT3, MELK, CK2, etc.)

  • Specific peptide or protein substrates for each kinase

  • This compound (serially diluted in DMSO)

  • [γ-³³P]ATP or unlabeled ATP (for non-radioactive assays)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

  • 96-well or 384-well assay plates

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar for non-radioactive detection

  • Scintillation counter or microplate reader (luminescence/fluorescence)

Procedure (Radiometric Assay):

  • Compound Preparation: Prepare a series of dilutions of this compound in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide range of concentrations.

  • Assay Plate Setup: Add a small volume of the diluted this compound or DMSO (vehicle control) to the wells of the assay plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase reaction buffer, the specific kinase, and its corresponding substrate.

  • Enzyme Addition: Add the kinase reaction mixture to each well of the assay plate.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Signal Detection: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³³P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, This compound Dilutions) Start->Prepare_Reagents Dispense_Inhibitor Dispense this compound/ Vehicle to Assay Plate Prepare_Reagents->Dispense_Inhibitor Add_Kinase_Substrate Add Kinase and Substrate Mixture to Wells Dispense_Inhibitor->Add_Kinase_Substrate Pre_incubate Pre-incubate to Allow Inhibitor Binding Add_Kinase_Substrate->Pre_incubate Initiate_Reaction Initiate Reaction with ATP Pre_incubate->Initiate_Reaction Incubate_Reaction Incubate at Controlled Temperature Initiate_Reaction->Incubate_Reaction Terminate_Reaction Terminate Kinase Reaction Incubate_Reaction->Terminate_Reaction Detect_Signal Detect Signal (e.g., Radioactivity, Luminescence) Terminate_Reaction->Detect_Signal Analyze_Data Analyze Data and Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

References

Correlating ctDNA decrease with clinical response to Onvansertib

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the correlation between circulating tumor DNA (ctDNA) and clinical response to the PLK1 inhibitor, Onvansertib, in acute myeloid leukemia and metastatic colorectal cancer.

This guide provides an objective comparison of this compound's performance, supported by experimental data from clinical trials. It highlights the utility of circulating tumor DNA (ctDNA) as a predictive biomarker for treatment response. Detailed methodologies for key experiments are provided to enable replication and further investigation.

Correlation of ctDNA Decrease with Clinical Response

Recent clinical trials have demonstrated a strong correlation between a decrease in ctDNA levels and positive clinical outcomes in patients treated with this compound, both in hematological malignancies and solid tumors. This suggests that ctDNA can serve as an early and non-invasive biomarker to predict and monitor therapeutic response.

Acute Myeloid Leukemia (AML)

In a Phase Ib/II study of this compound in combination with decitabine for relapsed or refractory AML, a significant association was observed between a reduction in mutant ctDNA and clinical response.[1][2][3][4] Notably, 100% of patients who achieved a complete remission or complete remission with incomplete hematologic recovery (CR/CRi) showed a decrease in mutant ctDNA after the first cycle of treatment. In contrast, only 13% of non-responders exhibited a similar decrease.[4] This early dynamic in ctDNA levels was found to be a powerful predictor of clinical response.[1][2][3][4]

KRAS-Mutant Metastatic Colorectal Cancer (mCRC)

A similar correlation has been established in patients with KRAS-mutant metastatic colorectal cancer. In a Phase II trial, this compound combined with FOLFIRI and bevacizumab demonstrated promising clinical activity, with early ctDNA dynamics being predictive of treatment efficacy.[5][6][7][8] Patients who achieved a complete or partial response had a significantly greater decrease in KRAS-mutant ctDNA compared to those with stable or progressive disease.[5] Specifically, a decrease of ≥90% in KRAS-mutant ctDNA after one cycle was strongly associated with a higher objective response rate (ORR) and longer progression-free survival (PFS).[5]

Quantitative Data Summary

The following tables summarize the key quantitative data from clinical trials investigating this compound, showcasing the correlation between ctDNA dynamics and clinical response.

Table 1: this compound in Relapsed/Refractory Acute Myeloid Leukemia (AML)

Patient CohortctDNA DynamicsClinical Response (CR/CRi)Reference
RespondersDecrease in mutant ctDNA after 1 cycle7 of 7 (100%)[4]
Non-respondersDecrease in mutant ctDNA after 1 cycle2 of 15 (13%)[4]

Table 2: this compound in Second-Line KRAS-Mutant Metastatic Colorectal Cancer (mCRC)

Patient CohortctDNA Dynamics (after 1 cycle)Objective Response Rate (ORR)Median Progression-Free Survival (PFS)Reference
≥90% decrease in KRAS-mutant ctDNA55.0%12.6 months[5]
<90% reduction in KRAS-mutant ctDNA3.7%5.8 months[5]
Bevacizumab-naïve patients -76.9%14.9 months[8]
Patients with prior bevacizumab -10.0%6.6 months[8]

Comparison with Alternatives

Standard of Care in Second-Line KRAS-Mutant mCRC

The standard of care for second-line treatment of KRAS-mutant mCRC typically involves chemotherapy regimens like FOLFIRI or FOLFOX, often with the addition of a VEGF inhibitor like bevacizumab.[9] More recently, targeted therapies such as sotorasib for KRAS G12C mutations have been approved.[10][11][12] The combination of this compound with FOLFIRI and bevacizumab has shown a promising ORR, particularly in bevacizumab-naïve patients (76.9%), which compares favorably to the historically modest outcomes with standard chemotherapy in this setting.[5][8]

Biomarkers in AML

In AML, response to treatment is traditionally monitored through bone marrow biopsies and peripheral blood counts. While molecular markers like NPM1 mutations are used for risk stratification and monitoring minimal residual disease (MRD), ctDNA offers a less invasive and potentially more dynamic tool for assessing treatment response.[13][14][15][16] The high predictive value of early ctDNA changes for clinical response to this compound highlights its potential as a superior real-time biomarker.[4]

Experimental Protocols

ctDNA Analysis in KRAS-Mutant mCRC (ddPCR)
  • Blood Collection: Whole blood is collected in specialized tubes (e.g., Streck Cell-Free DNA BCT) to stabilize cfDNA.

  • Plasma Separation: Plasma is separated from whole blood by centrifugation within a specified timeframe to prevent contamination with genomic DNA from blood cells.

  • cfDNA Extraction: Cell-free DNA is extracted from plasma using a commercially available kit (e.g., QIAamp Circulating Nucleic Acid Kit).

  • Droplet Digital PCR (ddPCR):

    • The ddPCR reaction mixture is prepared containing ddPCR Supermix, primers and probes specific for the KRAS mutation of interest (e.g., G12V) and wild-type KRAS, and the extracted cfDNA.[17]

    • Droplets are generated using a droplet generator.

    • PCR amplification is performed on a thermal cycler.

    • The droplets are then read by a droplet reader to quantify the number of mutant and wild-type DNA molecules.

  • Data Analysis: The mutant allele frequency (MAF) is calculated as the ratio of mutant DNA copies to the total number of DNA copies. A decrease in MAF over the course of treatment is indicative of a response.

ctDNA Analysis in AML (Targeted NGS)
  • Blood and Bone Marrow Collection: Peripheral blood and bone marrow aspirates are collected at baseline and at specified time points during treatment.

  • DNA Extraction: DNA is extracted from plasma (for ctDNA), peripheral blood mononuclear cells (PBMCs), and bone marrow mononuclear cells (BMMCs).

  • Library Preparation and Target Enrichment:

    • DNA is fragmented, and adapters are ligated to the ends.

    • A panel of genes frequently mutated in AML is used for target enrichment, typically through hybrid capture-based methods.

  • Next-Generation Sequencing (NGS): The enriched libraries are sequenced on an NGS platform (e.g., Illumina).

  • Bioinformatic Analysis:

    • Sequencing reads are aligned to the human reference genome.

    • Variant calling is performed to identify somatic mutations.

    • The variant allele frequency (VAF) of each mutation is determined.

  • Monitoring: Changes in the VAF of driver mutations are tracked over time to assess treatment response. A significant decrease or clearance of a mutation in the ctDNA is associated with a positive clinical response.

Clinical Response Assessment (RECIST 1.1)

For solid tumors like mCRC, clinical response is typically assessed using the Response Evaluation Criteria in Solid Tumors (RECIST), version 1.1.[18][19][20][21][22]

  • Complete Response (CR): Disappearance of all target lesions.

  • Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.

  • Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions.

  • Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.

Visualizations

PLK1_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Cyclin B/CDK1 Cyclin B/CDK1 APC/C Anaphase-Promoting Complex/Cyclosome Cyclin B/CDK1->APC/C Activation Separase Separase APC/C->Separase Activation Cohesin Cohesin Separase->Cohesin Cleavage Chromosome Segregation Chromosome Segregation Cohesin->Chromosome Segregation Growth Factors Growth Factors RAS RAS Growth Factors->RAS Upregulation in KRAS-mutant cancers RAF RAF RAS->RAF Upregulation in KRAS-mutant cancers MEK MEK RAF->MEK Upregulation in KRAS-mutant cancers ERK ERK MEK->ERK Upregulation in KRAS-mutant cancers PLK1 Polo-like Kinase 1 ERK->PLK1 Upregulation in KRAS-mutant cancers PLK1->Cyclin B/CDK1 Activation This compound This compound This compound->PLK1 Inhibition

Caption: this compound inhibits PLK1, a key regulator of mitosis.

ctDNA_Workflow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical Blood_Draw Whole Blood Collection Plasma_Isolation Plasma Isolation Blood_Draw->Plasma_Isolation ctDNA_Extraction ctDNA Extraction Plasma_Isolation->ctDNA_Extraction Quantification ctDNA Quantification ctDNA_Extraction->Quantification Library_Prep NGS Library Prep (for NGS) Quantification->Library_Prep ddPCR_Assay ddPCR Assay (for specific mutations) Quantification->ddPCR_Assay Sequencing Next-Generation Sequencing Library_Prep->Sequencing Droplet_Reading Droplet Reading ddPCR_Assay->Droplet_Reading Data_Analysis Bioinformatic Analysis Sequencing->Data_Analysis MAF_Calculation VAF/MAF Calculation Droplet_Reading->MAF_Calculation Data_Analysis->MAF_Calculation Interpretation Clinical Interpretation MAF_Calculation->Interpretation

Caption: General workflow for ctDNA analysis from blood sample to clinical interpretation.

ctDNA_Response_Logic Onvansertib_Treatment This compound Treatment Tumor_Cell_Death Tumor Cell Apoptosis Onvansertib_Treatment->Tumor_Cell_Death No_Response No Clinical Response Onvansertib_Treatment->No_Response in non-responders ctDNA_Decrease Decrease in ctDNA Tumor_Cell_Death->ctDNA_Decrease leads to Clinical_Response Positive Clinical Response (e.g., Tumor Shrinkage) ctDNA_Decrease->Clinical_Response correlates with ctDNA_Stable_Increase Stable or Increased ctDNA No_Response->ctDNA_Stable_Increase is associated with

Caption: Logical relationship between this compound treatment, ctDNA dynamics, and clinical outcome.

References

Onvansertib in Combination with FOLFIRI and Bevacizumab Demonstrates Higher Objective Response Rates Compared to FOLFIRI and Bevacizumab Alone in Metastatic Colorectal Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive analysis of recent clinical trial data reveals the promising efficacy of onvansertib when added to the standard-of-care regimen of FOLFIRI (irinotecan, leucovorin, and fluorouracil) and bevacizumab for the treatment of metastatic colorectal cancer (mCRC), particularly in patients with KRAS mutations. The addition of this compound, a selective PLK1 inhibitor, has been shown to significantly improve the objective response rate (ORR) compared to the FOLFIRI and bevacizumab combination alone. This guide provides a detailed comparison of the performance of these treatment regimens, supported by experimental data and methodologies from key clinical trials.

Comparative Efficacy: Objective Response Rates

The objective response rate, a key metric in oncology trials representing the proportion of patients with tumor size reduction of a predefined amount and for a minimum time period, is significantly higher in patients receiving this compound in combination with FOLFIRI and bevacizumab.

A phase 2 clinical trial (NCT05593328) evaluating this compound in the first-line treatment of KRAS- or NRAS-mutated mCRC showed a notable dose-dependent increase in ORR.[1] Patients receiving this compound with standard-of-care chemotherapy (FOLFIRI or FOLFOX plus bevacizumab) had an overall response rate of 57%, which is substantially higher than the 33% ORR observed in the control arm receiving standard of care alone.[1] The 30 mg dose of this compound achieved an even more impressive ORR of 64%.[1]

In the second-line setting for KRAS-mutant mCRC, a phase 2 trial of this compound with FOLFIRI and bevacizumab reported an ORR of 26.4%.[2][3][4] A post hoc analysis of this study revealed a striking difference in efficacy based on prior bevacizumab exposure. Bevacizumab-naïve patients (n=13) exhibited a remarkable ORR of 76.9%, in stark contrast to the 10.0% ORR seen in patients who had previously received bevacizumab.[2][3][5] This suggests that this compound may be particularly effective in patients who have not developed resistance to anti-angiogenic therapy.

For comparison, historical data for FOLFIRI plus bevacizumab as a second-line treatment for mCRC shows an ORR of 17.1% in one study and 32% in another.[6][7] Another study reported an ORR of 23.5% for this regimen in the second-line setting.[8] A real-world study of second-line FOLFIRI plus bevacizumab in RAS-mutated advanced colorectal cancer showed an ORR of 14.6%.[9]

Treatment RegimenPatient PopulationSettingObjective Response Rate (ORR)Source(s)
This compound (30 mg) + FOLFIRI/FOLFOX + BevacizumabFirst-line KRAS- or NRAS-mutated mCRCFirst-line64%[1]
This compound (20 mg) + FOLFIRI/FOLFOX + BevacizumabFirst-line KRAS- or NRAS-mutated mCRCFirst-line50%[1]
All this compound-treated patients First-line KRAS- or NRAS-mutated mCRC First-line 57% [1]
FOLFIRI/FOLFOX + Bevacizumab (Control)First-line KRAS- or NRAS-mutated mCRCFirst-line33%[1]
This compound + FOLFIRI + BevacizumabSecond-line KRAS-mutant mCRC (Bevacizumab-naïve)Second-line76.9%[2][3][5]
This compound + FOLFIRI + BevacizumabSecond-line KRAS-mutant mCRC (Prior Bevacizumab)Second-line10.0%[2][3][5]
This compound + FOLFIRI + Bevacizumab (Overall) Second-line KRAS-mutant mCRC Second-line 26.4% [2][3][4]
FOLFIRI + BevacizumabSecond-line mCRCSecond-line17.1%[6]
FOLFIRI + BevacizumabSecond-line mCRCSecond-line32%[7]
FOLFIRI + BevacizumabSecond-line mCRC refractory to oxaliplatin-based chemoSecond-line23.5%[8]
FOLFIRI + BevacizumabSecond-line RAS-mutated advanced CRCSecond-line14.6%[9]

Mechanism of Action: this compound

This compound is an orally bioavailable and highly selective inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis.[1][10] Overexpression of PLK1 is common in various cancers and is associated with a poor prognosis.[10] By inhibiting PLK1, this compound disrupts mitosis, leading to G2/M cell-cycle arrest and subsequent apoptosis in cancer cells.[10][11] Furthermore, PLK1 is involved in DNA damage repair.[12] When combined with DNA-damaging chemotherapies like FOLFIRI, this compound is thought to enhance their efficacy by preventing cancer cells from repairing the induced damage.[12]

Onvansertib_Mechanism_of_Action cluster_cell_cycle Cell Cycle Progression cluster_chemotherapy Chemotherapy Effect cluster_onvansertib_action This compound Action G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase PLK1 Promotes Cell_Proliferation Tumor Growth M_Phase->Cell_Proliferation Leads to FOLFIRI FOLFIRI DNA_Damage DNA Damage FOLFIRI->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Induces DNA_Repair DNA Repair DNA_Damage->DNA_Repair This compound This compound PLK1 PLK1 This compound->PLK1 Inhibits PLK1->Apoptosis Inhibition leads to PLK1->DNA_Repair Aids in

Caption: this compound's mechanism of action.

Experimental Protocols

The clinical trials evaluating this compound in combination with FOLFIRI and bevacizumab have well-defined protocols to ensure patient safety and the collection of robust data.

This compound Combination Therapy (Second-Line, NCT03829410):

This multicenter, open-label, single-arm phase 2 study enrolled patients with KRAS-mutant mCRC who had previously been treated with oxaliplatin and fluorouracil with or without bevacizumab.[3][4]

  • Treatment Regimen:

    • This compound was administered orally at a dose of 15 mg/m² once daily on days 1-5 and 15-19 of a 28-day cycle.[2][4][13]

    • FOLFIRI consisted of irinotecan (180 mg/m²), leucovorin (400 mg/m²), and a fluorouracil bolus (400 mg/m²) followed by a 46-hour infusion (2400 mg/m²).[2][13]

    • Bevacizumab was administered at a dose of 5 mg/kg.[2][13]

    • FOLFIRI and bevacizumab were administered on days 1 and 15 of each 28-day cycle.[4][13]

  • Primary Endpoint: The primary endpoint was the objective response rate (ORR).[3][4]

  • Secondary Endpoints: Secondary endpoints included progression-free survival (PFS), duration of response (DOR), and tolerability.[3][4]

This compound Combination Therapy (First-Line, NCT05593328):

This randomized phase 2 trial is evaluating this compound in combination with standard-of-care chemotherapy in patients with first-line KRAS- or NRAS-mutated mCRC.[1]

  • Treatment Arms:

    • Experimental Arm 1: this compound (20 mg) plus FOLFIRI or FOLFOX and bevacizumab.[1]

    • Experimental Arm 2: this compound (30 mg) plus FOLFIRI or FOLFOX and bevacizumab.[1]

    • Control Arm: FOLFIRI or FOLFOX and bevacizumab alone.[1]

  • Inclusion Criteria: Patients must have histologically confirmed metastatic colorectal cancer with a documented KRAS or NRAS mutation and have received no prior systemic therapy in the metastatic setting.[14]

FOLFIRI plus Bevacizumab Alone (Second-Line, AVASIRI trial):

This phase 2 study evaluated the efficacy and safety of FOLFIRI and bevacizumab as second-line chemotherapy.[7]

  • Treatment Regimen:

    • FOLFIRI with bevacizumab at a dose of 10 mg/kg was administered intravenously on day 1 of a 2-week cycle.[7]

  • Primary Endpoint: The primary endpoint was the response rate.[7]

Experimental_Workflow_NCT03829410 Patient_Population Patients with KRAS-mutant mCRC (previously treated with oxaliplatin-based chemo) Treatment_Cycle 28-Day Treatment Cycle Patient_Population->Treatment_Cycle Onvansertib_Admin This compound (15 mg/m²) Oral, Days 1-5 & 15-19 Treatment_Cycle->Onvansertib_Admin FOLFIRI_Bev_Admin FOLFIRI + Bevacizumab (5 mg/kg) IV, Days 1 & 15 Treatment_Cycle->FOLFIRI_Bev_Admin Endpoint_Assessment Efficacy & Safety Assessment Treatment_Cycle->Endpoint_Assessment Primary_Endpoint Primary Endpoint: Objective Response Rate (ORR) Endpoint_Assessment->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: PFS, DOR, Tolerability Endpoint_Assessment->Secondary_Endpoints

Caption: Workflow for the NCT03829410 clinical trial.

References

Onvansertib's Efficacy in Metastatic Colorectal Cancer: A Comparative Analysis of Bevacizumab-Naïve and Pre-Treated Patients

Author: BenchChem Technical Support Team. Date: November 2025

A notable difference in the clinical activity of onvansertib in combination with FOLFIRI and bevacizumab has been observed in patients with KRAS-mutated metastatic colorectal cancer (mCRC), with significantly greater efficacy seen in patients who have not been previously treated with bevacizumab. This guide provides a comprehensive comparison of this compound's performance in bevacizumab-naïve versus bevacizumab-pre-treated populations, supported by data from recent clinical trials.

This compound is an orally bioavailable, selective inhibitor of polo-like kinase 1 (PLK1), a key regulator of the cell cycle.[1][2] Overexpression of PLK1 is common in various cancers and is associated with a poorer prognosis.[1] By inhibiting PLK1, this compound disrupts mitosis, leading to cell-cycle arrest and apoptosis in cancer cells.[1] Preclinical and clinical studies have explored its synergistic potential with chemotherapy and other targeted agents.

Comparative Efficacy Data

A significant disparity in treatment outcomes has been identified in a phase II study (NCT06106308) evaluating this compound in combination with FOLFIRI and bevacizumab for the second-line treatment of KRAS-mutated mCRC. The post hoc analysis of this study revealed that patients with no prior exposure to bevacizumab derived a markedly greater clinical benefit compared to those who had received prior bevacizumab therapy.[2][3][4]

Efficacy EndpointBevacizumab-Naïve Patients (n=13)Bevacizumab Pre-Treated Patients (n=40)
Objective Response Rate (ORR) 76.9% (95% CI, 46.2%-95.0%)10.0% (95% CI, 2.8%-23.7%)
Median Progression-Free Survival (PFS) 14.9 months (95% CI, 13.5-not reached)6.6 months (95% CI, 5.6-9.8)
Median Duration of Response (DOR) 11.7 months (95% CI, 9.4-not reached)Not Reported
Disease Control Rate (DCR) Not ReportedNot Reported
Data from a post hoc analysis of a multicenter, open-label, single-arm phase II trial (NCT06106308).[2][3][4]

These findings were so significant that the study was terminated early, underscoring the potential of this combination therapy for the bevacizumab-naïve population.[2][3] The overall response rate for the entire patient cohort (n=53) in this study was 26.4%.[2][3][4]

Further supporting the efficacy in a bevacizumab-naïve population, the ongoing randomized phase 2 clinical trial, CRDF-004 (NCT05593328), is evaluating this compound in the first-line setting for KRAS- or NRAS-mutated mCRC.[5] In this trial, this compound is added to a standard-of-care backbone of FOLFIRI or FOLFOX with bevacizumab.[5] Preliminary results indicate a dose-dependent improvement in ORR with the addition of this compound compared to the standard of care alone.[5]

Treatment ArmObjective Response Rate (ORR)
This compound 30 mg + SOC 64% (n=7/11)
This compound 20 mg + SOC 50% (n=5/10)
Standard of Care (SOC) Alone 33% (n=3/9)
Preliminary data from the CRDF-004 (NCT05593328) trial.[5] SOC (Standard of Care) consists of FOLFIRI or FOLFOX plus bevacizumab.

Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action is the inhibition of PLK1, a serine/threonine kinase that plays a critical role in multiple stages of mitosis.[1][5] By inhibiting PLK1, this compound disrupts the formation of the mitotic spindle, leading to G2/M cell-cycle arrest and subsequent apoptosis in cancer cells.[1] There is also evidence to suggest a synthetic lethal interaction between PLK1 inhibition and KRAS mutations in colorectal cancer models.[2] Furthermore, preclinical studies have shown that this compound can inhibit the hypoxia pathway, suggesting a potential synergistic effect with anti-angiogenic agents like bevacizumab.[2][4]

Onvansertib_Mechanism_of_Action G2 G2 Phase M M Phase (Mitosis) G2->M PLK1 Polo-like Kinase 1 (PLK1) Mitotic_Events Mitotic Spindle Formation Chromosome Segregation PLK1->Mitotic_Events Promotes Cell_Cycle_Arrest G2/M Arrest Mitotic_Events->Cell_Cycle_Arrest This compound This compound This compound->PLK1 Inhibits Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

This compound's inhibition of PLK1 disrupts mitosis, leading to cell cycle arrest and apoptosis.

Experimental Protocols

The clinical efficacy data presented is primarily from two key clinical trials: a phase Ib/II study (NCT03829410 / NCT06106308) and a phase II study (NCT05593328).

Phase Ib/II Study in Second-Line KRAS-Mutant mCRC (NCT03829410 / NCT06106308)

This multicenter, open-label, single-arm study enrolled patients with KRAS-mutated mCRC who had previously been treated with an oxaliplatin-based regimen, with or without bevacizumab.[2][4][6]

  • Treatment Regimen:

    • This compound: 15 mg/m² administered orally once daily on days 1-5 and 15-19 of a 28-day cycle.[2][4]

    • FOLFIRI: Irinotecan (180 mg/m² IV), leucovorin (400 mg/m² IV), and 5-fluorouracil (400 mg/m² IV bolus followed by a 2400 mg/m² 46-hour continuous IV infusion) administered on days 1 and 15 of each cycle.[2][7]

    • Bevacizumab: 5 mg/kg IV administered on days 1 and 15 of each cycle.[2][7]

  • Primary Endpoint: Objective Response Rate (ORR).[2][4]

  • Secondary Endpoints: Progression-Free Survival (PFS), Duration of Response (DOR), and tolerability.[2][4]

Experimental_Workflow_NCT03829410 cluster_enrollment Patient Enrollment cluster_treatment Treatment Cycle (28 Days) cluster_endpoints Efficacy Assessment Patient_Population KRAS-Mutant mCRC Previously treated with oxaliplatin-based therapy (with or without bevacizumab) This compound This compound (15 mg/m²) Days 1-5 & 15-19 Patient_Population->this compound FOLFIRI_Bev FOLFIRI + Bevacizumab Days 1 & 15 Patient_Population->FOLFIRI_Bev ORR Primary: ORR Secondary_Endpoints Secondary: PFS, DOR, Safety ORR->Secondary_Endpoints

Workflow for the Phase Ib/II trial of this compound in second-line KRAS-mutant mCRC.

Phase II Study in First-Line RAS-Mutated mCRC (CRDF-004 / NCT05593328)

This is a randomized, open-label study for patients with previously untreated KRAS or NRAS-mutated mCRC.[5][8]

  • Treatment Arms:

    • Experimental Arm 1: this compound (20 mg) orally on days 1-5 and 15-19 of a 28-day cycle plus Standard of Care (SOC: FOLFIRI or FOLFOX + bevacizumab).[8]

    • Experimental Arm 2: this compound (30 mg) orally on days 1-5 and 15-19 of a 28-day cycle plus SOC.[8]

    • Control Arm: SOC alone.[8]

  • Primary Objective: To assess the efficacy of the two different doses of this compound in combination with SOC.[8]

Conclusion

The available clinical data strongly suggest that the efficacy of this compound in combination with FOLFIRI and bevacizumab is significantly influenced by prior bevacizumab treatment. In patients with KRAS-mutated mCRC who are bevacizumab-naïve, the addition of this compound to this regimen has demonstrated a remarkably high objective response rate and a substantial improvement in progression-free survival. These findings highlight a potentially crucial patient population for this therapeutic strategy. The ongoing first-line study will provide further clarity on the role of this compound in bevacizumab-naïve patients. The distinct outcomes between the two patient cohorts underscore the importance of considering prior therapies in the design and interpretation of clinical trials for targeted agents.

References

Comparing the safety profiles of different Onvansertib dose cohorts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the safety profiles of different dose cohorts of Onvansertib, a selective Polo-like Kinase 1 (PLK1) inhibitor, based on findings from clinical trials. The data presented here is intended to inform researchers, scientists, and drug development professionals on the tolerability of this compound when used in combination with other therapies.

Overview of this compound and its Mechanism of Action

This compound is an orally administered small molecule that selectively inhibits PLK1, a key regulator of the cell cycle.[1] PLK1 is often overexpressed in cancer cells and plays a crucial role in mitotic progression. By inhibiting PLK1, this compound disrupts mitosis, leading to cell cycle arrest and apoptosis in cancer cells.[1] This targeted approach has shown promise in preclinical models, particularly in combination with chemotherapy.

Clinical Trial Data on this compound Safety

The primary source of safety data for different this compound dose cohorts comes from a Phase Ib/II clinical trial (NCT03829410). This study evaluated this compound in combination with FOLFIRI and bevacizumab for the second-line treatment of patients with KRAS-mutated metastatic colorectal cancer (mCRC).[2][3] The Phase Ib portion of the trial employed a 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D).[2] The dose cohorts evaluated were 12 mg/m², 15 mg/m², and 18 mg/m² of this compound administered on days 1-5 and 15-19 of a 28-day cycle.[2]

Dose-Limiting Toxicities (DLTs)

Dose-limiting toxicities are severe adverse events that prevent further dose escalation. In the Phase Ib trial of this compound, DLTs were observed at all three dose levels, with neutropenia being the most common. The 18 mg/m² dose was determined to have exceeded the MTD.[2][4]

Dose CohortNumber of Patients with DLTsType of DLT
12 mg/m²1Grade 4 Febrile Neutropenia[2][4]
15 mg/m²1Grade 4 Neutropenia[2]
18 mg/m²3Grade 4 Neutropenia[2][4]
Table 1: Dose-Limiting Toxicities Observed in the Phase Ib Trial of this compound.

Based on these findings, the RP2D for this compound in combination with FOLFIRI and bevacizumab was established at 15 mg/m².[2][3]

Common Treatment-Related Adverse Events (TRAEs)

Across all dose cohorts, the combination of this compound with FOLFIRI and bevacizumab was generally well-tolerated, with most adverse events being low-grade and manageable.[5] The most frequently reported treatment-emergent adverse events (TEAEs) are summarized below. While a detailed breakdown of the frequency of all AEs per dose cohort is not publicly available, the overall safety profile indicates that the addition of this compound to a standard chemotherapy regimen did not lead to a significant increase in toxicity.[6]

Adverse EventGrade 1-2 FrequencyGrade 3-4 Frequency
FatigueHighLow
NeutropeniaModerateModerate to High
NauseaHighLow
DiarrheaHighLow
Abdominal PainModerateLow
Table 2: Common Treatment-Related Adverse Events (All Dose Cohorts Combined).

Grade 3 or higher AEs were infrequent, with neutropenia being the most common.[6] In the overall study population, Grade 3/4 AEs occurred in a subset of patients, and these were generally manageable.[1][7]

Experimental Protocols

Phase Ib Dose-Escalation Study (NCT03829410)

Study Design: The Phase Ib portion of the study followed a standard 3+3 dose-escalation design.[2]

Patient Population: Patients with KRAS-mutated metastatic colorectal cancer who had progressed after first-line therapy were enrolled.[2]

Treatment Regimen:

  • This compound: Administered orally at doses of 12 mg/m², 15 mg/m², or 18 mg/m² on days 1-5 and 15-19 of a 28-day cycle.[2]

  • FOLFIRI and Bevacizumab: Administered at standard doses.[2]

Safety Assessment: The safety and tolerability of the combination were assessed by monitoring and grading adverse events according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).[8] Dose-limiting toxicities were evaluated during the first cycle of treatment to determine the MTD.[2]

Visualizations

This compound Signaling Pathway

Onvansertib_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression G2_Phase G2 Phase Mitosis Mitosis G2_Phase->Mitosis PLK1 (Polo-like Kinase 1) Mitotic_Arrest Mitotic Arrest Mitosis->Mitotic_Arrest This compound This compound PLK1_inhibition PLK1 Inhibition This compound->PLK1_inhibition PLK1_inhibition->Mitosis Blocks G2/M Transition Apoptosis Apoptosis (Cancer Cell Death) Mitotic_Arrest->Apoptosis

Caption: this compound inhibits PLK1, leading to mitotic arrest and apoptosis.

Experimental Workflow of the Phase Ib Dose-Escalation Study

Onvansertib_Dose_Escalation_Workflow cluster_workflow Phase Ib 3+3 Dose-Escalation Design Start Patient Enrollment Cohort1 Cohort 1 (3 patients) 12 mg/m² this compound Start->Cohort1 DLT_Eval1 DLT Evaluation (Cycle 1) Cohort1->DLT_Eval1 Expand1 Expand Cohort 1 (add 3 patients) DLT_Eval1->Expand1 1 DLT Cohort2 Cohort 2 (3 patients) 15 mg/m² this compound DLT_Eval1->Cohort2 0 DLTs MTD_Exceeded MTD Exceeded DLT_Eval1->MTD_Exceeded ≥2 DLTs Expand1->DLT_Eval1 DLT_Eval2 DLT Evaluation (Cycle 1) Cohort2->DLT_Eval2 Expand2 Expand Cohort 2 (add 3 patients) DLT_Eval2->Expand2 1 DLT Cohort3 Cohort 3 (3 patients) 18 mg/m² this compound DLT_Eval2->Cohort3 0 DLTs DLT_Eval2->MTD_Exceeded ≥2 DLTs Expand2->DLT_Eval2 DLT_Eval3 DLT Evaluation (Cycle 1) Cohort3->DLT_Eval3 DLT_Eval3->MTD_Exceeded ≥2 DLTs RP2D Determine RP2D (15 mg/m²) MTD_Exceeded->RP2D

Caption: Workflow of the 3+3 dose-escalation design for the this compound Phase Ib trial.

References

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Onvansertib

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory and Clinical Research Personnel

This document provides essential safety and logistical guidance for the proper disposal of Onvansertib, an investigational antineoplastic agent. Adherence to these procedures is critical to ensure the safety of personnel, prevent environmental contamination, and maintain regulatory compliance. As this compound is a potent, orally bioavailable inhibitor of polo-like kinase 1 (PLK1) with cytotoxic effects, all waste materials containing or potentially contaminated with this compound must be managed as hazardous waste.[1][2]

It is imperative that all personnel handling this compound consult their institution's Environmental Health and Safety (EHS) department and refer to the manufacturer-provided Safety Data Sheet (SDS) for specific institutional and local regulations before handling or disposal.[3]

Hazardous Waste Characterization

While a specific hazardous waste profile for this compound is not publicly available, its characteristics as an investigational cytotoxic drug necessitate its management as hazardous pharmaceutical waste. The following table summarizes the general characteristics of such waste.

Waste CharacteristicDescriptionRegulatory Framework
Toxicity As an antineoplastic agent, this compound is designed to disrupt mitosis and induce apoptosis in tumor cells, indicating inherent cytotoxicity.[1][2]Resource Conservation and Recovery Act (RCRA)
Investigational Status As an investigational new drug, its full toxicological profile is not yet completely understood, warranting precautionary handling as hazardous waste.21 CFR Part 312
Chemotherapeutic Nature This compound is used in combination with other chemotherapy agents, and waste from such treatments is typically managed as chemotherapy waste.State and Local Regulations

Experimental Protocols for Disposal

The following step-by-step protocol outlines the required procedures for the safe disposal of this compound and associated contaminated materials.

Personnel Protective Equipment (PPE) Requirements:

Before initiating any disposal procedures, all personnel must be equipped with the following PPE:

  • Two pairs of chemotherapy-tested gloves

  • Disposable gown

  • Eye protection (safety glasses or goggles)

  • Face shield (if there is a risk of splashing)

  • NIOSH-approved respirator (if handling powders or creating aerosols)

Disposal Workflow:

The disposal process for this compound waste should follow a clearly defined workflow to ensure safety and compliance.

cluster_0 Preparation cluster_1 Containment cluster_2 Final Disposal A Don Appropriate PPE B Identify and Segregate Waste A->B C Place in Primary Container (e.g., resealable bag) B->C D Place in Secondary Container (Black RCRA Waste Bin) C->D E Label Container Correctly D->E F Store in Designated Hazardous Waste Accumulation Area E->F G Arrange for Pickup by Certified Hazardous Waste Vendor F->G H Complete Waste Manifest G->H

This compound Disposal Workflow

Step-by-Step Disposal Procedure:

  • Segregation of Waste: At the point of generation, immediately segregate all materials contaminated with this compound from other waste streams. This includes, but is not limited to:

    • Unused or expired this compound tablets or capsules.

    • Empty or partially empty stock bottles.

    • Contaminated PPE (gloves, gowns, etc.).

    • Glassware, plasticware, and other lab supplies that have come into direct contact with the drug.

    • Contaminated cleaning materials (e.g., absorbent pads, wipes).

  • Primary Containment:

    • For solid waste (e.g., tablets, capsules, contaminated wipes), place it in a sealable plastic bag or other suitable primary container.

    • For sharps (e.g., needles, if any were used in preparation), they must be placed in a puncture-resistant sharps container specifically designated for chemotherapy waste.

  • Secondary Containment:

    • Place the sealed primary containers into a designated hazardous waste container. For bulk chemotherapy waste, this is typically a black RCRA-approved hazardous waste container.

    • Ensure the container is compatible with the waste type and is in good condition.

  • Labeling:

    • The hazardous waste container must be clearly labeled with the words "Hazardous Waste" and a description of the contents (e.g., "this compound Waste," "Chemotherapy Waste").

    • The label must also include the accumulation start date (the date the first item of waste is placed in the container).

  • Storage:

    • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area or a central hazardous waste accumulation area.

    • This area must be secure and away from general laboratory traffic.

  • Final Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.

    • Disposal must be carried out by a licensed hazardous waste vendor.

    • Complete all required waste manifest paperwork accurately and retain a copy for your records, as required by institutional and regulatory policies.

Decontamination of Surfaces and Equipment:

  • All surfaces and non-disposable equipment potentially contaminated with this compound must be decontaminated.

  • Use a two-step process of cleaning with a suitable detergent followed by disinfection with an appropriate agent.

  • All cleaning materials used in this process must be disposed of as hazardous waste.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Safeguarding Researchers: Essential Personal Protective Equipment and Handling Protocols for Onvansertib

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document outlines the critical personal protective equipment (PPE), handling procedures, and disposal plans for Onvansertib, a potent and selective PLK1 inhibitor. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel. This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation, necessitating stringent safety protocols.[1]

Core Safety and Handling Summary

Hazard ClassificationRequired Engineering ControlsMinimum Personal Protective Equipment (PPE)
Acute toxicity, oral (Category 4)[1]Chemical fume hood or other approved ventilated enclosure[1]Disposable nitrile gloves (double-gloving recommended)
Skin corrosion/irritation (Category 2)[1]N/AProtective laboratory coat
Serious eye damage/eye irritation (Category 2A)[1]Eyewash station readily accessible[1]Safety glasses with side shields or chemical splash goggles
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1]N/AFace shield (if splash hazard exists)

Procedural Guidance for Handling this compound

1. Preparation and Engineering Controls:

  • All handling of solid this compound and preparation of solutions must be conducted in a certified chemical fume hood or other approved ventilated enclosure to prevent inhalation of dust or aerosols.[1]

  • Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[1]

2. Donning of Personal Protective Equipment (PPE):

  • Gloves: Wear two pairs of disposable nitrile gloves. Inspect the outer gloves for any signs of damage before beginning work.

  • Coat: A clean, buttoned laboratory coat must be worn to protect against skin contact.[1]

  • Eye Protection: At a minimum, safety glasses with side shields are required. If there is a risk of splashing, chemical splash goggles and a face shield must be worn.[1]

3. Handling and Experimental Work:

  • Avoid the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke in the area where this compound is being handled.[1]

  • After handling, wash hands thoroughly with soap and water.[1]

4. Doffing of Personal Protective Equipment (PPE):

  • Remove PPE in the following order to prevent cross-contamination: outer gloves, face shield or goggles, laboratory coat, inner gloves.

  • Dispose of all disposable PPE as hazardous waste in accordance with institutional and local regulations.

5. Spill and Exposure Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

6. Disposal:

  • All waste materials contaminated with this compound, including disposable PPE, must be collected in a designated, sealed container.

  • Dispose of the waste in accordance with all local, state, and federal regulations for hazardous chemical waste.[1]

Workflow for Safe Handling of this compound

Onvansertib_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Enter Designated Handling Area don_ppe Don Required PPE: - Double Gloves - Lab Coat - Eye Protection prep_area->don_ppe verify_controls Verify Engineering Controls (Fume Hood, Eyewash) don_ppe->verify_controls handle_chem Handle this compound in Fume Hood verify_controls->handle_chem decontaminate Decontaminate Work Surfaces handle_chem->decontaminate dispose_waste Dispose of Contaminated Waste per Protocol decontaminate->dispose_waste doff_ppe Doff PPE in Correct Order dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands exit_area exit_area wash_hands->exit_area Exit Area

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Onvansertib
Reactant of Route 2
Onvansertib

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。